GGGYK-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H46N8O9S |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C31H46N8O9S/c32-14-25(42)34-15-26(43)35-16-27(44)36-21(13-18-8-10-19(40)11-9-18)29(45)37-20(30(46)47)5-3-4-12-33-24(41)7-2-1-6-23-28-22(17-49-23)38-31(48)39-28/h8-11,20-23,28,40H,1-7,12-17,32H2,(H,33,41)(H,34,42)(H,35,43)(H,36,44)(H,37,45)(H,46,47)(H2,38,39,48) |
InChI Key |
UIYMFNURMJVXIG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to GGGYK-Biotin for Site-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
GGGYK-Biotin is a synthetic peptide that has become an invaluable tool in molecular biology and protein engineering. Its primary application lies in its role as a substrate for Sortase A (SrtA), a transpeptidase enzyme from Staphylococcus aureus. This guide provides an in-depth overview of the core utility of this compound, focusing on its application in Sortase-Mediated Ligation (SML) for the site-specific biotinylation of proteins. This chemoenzymatic technique offers a robust and precise alternative to traditional chemical modification methods, which often result in heterogeneous and randomly labeled products.
Core Application: Site-Specific Protein Biotinylation via Sortase-Mediated Ligation (SML)
Sortase-Mediated Ligation, also known as "sortagging," is a powerful enzymatic method for covalently linking two molecules. The SrtA enzyme recognizes a specific pentapeptide motif, typically LPXTG (where X can be any amino acid), at the C-terminus of a target protein.[1][2] In a two-step "ping-pong" mechanism, SrtA cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues, forming a covalent thioester intermediate with the target protein.[1][3] This acyl-enzyme intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an oligo-glycine peptide, such as the GGG motif in this compound.[1][3] The result is a new peptide bond, seamlessly and site-specifically conjugating the this compound to the C-terminus of the target protein.[4]
This precise control over the location of the biotin (B1667282) tag ensures that the protein's native structure and function are minimally disturbed, a critical factor for downstream applications in research and drug development.
Quantitative Data Presentation
The efficiency of Sortase-Mediated Ligation can be influenced by several factors, including the specific protein substrates, reactant concentrations, and the presence of additives. While high yields are achievable, the inherent reversibility of the reaction often necessitates using one of the components in excess.[5][6] Recent advancements, such as Metal-Assisted Sortase-Mediated Ligation (MA-SML), aim to improve yields at equimolar reactant ratios.[6][7]
| Parameter | Value | System / Conditions | Reference |
| Typical Reactant Ratio | 1:1 to 1:10 (Target Protein:this compound) | Standard SML reactions to drive completion. | [8] |
| MA-SML Reactant Ratio | 1:1 (Target Protein:Glycine Nucleophile) | Optimized for efficiency using Ni²+ to sequester byproduct. | [6][7] |
| Reported Ligation Efficiency | Up to 90% | Protein-protein ligation (based on SDS-PAGE). | [9] |
| Final Purified Yield | ~40% | Segmental labeling of a two-domain protein conjugate. | [9] |
| Typical SrtA Concentration | 10 µM - 150 µM | Reaction with 10-100 µM protein substrates. | [5][10] |
| Typical GGG-Peptide Conc. | 0.5 mM - 2 mM | Reaction with 10-50 µM target protein. | [4][10][11] |
Experimental Protocols
Below are detailed methodologies for a typical SML reaction to biotinylate a target protein and a subsequent downstream dot blot application to detect protein-carbohydrate interactions.
Protocol 1: Site-Specific Biotinylation using SrtA and this compound
This protocol outlines the steps for labeling a purified, recombinant target protein engineered to contain a C-terminal LPETG motif and a purification tag (e.g., His-tag).
Materials:
-
Purified Target Protein-LPETG-His6 (in a suitable buffer like TBS, pH 7.5)
-
Purified His-tagged Sortase A (SrtA)
-
This compound peptide (or similar GGG-Biotin variant)
-
10x SML Buffer (500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl₂)
-
Ni-NTA affinity resin
-
Sterile, nuclease-free water
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components to the specified final concentrations. It is recommended to prepare a master mix if multiple reactions are being performed.
-
Target Protein-LPETG-His6: 30 µM
-
This compound: 2 mM (a significant excess is often used)
-
Sortase A: 90 µM
-
10x SML Buffer: 1x final concentration
-
Adjust the final volume (e.g., to 500 µL) with sterile water.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at a temperature between room temperature and 42°C, with gentle mixing.[4] The optimal time and temperature may need to be determined empirically for each specific target protein.
-
Reaction Monitoring (Optional): To check for reaction completion, take small aliquots (e.g., 5 µL) at different time points (0, 1, 2, 4 hours). Stop the reaction by adding SDS-PAGE loading buffer and analyze by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the target protein.
-
Purification: After incubation, the reaction mixture contains the biotinylated target protein, unreacted target protein, excess this compound, and the His-tagged SrtA enzyme.
-
Add Ni-NTA resin to the reaction tube to bind the His-tagged SrtA and any unreacted His-tagged target protein.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Centrifuge the tube to pellet the resin and collect the supernatant, which contains the purified, biotinylated target protein.
-
-
Buffer Exchange: The excess this compound peptide can be removed by buffer exchange using a desalting column or dialysis.
-
Verification: Confirm the final product's biotinylation by Western blot using a streptavidin-HRP conjugate for detection.
Protocol 2: Dot Blot Assay for Protein-Glycan Interaction
This protocol uses the this compound labeled protein (in this case, a Glycan Binding Protein or GBP) to detect its target on a membrane.
Materials:
-
Purified Biotinylated GBP (from Protocol 1)
-
Target molecules (e.g., purified mucins)
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Methodology:
-
Membrane Preparation: Spot 1-2 µg of the target molecules (e.g., MUC2, MUC5AC) and appropriate negative controls onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
Primary Incubation: Discard the blocking buffer and add a solution of the biotinylated GBP (e.g., 1.0 µM in Blocking Buffer). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound biotinylated GBP.
-
Secondary Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in Blocking Buffer according to manufacturer's instructions) for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 4) to remove the unbound streptavidin-HRP conjugate.
-
Detection: Apply the chemiluminescent HRP substrate to the membrane and immediately visualize the signal using a suitable imaging system. The intensity of the spots corresponds to the amount of interaction between the biotinylated GBP and its target.
Mandatory Visualizations
The following diagrams illustrate the key workflows involving this compound.
References
- 1. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of Staphylococcus aureus sortase SrtA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Sortase-Mediated Ligation Using a Common C-Terminal Fusion Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sortase-Mediated Ligation as a Modular Approach for the Covalent Attachment of Proteins to the Exterior of the Bacteriophage P22 Virus-like Particle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Observing selected domains in multi-domain proteins via sortase-mediated ligation and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GGGYK-Biotin Peptide: Sequence, Function, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GGGYK-Biotin peptide is a synthetic oligopeptide that has become an invaluable tool in protein engineering and bioconjugation. Its specific amino acid sequence and C-terminal biotin (B1667282) moiety allow for its targeted use as a substrate for the bacterial transpeptidase, Sortase A. This guide provides a comprehensive overview of the this compound peptide, including its sequence, function, and detailed protocols for its synthesis and application in Sortase-Mediated Ligation (SML).
Peptide Sequence and Structure
The this compound peptide consists of the amino acid sequence Glycyl-Glycyl-Glycyl-Tyrosyl-Lysine. The biotin molecule is covalently attached to the epsilon-amino group of the C-terminal lysine (B10760008) residue.
Sequence: Gly-Gly-Gly-Tyr-Lys(-Biotin)
Core Function: A Nucleophilic Substrate for Sortase A
The primary function of this compound is to act as a nucleophilic substrate for Sortase A, an enzyme found in the cell wall of Gram-positive bacteria.[1] Sortase A recognizes and cleaves a specific sorting signal, typically LPXTG (where X is any amino acid), at the C-terminus of a target protein. This cleavage results in the formation of a thioacyl intermediate between the target protein and the enzyme. The exposed N-terminal glycine (B1666218) of the this compound peptide then acts as a nucleophile, attacking this intermediate and ligating the this compound peptide to the C-terminus of the target protein. This process is known as Sortase-Mediated Ligation (SML).
Quantitative Data
While specific kinetic parameters for the this compound peptide with Sortase A are not extensively reported, the affinity of the triglycine (B1329560) motif is a key factor in the ligation reaction. The Michaelis constant (Km) for a GGG peptide with Sortase A has been determined, providing insight into the concentration required for efficient ligation.
| Parameter | Value | Enzyme | Substrate | Reference |
| Km | 140 µM | Staphylococcus aureus Sortase A | GGG peptide | [2] |
Note: This Km value is for the triglycine nucleophile and serves as a proxy for the affinity of the this compound peptide in the Sortase A reaction.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Gly-OH
-
Biotin-NHS ester
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Diethyl ether
-
HPLC-grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Tyrosine):
-
Dissolve Fmoc-Tyr(tBu)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of the three glycine residues.
-
Final Fmoc Deprotection: After the final glycine coupling, perform a final Fmoc deprotection as described in step 2.
-
Biotinylation:
-
Dissolve Biotin-NHS ester in DMF.
-
Add the solution to the resin and agitate overnight.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical HPLC.[3][4]
II. Sortase-Mediated Ligation (SML) using this compound
This protocol describes the general procedure for labeling a target protein containing a C-terminal LPXTG motif with this compound.
Materials:
-
Purified target protein with a C-terminal LPXTG motif (e.g., LPETG)
-
Purified Sortase A enzyme (wild-type or evolved variants)
-
This compound peptide
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Quenching buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, this compound, and Sortase A in the reaction buffer. Typical molar ratios are 1:5:0.5 (Target Protein:this compound:Sortase A), but these may need to be optimized for specific proteins.[2]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by taking aliquots at different time points and quenching with SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE. A successful ligation will result in a shift in the molecular weight of the target protein corresponding to the addition of the this compound peptide.
-
Purification of the Labeled Protein: If necessary, the biotinylated protein can be purified from the reaction mixture using affinity chromatography (e.g., Ni-NTA if the target protein has a His-tag) to remove the Sortase A and unreacted this compound. The biotin tag also allows for purification using streptavidin-based affinity chromatography.
Mandatory Visualizations
Caption: Sortase-Mediated Ligation (SML) signaling pathway.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Conclusion
The this compound peptide is a versatile and powerful tool for the site-specific modification of proteins through Sortase-Mediated Ligation. Its well-defined sequence and the presence of a biotin handle make it suitable for a wide range of applications, including protein labeling, immobilization, and the construction of complex protein conjugates. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and utilize this valuable peptide in their own experimental workflows. As our understanding of Sortase A enzymology and protein engineering techniques continues to evolve, the applications for this compound and similar peptide substrates are poised to expand even further.
References
A Technical Guide to the Synthesis and Purification of GGGYK-Biotin Peptide
This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the GGGYK-Biotin peptide. Designed for researchers, scientists, and professionals in drug development, this document outlines the methodologies and key considerations for producing a high-purity biotinylated peptide for various research applications.
The this compound peptide consists of a pentapeptide sequence (Gly-Gly-Gly-Tyr-Lys) where the lysine (B10760008) (K) residue is conjugated to biotin (B1667282). The tri-glycine (GGG) sequence often serves as a flexible spacer, while the tyrosine (Y) can be a site for radioiodination, and the biotin tag allows for high-affinity binding to avidin (B1170675) or streptavidin.[1][2] This makes the peptide a versatile tool for immunoassays, affinity purification, and protein interaction studies.[3][4]
Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The standard and most efficient method for synthesizing the this compound peptide is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[3][5][6] This strategy involves assembling the peptide chain sequentially on a solid resin support. The Fmoc group, which protects the Nα-amine of the amino acids, is base-labile and can be removed under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[6][7]
Biotinylation is typically achieved by incorporating a pre-derivatized Fmoc-Lys(Biotin)-OH amino acid during the last coupling step.[8] This approach ensures site-specific biotinylation at the ε-amino group of the lysine residue.[9]
Experimental Protocols
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis and purification process.
| Category | Item | Purpose/Specification |
| Resin | Rink Amide Resin | To generate a C-terminal amide peptide.[8] |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Biotin)-OH | Building blocks for the peptide chain. |
| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) | For resin swelling, washing, and coupling reactions.[8] |
| Coupling Reagents | HBTU, HOBt, DIPEA | To activate carboxyl groups for amide bond formation.[8] |
| Deprotection Reagent | 20% Piperidine (B6355638) in DMF | For the removal of the Nα-Fmoc protecting group.[10] |
| Cleavage Cocktail | Reagent B: TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | To cleave the peptide from the resin and remove side-chain protecting groups.[11] |
| Purification Solvents | Acetonitrile (B52724) (ACN), Deionized Water, Trifluoroacetic Acid (TFA) | Mobile phases for RP-HPLC.[12] |
| Precipitation Solvent | Cold Diethyl Ether | To precipitate the crude peptide after cleavage.[11] |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis follows an iterative cycle of deprotection and coupling steps to elongate the peptide chain from the C-terminus to the N-terminus.
Diagram 1: SPPS Cycle for this compound
Caption: Iterative cycle of Fmoc-SPPS for this compound peptide.
The detailed protocol for a single SPPS coupling cycle is outlined below.
| Step | Procedure | Duration | Purpose |
| 1. Resin Swelling | Swell Rink Amide resin in DMF in a reaction vessel. | 1 hour | To prepare the resin for synthesis. |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. | 2 x 10 min | To remove the Fmoc group and expose the N-terminal amine.[13] |
| 3. Washing | Wash the resin thoroughly with DMF (3x) and DCM (3x). | ~5 min | To remove excess piperidine and by-products. |
| 4. Amino Acid Activation | In a separate vial, dissolve Fmoc-amino acid, HBTU, and HOBt in DMF. Add DIPEA and pre-activate. | 5 min | To form the active ester for efficient coupling. |
| 5. Coupling | Add the activated amino acid solution to the resin. | 1-2 hours | To form the peptide bond. |
| 6. Washing | Wash the resin with DMF (3x) and DCM (3x). | ~5 min | To remove unreacted reagents. |
| 7. Repeat | Repeat steps 2-6 for each amino acid in the sequence. | - | To elongate the peptide chain. |
Note: Fmoc-Lys(Biotin)-OH may have poor solubility in DMF; NMP can be used as an alternative solvent.[8]
Cleavage and Deprotection
After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tBu on Tyrosine) are simultaneously removed.
-
Wash and Dry: Wash the final peptide-resin with DMF, followed by DCM, and dry it under a vacuum.
-
Cleavage Reaction: Suspend the dried resin in a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS)).[11] The cocktail scavenges reactive cations generated during deprotection.[14]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[11]
-
Filtration: Filter the resin and collect the filtrate, which contains the crude peptide.
-
Precipitation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Drying: Dry the resulting white peptide pellet under a vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.[15][16]
| Parameter | Condition |
| Column | C18 wide-pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% TFA in deionized water[17] |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN)[17] |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |
| Flow Rate | Dependent on column size (e.g., 1 mL/min for analytical, 10-20 mL/min for preparative) |
| Detection | UV absorbance at 214-220 nm[15] |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration. Biotinylation increases the hydrophobicity of the peptide, leading to a longer retention time compared to its non-biotinylated counterpart.[18]
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a white, fluffy powder.[12]
Characterization and Quality Control
The identity and purity of the final this compound peptide are confirmed using analytical techniques.
| Technique | Purpose | Expected Result for this compound |
| Analytical RP-HPLC | Assess purity and retention time. | A single major peak indicating >95% purity. |
| Mass Spectrometry (MS) | Confirm the molecular weight and identity. | The observed mass should match the calculated theoretical mass. |
Mass Spectrometry Data:
-
Amino Acid Sequence: Gly-Gly-Gly-Tyr-Lys(Biotin)
-
Monoisotopic Mass Calculation:
-
Gly (3x): 57.02146 * 3 = 171.06438
-
Tyr: 163.06333
-
Lys(Biotin): 128.09496 (Lys) + 226.07759 (Biotin moiety) = 354.17255
-
C-terminal Amide (+NH2): 1.00782 (H) + 14.00307 (N) = 15.01089
-
Total (minus 4x H2O for peptide bonds): (171.06438 + 163.06333 + 354.17255) - (4 * 18.01056) + 17.02655 (for terminal H and OH) + 15.01089 (Amide) - 1.00782 (H for amide formation) = 695.3281 Da
-
-
Expected MS Result [M+H]⁺: 696.3359 Da
Mass spectrometry can also identify signature fragment ions characteristic of biotinylated peptides, further confirming the modification.[19][20]
Overall Workflow Visualization
The entire process from synthesis to the final purified product is summarized in the following workflow diagram.
Diagram 2: this compound Synthesis and Purification Workflow
Caption: From synthesis to pure product: the this compound workflow.
References
- 1. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 2. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 4. Biotinylation Reagents [sigmaaldrich.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Chemical synthesis and biotinylation of the thrombospondin domain TSR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. bachem.com [bachem.com]
- 16. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
GGGYK-Biotin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of GGGYK-Biotin, a key substrate peptide for Sortase A-mediated ligation. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in protein engineering, drug discovery, and the development of novel bioconjugation strategies.
Molecular Properties of this compound
This compound is a synthetic peptide with the sequence Gly-Gly-Gly-Tyr-Lys, where the epsilon-amino group of the Lysine residue is conjugated to a biotin (B1667282) molecule. This modification allows for highly specific and sensitive detection and purification of labeled molecules through the strong interaction between biotin and avidin (B1170675) or streptavidin.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound. The molecular weight and formula are calculated based on the standard atomic weights of the constituent atoms.
| Property | Value | Source |
| Molecular Formula | C43H61N11O11S | Calculated |
| Average Molecular Weight | 968.08 g/mol | Calculated |
| Monoisotopic Mass | 967.4359 g/mol | Calculated |
| Solubility | Soluble in DMSO, DMF, and water.[1] | Commercial Suppliers |
| Appearance | Typically a white to off-white solid. | General Knowledge |
| Storage | Store at -20°C, desiccated.[1] | Commercial Suppliers |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH)
-
Biotin-NHS ester (or other activated biotin)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, NMP, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
-
HPLC purification system
-
Mass spectrometer
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling (Lysine):
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Couple Fmoc-Lys(Boc)-OH to the deprotected resin using a suitable coupling agent like HBTU/HOBt/DIPEA in DMF.
-
-
Peptide Chain Elongation (Tyr, Gly, Gly, Gly):
-
Sequentially deprotect the Fmoc group and couple the subsequent Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) following the desired peptide sequence.
-
-
Biotinylation of Lysine Side Chain:
-
After coupling the final glycine, selectively deprotect the Boc group from the Lysine side chain using a mild acid (e.g., dilute TFA in DCM).
-
Dissolve Biotin-NHS ester in a suitable solvent (e.g., DMF or a mixture of DMF:DMSO). Note: Biotin derivatives can have poor solubility in DMF alone; NMP or the addition of DMSO may be necessary.
-
Couple the activated biotin to the free epsilon-amino group of the Lysine side chain.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Synthesis Workflow Diagram
References
GGGYK-Biotin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGGYK-Biotin is a biotinylated pentapeptide (Gly-Gly-Gly-Tyr-Lys-Biotin) widely utilized as a substrate for Sortase A (SrtA), a transpeptidase from Staphylococcus aureus. This enzyme facilitates the site-specific labeling of proteins and other molecules, a process often referred to as "sortagging." The efficiency and reproducibility of sortase-mediated ligation, as well as other applications involving this peptide, are critically dependent on its proper handling, which necessitates a thorough understanding of its solubility and stability characteristics. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed protocols for its solubilization and stability assessment, and its primary mechanism of action in biochemical workflows.
Physicochemical Properties and Solubility Profile
The solubility of a peptide is governed by its amino acid composition, sequence, and overall charge. The sequence GGGYK contains a basic residue (Lysine, K) and a hydrophilic, aromatic residue (Tyrosine, Y), in addition to three glycine (B1666218) residues which contribute to flexibility. The C-terminal biotin (B1667282) moiety is largely hydrophobic, but the peptide's overall character is hydrophilic due to the charged lysine (B10760008) and the peptide backbone.
To determine the theoretical charge of the peptide at neutral pH:
-
N-terminal amine (+1)
-
Lysine (K) side chain (+1)
-
C-terminal carboxyl group is amidated by biotin, so it is neutral.
The overall net charge of the GGGYK peptide portion at pH 7 is approximately +2, rendering it a basic peptide. This positive charge generally confers good solubility in aqueous solutions.[1][2][3] However, the biotin tag adds hydrophobicity, which can influence its behavior at high concentrations.
Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in common laboratory solvents. These are general guidelines, and empirical testing is essential for specific experimental needs. For very hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO is often required before dilution in an aqueous buffer.[2]
| Solvent | Predicted Solubility | Remarks |
| Water | Soluble | Solubility is expected to be good due to the peptide's net positive charge. For high concentrations, slight acidification may be necessary.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Soluble | Similar to water, good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is an excellent solvent for many biotinylated compounds and peptides.[3] |
| Methanol / Ethanol | Moderately Soluble | May be less soluble than in water or DMSO. |
| Acetonitrile (B52724) (ACN) | Sparingly Soluble | Often used as a mobile phase in HPLC, but may not be the best primary solvent for high concentrations. |
Quantitative Solubility Data from Suppliers
Commercial suppliers often provide solubility data in specific formulations designed for in vivo or complex in vitro use. While not reflecting solubility in single solvents, this information is valuable.
| Formulation | Solubility |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (3.54 mM) |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.54 mM) |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.54 mM) |
Stability Characteristics
The stability of this compound is crucial for its effective use and for the reproducibility of experiments. Peptides can degrade via several pathways, including hydrolysis, oxidation, and deamidation.
-
Hydrolysis: The peptide bonds are generally stable at neutral pH but can be susceptible to acid- or base-catalyzed hydrolysis under extreme pH conditions.
-
Oxidation: The tyrosine (Y) residue is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, or light.[4] For long-term storage, especially in solution, using oxygen-free buffers is recommended.[3]
-
Deamidation: This peptide does not contain asparagine (N) or glutamine (Q), the residues most prone to deamidation.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation. It is highly recommended to aliquot peptide solutions into single-use volumes.[4]
Recommended Storage and Stability Summary
The following table provides general guidelines for the storage and stability of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -80°C | ≥ 2 years | Protect from moisture. |
| Lyophilized Powder | -20°C | ~1 year | Protect from moisture. |
| In Solution (e.g., DMSO) | -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. |
| In Solution (e.g., DMSO) | -20°C | ≤ 1 month | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | -80°C | Limited (days to weeks) | Prone to hydrolysis and microbial growth. Use sterile buffers and store frozen. |
Experimental Protocols
Protocol for Determining Quantitative Solubility
This protocol describes a method to determine the solubility of this compound in a chosen solvent by creating a saturated solution and quantifying the dissolved peptide using UV-Vis spectrophotometry based on the tyrosine absorbance.
Materials:
-
This compound, lyophilized powder
-
Solvents of choice (e.g., sterile deionized water, PBS, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer and sonicator
-
Microcentrifuge
-
UV-Vis spectrophotometer and quartz cuvettes
-
Pipettes and sterile tips
Methodology:
-
Prepare a Serial Dilution of Solvents: If testing solubility in mixed solvent systems (e.g., water with increasing percentages of DMSO), prepare these first.
-
Add Excess Peptide: To a microcentrifuge tube, add a pre-weighed amount of this compound (e.g., 2 mg). Add a small, defined volume of the test solvent (e.g., 200 µL). This should create a suspension with visible, undissolved peptide.
-
Equilibration: Vortex the tube vigorously for 2 minutes. Sonicate the tube in a water bath for 10-15 minutes to aid dissolution.[5] Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for 1-2 hours with intermittent mixing.
-
Separate Undissolved Peptide: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 10 minutes to pellet all undissolved material.
-
Quantify Solubilized Peptide: Carefully remove a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate buffer to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance at 280 nm (for the tyrosine residue). The molar extinction coefficient (ε) for tyrosine at 280 nm is approximately 1490 M⁻¹cm⁻¹.
-
Calculate Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration (c) in the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the saturation solubility.
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol outlines a method to assess the stability of this compound over time at different temperatures and pH values using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
A set of buffers with varying pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
Methodology:
-
Sample Preparation: Prepare aliquots of this compound at a final concentration of 0.1 mg/mL in each of the different pH buffers.
-
Time Zero (T₀) Analysis: Immediately inject one aliquot from each condition onto the HPLC system to obtain the initial purity profile.
-
Incubation: Store the remaining aliquots at the different test temperatures. Protect samples from light to prevent photo-oxidation.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each condition.
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject a standard volume (e.g., 20 µL) of the sample.
-
Run a linear gradient, for example, from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for tyrosine).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peak and any new peaks that appear, which correspond to degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the total peak area.
-
Plot the percentage of intact peptide versus time for each condition to determine the degradation rate and estimate the shelf-life.
-
Mechanism of Action and Experimental Workflows
This compound is primarily used as a nucleophilic substrate for the enzyme Sortase A. SrtA recognizes a specific sorting signal, most commonly LPXTG (where X is any amino acid), at the C-terminus of a target protein.[8] The enzyme cleaves the peptide bond between the threonine (T) and glycine (G) of this motif, forming a covalent acyl-enzyme intermediate.[8] This intermediate is then resolved by a nucleophile, typically an oligo-glycine motif (like the N-terminus of this compound). The result is a new peptide bond, effectively ligating the biotin moiety to the target protein at a specific site.[9][10]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Sortase A-mediated ligation workflow using this compound.
Caption: Experimental workflow for determining peptide solubility.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 10. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Tool: A Technical Guide to Biotinylated Peptides in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research, the remarkable affinity between biotin (B1667282) and streptavidin/avidin (B1170675) has been harnessed to develop a versatile and powerful toolkit. At the heart of this system lies the biotinylated peptide, a synthetic marvel that has revolutionized how we study complex biological processes. This in-depth technical guide explores the core applications of biotinylated peptides, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage this indispensable tool.
The Core Principle: The Biotin-Streptavidin Interaction
The cornerstone of biotinylated peptide applications is the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii). With a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), this bond is one of the strongest known in nature, forming rapidly and withstanding harsh conditions such as extreme pH, temperature, and denaturing agents.[1][2][3] This robust interaction allows for the reliable and specific labeling, detection, and isolation of target molecules.
Data Presentation: Quantitative Insights into Biotin-Avidin/Streptavidin Interactions
To fully appreciate the utility of this system, it is crucial to understand the quantitative aspects of the biotin-streptavidin/avidin interaction. The choice of biotin derivative can influence the binding affinity, which is a key consideration for applications requiring reversible binding.
| Biotin Derivative | Binding Partner | Dissociation Constant (Kd) | Key Characteristics |
| Biotin | Streptavidin | ~10⁻¹⁴ M[2] | Extremely high affinity, effectively irreversible under physiological conditions. |
| Biotin | Avidin | ~10⁻¹⁵ M[1][3] | Highest known affinity, but avidin's glycosylation can lead to non-specific binding. |
| Desthiobiotin | Streptavidin | ~10⁻¹¹ M[4] | Weaker, reversible binding, allowing for elution with free biotin under mild conditions.[4] |
| Iminobiotin | Avidin | pH-dependent (~10⁻¹¹ M at pH 11, ~10⁻⁷ M at pH 7) | pH-sensitive binding, enabling elution at acidic pH. |
| Iminobiotin | Streptavidin | ~10⁻⁵ M[5] | Significantly weaker and largely pH-independent binding compared to avidin.[5] |
The choice of reporter enzyme or fluorophore in detection assays also significantly impacts sensitivity. While exact detection limits are assay-dependent, a general comparison can be made:
| Reporter System | Principle | Relative Sensitivity | Common Substrates/Readout |
| Horseradish Peroxidase (HRP) | Enzymatic, colorimetric/chemiluminescent | High to Very High | TMB (colorimetric), ECL (chemiluminescent) |
| Alkaline Phosphatase (AP) | Enzymatic, colorimetric/chemiluminescent | High | pNPP (colorimetric), CSPD (chemiluminescent) |
| Fluorescent Dyes (e.g., FITC, Cy5) | Fluorescence | High | Direct fluorescence detection |
Chemiluminescent detection with HRP or AP generally offers the highest sensitivity, capable of reaching picogram to femtogram detection limits.[6] Fluorescent detection provides a wide dynamic range and is well-suited for multiplexing.
Core Applications and Experimental Protocols
Biotinylated peptides are instrumental in a wide array of research applications. The following sections detail their use in key techniques, complete with experimental workflows and detailed protocols.
Affinity Purification and Protein-Protein Interaction Studies
Biotinylated peptides are widely used as "bait" to isolate and identify interacting proteins from complex mixtures like cell lysates. This technique, often referred to as a pull-down assay, is fundamental for mapping protein-protein interaction networks and validating potential drug targets.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
GGGYK Peptide as a Potential Kinase Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Kinase Substrate Identification
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate (B84403) group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins.[2] The addition of this phosphate group acts as a molecular switch, altering the substrate's conformation, activity, localization, or interaction with other proteins.[1]
Receptor tyrosine kinases (RTKs) are a major family of cell-surface receptors that, upon binding to extracellular ligands like growth factors, dimerize and autophosphorylate on specific tyrosine residues.[3][4] This creates docking sites for various intracellular signaling proteins, initiating complex cascades such as the MAPK/ERK and PI3K/Akt pathways that are fundamental to cellular function.[4][5] Non-receptor tyrosine kinases, such as those from the Src family, also play critical roles in these signaling networks.[3]
Given their central role in cellular regulation, dysregulation of kinase activity is frequently implicated in diseases like cancer.[6] Consequently, kinases are major targets for therapeutic intervention. The identification and characterization of novel kinase substrates are crucial for elucidating signaling pathways and for the development of targeted therapies. Synthetic peptides that mimic potential phosphorylation sites are invaluable tools for in vitro kinase assays, enabling the characterization of kinase activity and the screening of potential inhibitors.[1][7]
This technical guide explores the potential of the synthetic peptide GGGYK as a substrate for tyrosine kinases. While not a widely characterized substrate, its composition provides a basis for investigation. This document outlines the rationale for its potential as a substrate, provides detailed experimental protocols for its characterization, and discusses the implications for drug development.
The GGGYK Peptide: A Potential Tyrosine Kinase Substrate
The GGGYK peptide is a short amino acid sequence (Gly-Gly-Gly-Tyr-Lys) that possesses features rendering it a candidate for investigation as a tyrosine kinase substrate.
-
Phosphoacceptor Site: The presence of a tyrosine (Y) residue makes it a potential target for tyrosine kinases, which specifically phosphorylate this amino acid.[2]
-
Minimalist Backbone: The glycine-rich (GGG) sequence provides a flexible backbone, which may allow the tyrosine residue to be readily accessible to the active site of a kinase.
-
Terminal Lysine (B10760008): The C-terminal lysine (K) provides a positive charge, which can be useful for purification or for immobilization on negatively charged surfaces in certain assay formats.[8]
While many tyrosine kinases recognize specific consensus sequences, the substrate specificity can be diverse and is not always rigidly defined by the primary sequence alone.[9][10] Therefore, empirical testing is essential to determine if GGGYK can be phosphorylated by a given tyrosine kinase.
Data Presentation: Quantitative Parameters for In Vitro Kinase Assays
The following tables summarize typical concentration ranges and conditions for in vitro kinase assays using a synthetic peptide substrate like GGGYK. These values should be optimized for each specific kinase and experimental setup.
Table 1: Typical Reagent Concentrations for In Vitro Tyrosine Kinase Assays
| Reagent | Typical Concentration Range | Notes |
| Tyrosine Kinase | 0.5 - 10 ng/µL | Highly dependent on the specific activity of the kinase preparation. Should be optimized to ensure the reaction is in the linear range.[6] |
| GGGYK Peptide Substrate | 10 - 200 µM | Optimal concentration is typically around the Km value for the specific kinase-substrate interaction. |
| ATP | 10 - 200 µM | Should be near the Km for ATP for the specific kinase. A mix of labeled ([γ-³²P]ATP or fluorescently modified ATP) and unlabeled ATP is often used.[8] |
| MgCl₂ or MnCl₂ | 5 - 20 mM | Divalent cations are essential cofactors for kinase activity. |
Table 2: Typical Incubation Parameters for In Vitro Kinase Assays
| Parameter | Typical Value | Notes |
| Temperature | 30 °C | Optimal temperature can vary depending on the kinase. |
| Incubation Time | 10 - 60 minutes | Time should be optimized to remain within the linear range of the assay (e.g., <20% ATP consumption).[6] |
| Reaction Volume | 10 - 100 µL | Dependent on the assay format (e.g., microplate, tube). |
| pH | 7.0 - 8.0 | Typically maintained using a buffer such as Tris-HCl or HEPES. |
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.[8]
Materials:
-
Purified tyrosine kinase
-
GGGYK peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP solution (10 mM)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare a reaction master mix containing the kinase buffer, purified tyrosine kinase, and GGGYK peptide substrate on ice.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the master mix.
-
Incubate the reaction at 30°C for an optimized time period (e.g., 10-30 minutes).[8]
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The positively charged GGGYK peptide will bind to the negatively charged paper.[8]
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[8]
-
Dry the phosphocellulose paper.
-
Place the dried paper in a vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The incorporated radioactivity is proportional to the kinase activity.[8]
In Vitro Kinase Assay (Fluorescence-Based)
This method uses a fluorescently labeled peptide or a detection method that generates a fluorescent signal upon phosphorylation. It avoids the use of radioactive materials.
Materials:
-
Purified tyrosine kinase
-
GGGYK peptide substrate
-
Kinase reaction buffer
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
Microplate reader capable of luminescence detection
Protocol (Example using ADP-Glo™):
-
Set up the kinase reaction in a multi-well plate by combining the kinase buffer, tyrosine kinase, and GGGYK peptide substrate.
-
For inhibitor screening, add the inhibitor compound before initiating the reaction.[6]
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for an optimized time (e.g., 60 minutes).[6]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
Phosphorylation Site Mapping by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the phosphorylation of the GGGYK peptide and to identify the exact site of modification.[11][12]
Materials:
-
In vitro kinase reaction sample (as prepared in section 4.1 or 4.2, but without radioactive or bulky fluorescent labels)
-
C18 ZipTips for sample cleanup and desalting
-
Mass spectrometer (e.g., Orbitrap or TOF)
Protocol:
-
Perform an in vitro kinase reaction using unlabeled ATP.
-
Stop the reaction (e.g., by adding an equal volume of 0.1% trifluoroacetic acid).
-
Desalt and concentrate the peptide sample using a C18 ZipTip.
-
Analyze the sample by mass spectrometry.
-
Compare the mass spectra of the kinase-treated sample with a control sample (no kinase or no ATP). A mass shift of +79.966 Da in the treated sample corresponds to the addition of a phosphate group.
-
Perform tandem mass spectrometry (MS/MS) on the phosphorylated peptide ion. The fragmentation pattern will reveal the sequence of the peptide and pinpoint the tyrosine residue as the site of phosphorylation.[13]
Visualizations
Signaling Pathway Diagram
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for an in vitro kinase assay.
Implications for Drug Development
The development of synthetic peptide substrates is a cornerstone of modern drug discovery targeting kinases. Once a peptide like GGGYK is validated as a substrate for a specific kinase of interest, it can be employed in high-throughput screening (HTS) campaigns to identify small molecule inhibitors.
The process typically involves:
-
Assay Development: Optimizing an in vitro kinase assay (e.g., fluorescence-based) with the GGGYK peptide for robustness and sensitivity in an HTS format.
-
Compound Screening: Screening large libraries of chemical compounds to identify those that inhibit the phosphorylation of GGGYK.
-
Hit Validation and Characterization: Confirming the activity of initial "hits" and determining their potency (e.g., IC₅₀ value) and mechanism of inhibition.
By providing a reliable and specific tool to measure the activity of a target kinase, peptide substrates like GGGYK can significantly accelerate the discovery and development of novel kinase inhibitors for therapeutic use.
References
- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. The intrinsic substrate specificity of the human tyrosine kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data on peptides identified by mass spectrometry analysis of in vitro DYRK1A-mediated phosphorylation sites on GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of phosphorylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interactome: A Technical Guide to Protein Interaction Discovery Using GGGYK-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a powerful proximity labeling technique for elucidating protein-protein interactions (PPIs) utilizing a GGGYK-Biotin peptide linker. This method offers a robust approach to capture both stable and transient interactions within the native cellular environment, providing critical insights for basic research and therapeutic development.
Introduction: The Power of Proximity Labeling
Understanding protein-protein interactions is fundamental to deciphering cellular signaling pathways, protein function, and the molecular basis of disease.[1][2] Traditional methods for studying PPIs, such as yeast two-hybrid and affinity purification-mass spectrometry (AP-MS), have limitations in capturing transient or weak interactions and those occurring within specific subcellular compartments.[1] Proximity labeling (PL) techniques, such as BioID, TurboID, and AirID, have emerged as powerful tools to overcome these challenges.[1][2][3][4][5] These methods utilize a promiscuous biotin (B1667282) ligase fused to a protein of interest (POI) to biotinylate nearby proteins within a nanometer-scale radius.[6] The subsequent enrichment of biotinylated proteins followed by mass spectrometry (MS) analysis allows for the identification of the POI's interactome.
The this compound peptide represents a flexible linker for the site-specific introduction of biotin onto a protein of interest, which can then be used in various protein interaction studies. This guide will detail the core principles, experimental workflow, data analysis, and applications of using a this compound-labeled protein to discover novel protein interactions.
The this compound Labeling Strategy
The this compound peptide is an oligo-glycine-containing peptide with a lysine (B10760008) residue conjugated to biotin. The glycine (B1666218) residues provide flexibility, while the lysine serves as the attachment point for biotin. This peptide can be enzymatically ligated to a target protein containing a specific recognition sequence, such as the LPETG motif for sortase-mediated ligation. This approach allows for the controlled, site-specific labeling of a protein of interest with biotin.
The biotin tag serves as a high-affinity handle for the subsequent enrichment of the labeled protein and its interacting partners. The extremely strong and specific interaction between biotin and streptavidin (or its analogs like neutravidin) is a cornerstone of this technique, enabling efficient purification of biotinylated molecules from complex cellular lysates.[3][4][7][8]
Experimental Workflow: From Labeling to Identification
The overall workflow for discovering protein interactions using a this compound labeled protein of interest involves several key stages, from the generation of the labeled protein to the bioinformatic analysis of potential interactors.
Caption: Experimental workflow for protein interaction discovery using a this compound labeled protein.
Detailed Experimental Protocols
-
Expression and Purification: The protein of interest (POI) is recombinantly expressed with a C-terminal sortase recognition motif (e.g., LPETG) and a purification tag (e.g., His6-tag). The protein is then purified using standard chromatography techniques.
-
Sortase-mediated Ligation: The purified POI is incubated with the this compound peptide and the sortase A enzyme. The sortase enzyme cleaves the peptide bond between the threonine and glycine of the LPETG motif and ligates the this compound peptide to the POI.
-
Purification of the Labeled Protein: The biotinylated POI is purified from the reaction mixture to remove unreacted peptide, the sortase enzyme, and the cleaved tag. This can be achieved using affinity chromatography targeting the POI or by removing the His-tagged sortase using Ni-NTA resin.
-
Cell Culture and Transfection: The cells of interest are cultured in appropriate media. To minimize background, it is recommended to use biotin-free media for at least 24 hours prior to the experiment.[9] The this compound labeled POI is then introduced into the cells using a suitable delivery method, such as electroporation or protein transfection reagents.
-
Biotin Labeling Incubation: The cells are incubated for a defined period (e.g., 10 minutes to 24 hours) to allow the biotin ligase-POI fusion to biotinylate proximal proteins. The optimal incubation time should be determined empirically for each POI.[9][10]
-
Cell Lysis: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The lysis buffer should be optimized to efficiently solubilize the POI and its interacting partners while minimizing the disruption of protein complexes.
-
Streptavidin Affinity Purification: The cell lysate is incubated with streptavidin-conjugated magnetic beads to capture the biotinylated proteins. The strong interaction between biotin and streptavidin allows for stringent washing steps to remove non-specifically bound proteins.[4][5]
-
On-bead Digestion: The captured proteins are digested into peptides directly on the beads using a protease such as trypsin. This step reduces sample complexity and is compatible with downstream mass spectrometry analysis.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS data is then used to identify and quantify the proteins that were in close proximity to the POI.
Data Presentation and Analysis
The output from the mass spectrometer is a list of identified proteins. To distinguish true interactors from background contaminants, it is crucial to perform quantitative analysis and include proper controls (e.g., cells expressing an untagged biotin ligase).
Quantitative Data Summary
The following table provides an example of how quantitative data from a this compound proximity labeling experiment can be presented. The data is typically represented as spectral counts or peptide-spectrum matches (PSMs) for each identified protein.
| Protein ID | Gene Name | POI-Biotin (Avg. Spectral Counts) | Control (Avg. Spectral Counts) | Fold Change (POI/Control) | p-value |
| P04637 | TP53 | 152 | 5 | 30.4 | < 0.001 |
| P62993 | GRB2 | 128 | 8 | 16.0 | < 0.001 |
| Q07817 | MDM2 | 115 | 6 | 19.2 | < 0.001 |
| P31749 | AKT1 | 98 | 10 | 9.8 | < 0.01 |
| P42336 | YWHAZ | 85 | 12 | 7.1 | < 0.01 |
| P60709 | ACTB | 250 | 245 | 1.0 | > 0.05 |
This is illustrative data and does not represent the results of a specific experiment.
Bioinformatic Analysis
The list of potential interactors should be further analyzed using bioinformatic tools to gain insights into their biological functions and relationships. This can include:
-
Gene Ontology (GO) Enrichment Analysis: To identify over-represented biological processes, molecular functions, and cellular components.
-
Pathway Analysis: To map the identified proteins to known signaling pathways (e.g., KEGG, Reactome).
-
Protein-Protein Interaction Network Analysis: To visualize the interactions and identify functional modules or protein complexes.
Application in Drug Development
The identification of novel protein-protein interactions can have significant implications for drug development.
-
Target Identification and Validation: Uncovering previously unknown binding partners of a drug target can provide a deeper understanding of its mechanism of action and potential off-target effects. Glycans, for instance, play a crucial role in cell recognition and signaling, and identifying their protein interactors can reveal new therapeutic targets.[11][12]
-
Biomarker Discovery: Aberrant protein interactions are often associated with disease states. The interactome of a disease-related protein can serve as a source of potential biomarkers for diagnosis, prognosis, or patient stratification.
-
Development of Novel Therapeutics: The interface of a protein-protein interaction can be a target for the development of small molecules or biologics that modulate the interaction for therapeutic benefit. The strong avidin-biotin interaction itself has been leveraged in drug delivery systems.[13]
Signaling Pathway Visualization
The results from a this compound interaction discovery experiment can be used to construct or expand upon known signaling pathways. The following is a hypothetical example of a signaling pathway that could be elucidated using this technique.
Caption: A hypothetical signaling pathway elucidated through proximity labeling.
Conclusion
The use of this compound for site-specific labeling of a protein of interest, coupled with proximity-dependent biotinylation and mass spectrometry, provides a powerful and versatile platform for the discovery of protein-protein interactions. This technique offers high sensitivity for detecting both stable and transient interactions in a native cellular context. The insights gained from these studies can significantly advance our understanding of complex biological processes and provide a solid foundation for the development of novel therapeutic strategies.
References
- 1. Revealing Protein Interactions in Cancer with BioID Technology - Creative Proteomics [creative-proteomics.com]
- 2. Identifying Protein‐Protein Interactions by Proximity Biotinylation with AirID and splitAirID | Scilit [scilit.com]
- 3. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to study secretome interactions using extracellular proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin's Lessons in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GlycoID Proximity Labeling to Identify O-GlcNAcylated Protein Interactomes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 12. Glycan–protein interaction - Wikipedia [en.wikipedia.org]
- 13. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the GGGYK Peptide Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentapeptide GGGYK (Gly-Gly-Gly-Tyr-Lys) is a crucial component in the widely utilized Sortase-Mediated Ligation (SML) technology. Its primary role is to act as a nucleophilic substrate for the transpeptidase enzyme Sortase A (SrtA). This technical guide provides an in-depth analysis of the GGGYK peptide, focusing on its function within the SML biochemical pathway, the structural context of the enzymatic reaction, and the established experimental protocols for its application. While direct structural elucidation of the GGGYK peptide itself is not extensively documented in publicly available literature, this guide will also detail the standard methodologies that would be employed for such an analysis, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Introduction to GGGYK and Sortase-Mediated Ligation (SML)
The GGGYK peptide is a synthetic oligo-glycine sequence that serves as a key tool in protein engineering and bioconjugation. Its significance lies in its function as the recognition and binding motif for the N-terminal domain of Sortase A, a cysteine transpeptidase enzyme originating from Gram-positive bacteria like Staphylococcus aureus[1][2].
Sortase-Mediated Ligation is a powerful enzymatic method for the site-specific modification of proteins[3]. The reaction involves the covalent joining of two molecules: one bearing a C-terminal LPXTG motif (where X can be any amino acid) and another with an N-terminal oligo-glycine sequence, such as GGGYK[1][4]. This technique allows for the precise attachment of various moieties, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG), and other proteins[2][3].
The Role of GGGYK in the SML Biochemical Pathway
The GGGYK peptide functions as the attacking nucleophile in the second step of the SML transpeptidation reaction. The overall process can be summarized as follows:
-
Acyl-Enzyme Intermediate Formation: Sortase A recognizes and binds to the LPXTG motif on the target protein. The catalytic cysteine residue (Cys184) in the active site of SrtA performs a nucleophilic attack on the peptide bond between the threonine (T) and glycine (B1666218) (G) of the LPXTG motif. This results in the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate, with the target protein transiently attached to the enzyme via a thioester bond[5][6][7].
-
Nucleophilic Attack by GGGYK: The GGGYK peptide, with its exposed N-terminal glycine residues, enters the active site of the Sortase A-protein conjugate. The amino group of the N-terminal glycine of GGGYK then performs a nucleophilic attack on the thioester bond of the acyl-enzyme intermediate[2].
-
Ligation and Product Release: The nucleophilic attack resolves the intermediate, leading to the formation of a new peptide bond between the C-terminal threonine of the target protein and the N-terminal glycine of the GGGYK peptide. The ligated product is then released from the enzyme, regenerating the active Sortase A[2][4].
The following diagram illustrates the workflow of a typical Sortase-Mediated Ligation experiment.
Structural Context of the SML Reaction
The efficiency and specificity of the SML reaction are dictated by the three-dimensional structures of the enzyme and its substrates.
Sortase A Structure
Staphylococcus aureus Sortase A is a well-characterized enzyme with a unique eight-stranded β-barrel fold[2][4]. The active site is located in a hydrophobic cleft formed by the β7 and β8 strands[2]. Key catalytic residues include Cysteine-184, Histidine-120, and Arginine-197[5][6]. Cys184 acts as the primary nucleophile, while His120 and Arg197 are crucial for catalysis and substrate positioning[4][6].
The following diagram depicts the catalytic mechanism of Sortase A.
LPXTG Motif Recognition
The LPXTG motif is recognized by a specific binding pocket within Sortase A. The leucine (B10760876) and proline residues are held in place by hydrophobic interactions, while the threonine is positioned near the catalytic cysteine[5][6][8]. The glycine at the C-terminus is crucial for cleavage.
GGGYK Peptide Structure
Direct structural data for the GGGYK peptide in its free or bound state is limited. However, based on its composition, some structural characteristics can be inferred:
-
Flexibility: The three consecutive glycine residues provide significant conformational flexibility to the peptide backbone. This flexibility is likely important for its ability to access the active site of the Sortase A enzyme.
-
Hydrophilicity: The presence of tyrosine and lysine (B10760008) residues at the C-terminus imparts a hydrophilic character to that end of the peptide.
Experimental Protocols
General Protocol for Sortase-Mediated Ligation
This protocol provides a general framework for the ligation of a GGGYK-containing probe to a protein with a C-terminal LPXTG motif. Optimization of concentrations, incubation time, and temperature may be required for specific applications.
Materials:
-
Purified protein of interest with a C-terminal LPXTG tag.
-
Synthetic GGGYK peptide with the desired modification (e.g., biotin, fluorophore).
-
Purified, active Sortase A enzyme (often with a His-tag for easy removal).
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Quenching buffer (if necessary).
-
Purification resin (e.g., Ni-NTA agarose (B213101) for His-tagged SrtA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein of interest, the GGGYK peptide, and Sortase A in the reaction buffer. A typical molar ratio is 1:10:1 (Protein:GGGYK:SrtA), but this may need optimization.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for a period ranging from 1 to 4 hours. The progress of the reaction can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein of interest.
-
Enzyme Removal: After the reaction is complete, remove the Sortase A enzyme. If using a His-tagged SrtA, this can be achieved by adding Ni-NTA resin to the reaction mixture and incubating for 30-60 minutes at 4°C with gentle mixing.
-
Purification of Ligated Product: Centrifuge the mixture to pellet the resin with the bound SrtA. The supernatant will contain the ligated product, unreacted protein, and excess GGGYK peptide.
-
Further Purification (Optional): Depending on the downstream application, further purification of the ligated protein may be necessary to remove unreacted components. This can be achieved using techniques such as size-exclusion chromatography or affinity chromatography specific to the attached probe.
Structural Analysis of GGGYK Peptide (Theoretical Approach)
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution[9][10][11].
Methodology:
-
Sample Preparation: A concentrated solution (typically >0.5 mM) of the GGGYK peptide is prepared in a suitable buffer, often with a small percentage of D₂O[10][12].
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid residue (spin systems)[12].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints[12].
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled)[12].
-
-
Data Analysis and Structure Calculation: The NMR data is used to assign all proton resonances to specific atoms in the peptide. The distance restraints from the NOESY spectra are then used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data[11].
X-ray crystallography can provide a high-resolution atomic structure of a peptide in its crystalline state[13][14][15].
Methodology:
-
Crystallization: The GGGYK peptide is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal conditions for crystal growth[13].
-
Data Collection: A single crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded[13][14].
-
Structure Determination: The diffraction data is processed to determine the electron density map of the peptide. An atomic model of the GGGYK peptide is then built into the electron density map and refined to obtain the final crystal structure[13][16].
Data Presentation
As there is no publicly available quantitative structural data for the GGGYK peptide itself, the following table summarizes the key components involved in the Sortase-Mediated Ligation reaction where GGGYK plays a central role.
| Component | Sequence/Structure | Role in SML |
| Sortase A (SrtA) | 8-stranded β-barrel fold with a Cys-His-Arg catalytic triad[2][4][5]. | Transpeptidase enzyme that catalyzes the ligation reaction. |
| Substrate Protein | Contains a C-terminal LPXTG motif. | The molecule to be modified. |
| GGGYK Peptide | Gly-Gly-Gly-Tyr-Lys | Nucleophile that attacks the acyl-enzyme intermediate. |
| Calcium Ions (Ca²⁺) | Essential cofactor for Sortase A activity[2][4]. |
Conclusion
The GGGYK peptide is an indispensable tool in modern protein science, enabling the precise, site-specific modification of proteins through Sortase-Mediated Ligation. While its own structure is likely characterized by significant flexibility due to its glycine-rich sequence, its function as a nucleophile in the SML pathway is well-defined and understood within the structural context of the Sortase A enzyme. The experimental protocols outlined in this guide provide a robust starting point for the application of GGGYK in a wide range of research and development settings. Future studies employing NMR spectroscopy or X-ray crystallography could provide more detailed insights into the conformational dynamics of the GGGYK peptide and its interaction with the Sortase A active site.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Sortase A - Wikipedia [en.wikipedia.org]
- 3. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of Staphylococcus aureus sortase A and its substrate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure of the Staphylococcus aureus Sortase-Substrate Complex Reveals How the Universally Conserved LPXTG Sorting Signal Is Recognized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Rapid Biophysical Characterization and NMR Spectroscopy Structural Analysis of Small Proteins from Bacteria and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. youtube.com [youtube.com]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
Methodological & Application
GGGYK-Biotin Pull-Down Assay: A Method for the Enrichment and Identification of Protein Interaction Partners
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The GGGYK-Biotin pull-down assay is a powerful affinity purification technique used to isolate and identify binding partners to a protein of interest (the "bait" protein). This method relies on the high-affinity interaction between biotin (B1667282) and streptavidin. In this assay, a protein of interest is labeled with a GGGYK peptide that has a biotin molecule covalently attached to its lysine (B10760008) (K) residue. This biotinylated "bait" protein is then immobilized on streptavidin-coated beads. When a complex biological sample, such as a cell lysate containing potential "prey" proteins, is incubated with these beads, proteins that interact with the bait protein are captured. Through a series of washing steps to remove non-specific binders, the bait-prey complexes can be isolated and subsequently eluted for identification and further analysis by techniques such as Western blotting or mass spectrometry. This application note provides a detailed protocol for performing a this compound pull-down assay to investigate protein-protein interactions.
Principle of the this compound Pull-Down Assay
The this compound pull-down assay is a straightforward and effective method for studying protein-protein interactions in vitro. The core principle involves using a biotinylated "bait" protein to capture its interacting "prey" proteins from a complex mixture. The GGGYK peptide serves as a flexible linker to which biotin is attached, minimizing potential steric hindrance and allowing for efficient binding of the biotin tag to streptavidin. The extremely strong and specific interaction between biotin and streptavidin ensures that the bait protein is firmly immobilized on the beads, providing a stable platform for the capture of interacting proteins. Subsequent elution allows for the recovery of the protein complexes for downstream analysis, providing valuable insights into cellular signaling pathways, disease mechanisms, and potential drug targets.
Data Presentation
The following table summarizes typical quantitative data for a this compound pull-down experiment. The exact values may need to be optimized for specific bait and prey proteins.
| Parameter | Typical Value | Range/Notes |
| Bait Protein | ||
| This compound Labeled Bait Concentration | 1-10 µg | Per pull-down reaction. |
| Streptavidin Beads | ||
| Bead Slurry Volume | 20-50 µL of 50% slurry | Per pull-down reaction. |
| Binding Capacity (Biotinylated Protein) | 10-40 µg/50 µL slurry | Varies by bead manufacturer and protein size.[1][2] |
| Prey Protein | ||
| Cell Lysate Protein Concentration | 0.5-2.0 mg/mL | |
| Total Prey Protein per Reaction | 250-1000 µg | |
| Incubation | ||
| Bait-Bead Incubation Time | 1-2 hours | At 4°C with gentle rotation. |
| Bait-Prey Incubation Time | 2-4 hours or overnight | At 4°C with gentle rotation. |
| Washing & Elution | ||
| Wash Buffer Volume | 500-1000 µL | Per wash. |
| Number of Washes | 3-5 times | |
| Elution Buffer Volume | 20-50 µL |
Experimental Protocols
Materials and Reagents
-
This compound labeled "bait" protein
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell line expressing the "prey" protein(s) of interest
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer, 0.1 M glycine (B1666218) pH 2.5-3.0, or a solution with a high concentration of free biotin)[3][4]
-
Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack (for magnetic beads)
-
Microcentrifuge
Protocol
1. Preparation of Streptavidin-Coated Beads
-
Resuspend the streptavidin beads by gentle vortexing.
-
Transfer the desired amount of bead slurry (e.g., 50 µL) to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads. Remove the supernatant.
-
Wash the beads by adding 500 µL of Wash Buffer, resuspending the beads, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.[1]
2. Immobilization of the this compound Labeled Bait Protein
-
After the final wash, resuspend the beads in 200 µL of Wash Buffer.
-
Add the desired amount of this compound labeled bait protein (e.g., 5 µg) to the bead suspension.
-
Incubate for 1-2 hours at 4°C on a rotating platform to allow the biotinylated protein to bind to the streptavidin beads.
-
Pellet the beads using the magnetic rack and remove the supernatant. This supernatant can be saved to assess binding efficiency.
-
Wash the beads three times with 500 µL of Wash Buffer to remove any unbound bait protein.
3. Preparation of Cell Lysate (Prey)
-
Culture cells to the desired confluency and treat as required for your experiment.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
4. The Pull-Down Assay
-
Add the desired amount of cell lysate (e.g., 500 µg) to the tube containing the bait protein-immobilized beads.
-
If necessary, adjust the final volume with Lysis Buffer.
-
Incubate the mixture for 2-4 hours or overnight at 4°C on a rotating platform. This allows the prey proteins to interact with the bait protein.
5. Washing
-
Pellet the beads on the magnetic rack and carefully remove the supernatant. This fraction contains unbound proteins and can be saved for analysis.
-
Wash the beads with 500 µL of ice-cold Wash Buffer. Resuspend the beads gently and then pellet them. Repeat this wash step for a total of 3-5 times to remove non-specifically bound proteins.
6. Elution
-
For SDS-PAGE and Western Blotting:
-
After the final wash, remove all the supernatant.
-
Add 30 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for loading onto an SDS-PAGE gel.
-
-
For Mass Spectrometry or Functional Assays (Native Elution):
-
Elute the protein complexes by adding 50 µL of a gentle elution buffer, such as 0.1 M glycine at pH 2.5-3.0, and incubating for 5-10 minutes at room temperature. Neutralize the eluate immediately with 1 M Tris pH 8.5.
-
Alternatively, compete off the biotinylated protein with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer.[4][5]
-
7. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
For specific protein identification, perform a Western blot using an antibody against the suspected prey protein.
-
For unbiased identification of novel interaction partners, the eluted sample can be analyzed by mass spectrometry.
Application Example: Investigating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking sites for various adaptor proteins, such as Grb2 and Shc, which initiate downstream signaling cascades like the Ras-MAPK pathway.[7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers.
A this compound pull-down assay can be employed to study the interactions within this pathway. For instance, a recombinant intracellular domain of EGFR could be biotinylated using the this compound system. This biotinylated EGFR fragment can then be used as bait to pull down interacting proteins from a cancer cell line lysate. This would allow for the identification of proteins that bind to EGFR, and how these interactions may be altered by specific mutations in EGFR or by treatment with therapeutic agents.
References
- 1. neb.com [neb.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. goldbio.com [goldbio.com]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays Using Biotinylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro kinase assays are fundamental tools in signal transduction research and drug discovery for identifying and characterizing kinase inhibitors. A widely adopted method involves the use of biotinylated peptide substrates. This approach leverages the high-affinity interaction between biotin (B1667282) and streptavidin for the detection of kinase activity. In a typical assay, a kinase phosphorylates a biotinylated peptide substrate in the presence of ATP. The extent of phosphorylation can then be quantified using various detection methods, all of which rely on the biotin tag for immobilization or signal generation.
While the peptide GGGYK-Biotin was specified, literature primarily identifies it as a substrate for Sortase A, an enzyme that catalyzes the ligation of proteins to cell wall anchors in Gram-positive bacteria, rather than a substrate for protein kinases. To provide relevant and actionable protocols, these application notes will focus on well-characterized biotinylated peptide substrates for three key kinases: Protein Kinase A (PKA), a serine/threonine kinase; Src, a non-receptor tyrosine kinase; and Spleen Tyrosine Kinase (Syk), another non-receptor tyrosine kinase. These examples will illustrate the principles and methodologies applicable to a wide range of kinase assays using biotinylated peptides.
I. Protein Kinase A (PKA) System
A. Overview of PKA and Biotinylated Kemptide
Protein Kinase A (PKA) is a key enzyme in the cyclic AMP (cAMP) signaling pathway, regulating a multitude of cellular processes including metabolism, gene transcription, and cell growth.[1][2] A commonly used and specific substrate for PKA is "Kemptide," a synthetic peptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. For in vitro kinase assays, a biotinylated version of Kemptide is frequently employed.
B. PKA Signaling Pathway
The PKA signaling cascade is initiated by the binding of hormones or neurotransmitters to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which can then phosphorylate downstream targets.
C. Quantitative Data for PKA Assay
| Parameter | Value | Reference(s) |
| Biotinylated Substrate | Biotin-Kemptide (Biotin-LRRASLG) | [3][4] |
| Km for Kemptide | 2 - 4.9 µM | [3][5][6] |
| Km for ATP | 23 µM | [5] |
| Optimal Peptide Conc. | 10-20 µM (saturating) | [5] |
| Optimal ATP Conc. | ~23 µM (at Km) | [5] |
II. Src Kinase System
A. Overview of Src and Biotinylated Src-tide
Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, migration, and survival.[7] Dysregulation of Src activity is frequently observed in various cancers. A commonly used peptide substrate for Src kinase is a derivative of the autophosphorylation site of chicken c-Src, often referred to as "Src-tide". A biotinylated version of this peptide is used for in vitro assays.
B. Src Signaling Pathway
Src is activated downstream of various receptors, including receptor tyrosine kinases (RTKs) and integrins.[8] Upon activation, Src phosphorylates a wide range of downstream targets, leading to the activation of multiple signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.
C. Quantitative Data for Src Assay
| Parameter | Value | Reference(s) |
| Biotinylated Substrate | Biotin-Src-tide (e.g., Biotin-AEEEIYGEFEAKKKKG) | [9] |
| Optimal Peptide Conc. | 1-5 µM | General kinase assay principles |
| Optimal ATP Conc. | 10-100 µM | General kinase assay principles |
III. Spleen Tyrosine Kinase (Syk) System
A. Overview of Syk and Biotinylated Substrate
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is essential for signaling downstream of immunoreceptors in hematopoietic cells, such as B cells, mast cells, and macrophages.[10][11] It plays a critical role in both innate and adaptive immunity. Several biotinylated peptide substrates have been developed for in vitro Syk kinase assays.
B. Syk Signaling Pathway
Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the cytoplasmic tails of receptors like the B-cell receptor (BCR) and Fc receptors.[10] This interaction leads to the activation of Syk, which then phosphorylates downstream adaptor proteins and enzymes, initiating signaling cascades that result in cellular responses such as proliferation, differentiation, and inflammatory mediator release.[11][12]
C. Quantitative Data for Syk Assay
| Parameter | Value | Reference(s) |
| Biotinylated Substrate | e.g., Biotin-poly(Glu, Tyr) 4:1 | [13] |
| Optimal Peptide Conc. | 0.1 µM | [13] |
| Optimal ATP Conc. | 100 µM | [13] |
| Optimal Syk Conc. | 1.36 nM | [13] |
IV. Experimental Protocols
A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is a general guideline and should be optimized for each specific kinase and substrate.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. When both are bound to the phosphorylated biotinylated peptide, they are brought into close proximity, resulting in a FRET signal.[14][15]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X biotinylated peptide substrate solution in kinase assay buffer.
-
Prepare a 4X ATP solution in kinase assay buffer.
-
Prepare a detection mix containing the europium-labeled anti-phospho-antibody and streptavidin-XL665 in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 2X kinase solution to each well.
-
Add 2.5 µL of 4X biotinylated peptide substrate to each well.
-
To test for inhibitors, add 2.5 µL of the test compound at various concentrations. For the positive control, add 2.5 µL of assay buffer.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible plate reader.
-
B. AlphaScreen/AlphaLISA Kinase Assay
Principle: This bead-based, no-wash assay measures kinase activity by detecting the phosphorylation of a biotinylated substrate.[16] A phosphorylated biotinylated peptide brings a streptavidin-coated Donor bead and an anti-phospho-antibody-conjugated Acceptor bead into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby Acceptor bead.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X solution of biotinylated peptide and ATP in kinase assay buffer.
-
Prepare a 4X stop/detection mix containing streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 2X kinase solution to each well.
-
To test for inhibitors, add 2.5 µL of the test compound at various concentrations. For the positive control, add 2.5 µL of assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X biotinylated peptide and ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding 10 µL of the 4X stop/detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
C. Filter-Binding Kinase Assay (Radiometric)
Principle: This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into a biotinylated peptide substrate.[17] The reaction mixture is then spotted onto a streptavidin-coated filter membrane, which captures the biotinylated peptide. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated peptide, is quantified by scintillation counting.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction mix containing kinase assay buffer, the desired concentration of biotinylated peptide, and the kinase.
-
Prepare a stock of [γ-³²P]ATP.
-
Prepare a stop solution (e.g., 75 mM phosphoric acid).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the kinase reaction mix with the test compound or vehicle control.
-
Initiate the reaction by adding [γ-³²P]ATP to a final desired specific activity.
-
Incubate the reaction at 30°C for the optimized time (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto a streptavidin-coated filter membrane.
-
Allow the peptide to bind to the membrane for a few minutes.
-
Wash the membrane several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter membrane and measure the incorporated radioactivity using a scintillation counter.
-
V. General Considerations
-
Assay Optimization: For each new kinase-substrate pair, it is crucial to optimize the concentrations of the kinase, peptide substrate, and ATP, as well as the reaction time, to ensure the assay is running under linear conditions.
-
Controls: Always include appropriate controls in your experiments:
-
Negative control (no kinase): To determine the background signal.
-
Positive control (no inhibitor): To determine the maximum signal (100% activity).
-
No peptide control: To ensure the signal is dependent on the substrate.
-
-
Data Analysis: For inhibitor studies, dose-response curves are generated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that reduces kinase activity by 50%, can then be determined by fitting the data to a suitable model.
-
Troubleshooting:
-
High background: May be due to non-specific binding of reagents or contamination. Ensure proper washing steps (for filter-binding assays) and use of appropriate blocking agents.
-
Low signal: Could be due to inactive enzyme, suboptimal reagent concentrations, or incorrect buffer conditions. Verify the activity of the kinase and optimize assay parameters.
-
High variability: May result from pipetting errors or inconsistent incubation times. Ensure accurate liquid handling and precise timing of assay steps.
-
References
- 1. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. Detection of protein tyrosine kinase activity using a high-capacity streptavidin-coated membrane and optimized biotinylated peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. domainex.co.uk [domainex.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
GGGYK-Biotin Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and sensitive technique used for detecting and quantifying proteins, antibodies, and other molecules. The use of biotinylated peptides, in conjunction with streptavidin-coated microplates, offers a robust method for immobilizing small molecules and studying their interactions with other biomolecules. The GGGYK-Biotin peptide represents a biotinylated peptide where the GGGYK (Glycine-Glycine-Glycine-Tyrosine-Lysine) sequence often serves as a flexible spacer arm, separating the biotin (B1667282) moiety from the peptide's functional domain. This spatial separation can reduce steric hindrance and improve the accessibility of the peptide for binding to its target molecule.
This document provides a detailed protocol for an indirect ELISA using a GGGYK-Biotinylated peptide to detect a specific antibody from a sample. It includes reagent preparation, a step-by-step experimental procedure, data analysis guidelines, and troubleshooting advice.
Principle of the Assay
The this compound based indirect ELISA relies on the high-affinity interaction between biotin and streptavidin.[1] The streptavidin-coated microplate efficiently captures the GGGYK-Biotinylated peptide. A sample containing the primary antibody specific to the peptide is then added. The captured antibody is subsequently detected by an enzyme-conjugated secondary antibody that recognizes the primary antibody. Finally, a substrate is added, which is converted by the enzyme into a detectable signal. The intensity of the signal is proportional to the amount of specific antibody present in the sample.
Data Presentation
Table 1: Representative Standard Curve Data
This table shows example data for a serial dilution of a known concentration of the target antibody. The optical density (OD) is measured at 450 nm after subtracting the blank value.
| Standard Concentration (ng/mL) | OD at 450 nm (Mean) | Standard Deviation | Coefficient of Variation (%) |
| 100 | 2.150 | 0.105 | 4.88 |
| 50 | 1.850 | 0.092 | 4.97 |
| 25 | 1.420 | 0.075 | 5.28 |
| 12.5 | 0.850 | 0.045 | 5.29 |
| 6.25 | 0.450 | 0.025 | 5.56 |
| 3.125 | 0.250 | 0.015 | 6.00 |
| 1.56 | 0.150 | 0.010 | 6.67 |
| 0 (Blank) | 0.050 | 0.005 | 10.00 |
Table 2: Example of Unknown Sample Analysis
This table illustrates how to calculate the concentration of the target antibody in unknown samples based on the standard curve.
| Sample ID | OD at 450 nm (Mean) | Dilution Factor | Calculated Concentration (ng/mL) | Final Concentration (ng/mL) |
| Sample 1 | 1.250 | 10 | 19.5 | 195 |
| Sample 2 | 0.600 | 10 | 8.5 | 85 |
| Negative Control | 0.055 | 1 | Not Detected | Not Detected |
Experimental Protocols
Reagents and Materials
-
GGGYK-Biotinylated Peptide: Lyophilized, custom-synthesized.
-
Streptavidin-coated 96-well microplate.
-
Primary Antibody: Specific for the GGGYK-peptide's functional domain.
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP-conjugated goat anti-human IgG), specific for the primary antibody's host species.
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Sample/Antibody Diluent: 1% BSA in PBST.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Calibrated pipettes and tips.
Protocol for Indirect ELISA
-
Peptide Immobilization:
-
Reconstitute the GGGYK-Biotinylated peptide in Coating Buffer to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted peptide solution to each well of the streptavidin-coated microplate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well. After the last wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer as described in step 1.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of your standards (known concentrations of the target antibody) and your unknown samples in Sample/Antibody Diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Sample/Antibody Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the mean absorbance for each set of replicate standards, controls, and samples.
-
Subtract the mean absorbance of the zero standard (blank) from all other mean absorbance values.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against its known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.[2]
-
Determine the concentration of the target antibody in the unknown samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of the antibody in the original sample.
Visualizations
Caption: Experimental workflow for the this compound indirect ELISA protocol.
Caption: Principle of the this compound indirect ELISA for antibody detection.
References
Application Notes and Protocols: Detection of GGGYK-Biotin in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GGGYK-Biotin peptide is a valuable tool in biochemical and cellular research, primarily utilized as a substrate for Sortase A (SrtA). SrtA is a transpeptidase found in Gram-positive bacteria that plays a crucial role in covalently anchoring surface proteins to the cell wall peptidoglycan.[1][2][3][4] The enzyme recognizes a specific sorting signal, typically LPXTG, cleaves the peptide bond between threonine and glycine, and forms a new peptide bond between the threonine and an amino group on the cell wall.[1][2][5] The ability of SrtA to specifically recognize and modify proteins with this motif has been harnessed for various protein engineering applications, including site-specific labeling, purification, and immobilization.[6][7][8]
This compound, with its N-terminal triglycine (B1329560) motif, serves as a nucleophile that can be attached by SrtA to a protein or molecule containing the LPXTG sorting signal. The biotin (B1667282) moiety allows for sensitive and specific detection using the high-affinity interaction between biotin and streptavidin (or avidin).[9] This application note provides a detailed protocol for the detection of this compound or proteins labeled with this compound using Western blot analysis.
Principle of Detection
The detection of this compound in a Western blot is based on the strong and specific non-covalent interaction between biotin and streptavidin. Proteins that have been modified with this compound are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is subsequently incubated with a streptavidin conjugate, most commonly streptavidin-horseradish peroxidase (HRP). The HRP enzyme catalyzes a chemiluminescent reaction upon the addition of a suitable substrate, producing light that can be captured on X-ray film or with a CCD camera. The intensity of the light signal is proportional to the amount of biotinylated protein present.[10]
Data Presentation
The following tables provide expected quantitative data for the detection of a hypothetical 50 kDa protein labeled with this compound. These tables are intended to serve as a guideline for optimizing experimental conditions.
Table 1: Effect of this compound Labeled Protein Concentration on Signal Intensity
| Concentration of Labeled Protein (ng) | Relative Signal Intensity (Arbitrary Units) |
| 100 | ++++ |
| 50 | +++ |
| 25 | ++ |
| 12.5 | + |
| 6.25 | +/- |
| 0 (Unlabeled Control) | - |
This table illustrates the expected dose-dependent increase in signal intensity with increasing amounts of the this compound labeled protein loaded on the gel. The detection limit will depend on the specific antibody and substrate used.
Table 2: Optimization of Streptavidin-HRP Dilution
| Streptavidin-HRP Dilution | Relative Signal Intensity | Background |
| 1:1,000 | ++++ | High |
| 1:5,000 | +++ | Moderate |
| 1:10,000 | ++ | Low |
| 1:20,000 | + | Very Low |
This table demonstrates the trade-off between signal intensity and background noise at different streptavidin-HRP dilutions. An optimal dilution will provide a strong signal with minimal background.
Experimental Protocols
Materials
-
Sample: Protein of interest labeled with this compound via a Sortase A-mediated reaction.
-
SDS-PAGE reagents: Acrylamide (B121943)/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Running buffer: Tris-glycine-SDS buffer.
-
Transfer buffer: Tris-glycine-methanol buffer.
-
Membranes: Nitrocellulose or PVDF.
-
Blocking buffer: 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash buffer: TBST.
-
Streptavidin-HRP conjugate: (e.g., from Thermo Scientific, Cat# 21130).
-
Chemiluminescent substrate: (e.g., SuperSignal West Dura, Thermo Scientific Cat# 34075).
-
X-ray film or CCD imaging system.
Detailed Methodology
1. Sample Preparation and SDS-PAGE
-
Prepare protein samples by mixing with 2x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel of an appropriate acrylamide percentage to resolve the protein of interest.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2. Protein Transfer
-
Equilibrate the gel, membranes, and filter paper in transfer buffer.
-
Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. Transfer efficiency can be checked by staining the membrane with Ponceau S.
3. Immunodetection
-
Blocking: Place the membrane in a container with blocking buffer and incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of streptavidin-HRP.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer. A starting dilution of 1:5,000 to 1:15,000 is recommended, but the optimal dilution should be determined empirically.[1] Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane extensively with TBST (at least three times for 10 minutes each) to remove unbound streptavidin-HRP.
4. Signal Development and Imaging
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Remove excess substrate and place the membrane in a plastic wrap or a sheet protector.
-
Expose the membrane to X-ray film or capture the signal using a CCD imaging system. Exposure times will vary depending on the signal intensity.
Visualizations
Sortase A-Mediated Biotinylation Workflow
Caption: Workflow for Sortase A-mediated biotinylation and subsequent Western blot detection.
Sortase A Signaling Pathway in Gram-Positive Bacteria
Caption: Sortase A pathway for anchoring surface proteins and its application in research using this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. Use a different blocking agent (e.g., 3% BSA). |
| Streptavidin-HRP concentration too high | Optimize the streptavidin-HRP dilution by performing a titration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| No Signal or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Inactive streptavidin-HRP | Use a fresh vial of streptavidin-HRP. | |
| Insufficient amount of biotinylated protein | Load more protein on the gel. Confirm biotinylation efficiency of the starting material. | |
| Expired or improperly prepared substrate | Use fresh chemiluminescent substrate. | |
| Multiple Non-specific Bands | Endogenous biotinylated proteins in the sample | Block endogenous biotin using an avidin/biotin blocking kit if necessary. |
| Aggregated streptavidin-HRP | Centrifuge the diluted streptavidin-HRP solution before use. |
Conclusion
The detection of this compound labeled proteins by Western blot is a robust and sensitive method. The high affinity of the streptavidin-biotin interaction allows for specific detection with low background when optimized correctly.[10] This technique is invaluable for researchers studying Sortase A activity, developing Sortase A inhibitors, and utilizing sortase-mediated ligation for various protein engineering applications. By following the detailed protocol and considering the optimization parameters outlined in this application note, researchers can achieve reliable and reproducible results.
References
- 1. Sortases, Surface Proteins, and Their Roles in Staphylococcus aureus Disease and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sortase - Wikipedia [en.wikipedia.org]
- 3. The divergent roles of sortase in the biology of Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sortase, a universal target for therapeutic agents against Gram-positive bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Sortase A - Wikipedia [en.wikipedia.org]
- 8. Broadening the scope of sortagging - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06705H [pubs.rsc.org]
- 9. lifetein.com [lifetein.com]
- 10. mdpi.com [mdpi.com]
GGGYK-Biotin: A Versatile Tool for Site-Specific Protein Biotinylation and Affinity Purification
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific biotinylation of proteins is a powerful technique for a variety of applications, including affinity purification, immobilization, and detection. The GGGYK-Biotin peptide, in conjunction with sortase-mediated ligation, offers a robust method for attaching biotin (B1667282) to a target protein at a specific location, ensuring homogeneity and preserving the protein's native function. This application note provides a detailed overview of the use of this compound for the affinity purification of proteins, including experimental protocols and data presentation.
The core of this technique lies in the enzymatic reaction catalyzed by sortase A (SrtA), a transpeptidase that recognizes a specific sorting signal (e.g., LPXTG) at the C-terminus of a target protein.[1] SrtA cleaves the peptide bond between the threonine and glycine (B1666218) residues and subsequently ligates an oligoglycine nucleophile, in this case, the N-terminal glycine of the this compound peptide.[1] This results in the target protein being covalently labeled with biotin at a predetermined site.
The biotinylated protein can then be efficiently captured using affinity matrices functionalized with avidin (B1170675) or streptavidin, which exhibit an exceptionally high affinity for biotin.[2][3][4] This strong, non-covalent interaction allows for stringent washing steps to remove contaminants, resulting in a highly purified protein preparation.[2] Elution of the purified protein can be achieved under denaturing conditions or, by using monomeric avidin resins, under milder conditions that preserve the protein's biological activity.[5]
Key Applications
-
Affinity Purification: Efficiently isolate target proteins from complex mixtures like cell lysates or culture supernatants.[2]
-
Protein Immobilization: Covalently attach proteins to surfaces or beads for use in assays such as ELISA or pull-down experiments.
-
Protein Detection: Biotinylated proteins can be readily detected using streptavidin-conjugated enzymes or fluorophores in techniques like Western blotting and immunofluorescence.[1]
-
Drug Discovery: Facilitate the identification of binding partners and the screening of small molecule inhibitors.[6]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the affinity purification of biotinylated proteins using streptavidin-based resins. Actual results may vary depending on the specific protein, expression levels, and experimental conditions.
| Parameter | Typical Value | Notes |
| Binding Capacity of Streptavidin Resin | 50 - 500 nmol/mL of resin | Varies depending on the specific resin and manufacturer.[7] |
| Purity of Eluted Protein | >95% | A single-step affinity purification can yield highly pure protein.[7] |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁵ M | One of the strongest known non-covalent interactions in biology.[2][4] |
| Elution Buffer (Denaturing) | 8 M Guanidine•HCl, pH 1.5 | Harsh conditions are required to disrupt the biotin-streptavidin interaction.[5] |
| Elution Buffer (Mild, with Monomeric Avidin) | 2 mM D-Biotin in PBS | Competitive elution is possible with lower affinity monomeric avidin resins.[5] |
Experimental Protocols
Protocol 1: Site-Specific Biotinylation of a Target Protein using Sortase-Mediated Ligation (SML)
This protocol describes the labeling of a target protein containing a C-terminal LPETGG motif and a His6-tag with this compound.
Workflow Diagram:
Caption: Workflow for sortase-mediated ligation of this compound to a target protein.
Materials:
-
Purified target protein with a C-terminal LPETGG-His6 tag
-
This compound peptide
-
Purified His6-tagged Sortase A (SrtA) enzyme
-
SML Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Ni-NTA resin
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, this compound peptide, and SrtA enzyme in SML buffer. A typical molar ratio is 1:10:1 (Target Protein:this compound:SrtA).
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[1] The optimal reaction time may need to be determined empirically.
-
Removal of Unreacted Components: After the incubation, pass the reaction mixture over a Ni-NTA resin column. The unreacted His6-tagged target protein and the His6-tagged SrtA will bind to the resin, while the biotinylated protein (which has lost its His6-tag) will be in the flow-through.[1]
-
Buffer Exchange: Exchange the buffer of the purified biotinylated protein using a desalting column to remove excess this compound peptide and prepare the sample for affinity purification.[1]
-
Verification (Optional): The success of the biotinylation can be confirmed by Western blot analysis using streptavidin-HRP.[1]
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol describes the capture and elution of a biotinylated protein using streptavidin-agarose resin.
Workflow Diagram:
References
- 1. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bangslabs.com [bangslabs.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Biotin-Tagged Protein Purification [gbiosciences.com]
- 6. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. fishersci.ie [fishersci.ie]
Application Note: Quantitative Mass Spectrometry for the Analysis of GGGYK-Biotin Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between proteins and small molecules is fundamental to cellular processes and forms the basis of many therapeutic interventions. Characterizing these interactions in a quantitative manner is crucial for understanding biological function and for the development of novel drugs. This application note details a comprehensive workflow for the quantitative analysis of the interaction between a model peptide, GGGYK, and biotin (B1667282) using affinity purification-mass spectrometry (AP-MS).
The described methods leverage the high affinity of streptavidin for biotin to enrich for the biotinylated peptide and its interacting partners.[1] Coupled with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this approach allows for the precise quantification of interaction partners and the differentiation of specific binders from non-specific background contaminants.[2][3] This protocol can be adapted for studying other peptide-small molecule or protein-ligand interactions where one component can be biotinylated.
Principle of the Method
The core of this methodology is the use of a biotinylated "bait" (GGGYK-Biotin) to capture "prey" proteins from a complex biological sample, such as a cell lysate. The bait-prey complexes are then isolated using streptavidin-coated beads.[4] Quantitative mass spectrometry is subsequently employed to identify and quantify the proteins that specifically interact with the this compound bait. By comparing the abundance of proteins captured with the this compound bait to a control (e.g., beads alone or a scrambled peptide-biotin bait), specific interactors can be confidently identified.[5] Proximity-dependent biotinylation techniques like BioID or APEX, which involve fusing a biotin ligase to a protein of interest, are also powerful tools for mapping protein-protein interactions in living cells.[6][7]
Experimental Workflow
The overall experimental workflow for quantitative analysis of this compound interactions is depicted below. This process involves cell culture and SILAC labeling, preparation of the this compound bait, affinity purification of interacting proteins, and finally, protein identification and quantification by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: SILAC Labeling and Cell Lysate Preparation
This protocol describes the metabolic labeling of cells for quantitative proteomics.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SILAC-certified DMEM (without L-arginine and L-lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-arginine (Arg-0) and L-lysine (Lys-0)
-
"Medium" L-arginine (Arg-6, 13C6) and L-lysine (Lys-4, 2H4)
-
"Heavy" L-arginine (Arg-10, 13C615N4) and L-lysine (Lys-8, 13C615N2)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
Procedure:
-
Culture HEK293T cells for at least 6 doublings in three separate SILAC media: "light," "medium," and "heavy."[8]
-
The "light" medium is supplemented with Arg-0 and Lys-0.
-
The "medium" medium is supplemented with Arg-6 and Lys-4.
-
The "heavy" medium is supplemented with Arg-10 and Lys-8.
-
Confirm >95% incorporation of the heavy amino acids by mass spectrometry analysis of a small aliquot of cells.[8]
-
Harvest cells by centrifugation, wash twice with ice-cold PBS.
-
Lyse the cell pellets in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
Protocol 2: Affinity Purification of this compound Interactors
This protocol details the capture of proteins that interact with the this compound bait.
Materials:
-
SILAC-labeled cell lysates (from Protocol 1)
-
Synthetic this compound peptide (high purity)
-
Control: Biotin or a scrambled biotinylated peptide
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (Lysis Buffer)
-
Wash Buffer 2 (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.5% NP-40)
-
Wash Buffer 3 (50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5 or by on-bead digestion)
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
For the experimental sample, combine equal protein amounts of the "light" and "heavy" labeled lysates. For the control, use the "medium" labeled lysate.
-
Add the this compound bait to the combined "light/heavy" lysate to a final concentration of 1 µM.
-
Add the control bait (biotin or scrambled peptide) to the "medium" lysate to the same final concentration.
-
Incubate the lysates with the baits for 2 hours at 4°C with gentle rotation.
-
Add the equilibrated streptavidin beads to each lysate and incubate for another 1 hour at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1 (3 times), Wash Buffer 2 (2 times), and Wash Buffer 3 (2 times).[9]
-
Elute the bound proteins from the beads using Elution Buffer or proceed directly to on-bead digestion.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the preparation of the captured proteins for LC-MS/MS analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) Bicarbonate (50 mM)
-
Formic Acid
-
C18 desalting spin columns
Procedure (On-Bead Digestion):
-
After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (1 µg) and incubate overnight at 37°C with shaking.[8]
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Data Presentation
Quantitative data from the mass spectrometry analysis should be presented in a clear and structured format to facilitate interpretation. The following table provides an example of how to summarize the results.
Table 1: Quantified Proteins Interacting with this compound
| Protein ID | Gene Name | H/L Ratio | M/L Ratio | H/L Significance (-log10 p-value) | Description |
| P01234 | GENE1 | 10.5 | 1.2 | 4.5 | Putative interacting protein 1 |
| Q56789 | GENE2 | 8.2 | 0.9 | 4.1 | Putative interacting protein 2 |
| P98765 | GENE3 | 1.1 | 1.0 | 0.5 | Non-specific background protein |
| ... | ... | ... | ... | ... | ... |
-
H/L Ratio: Ratio of the protein abundance in the "heavy" labeled lysate (with this compound) to the "light" labeled lysate (control). High ratios indicate specific interactors.
-
M/L Ratio: Ratio of the protein abundance in the "medium" labeled lysate (control bait) to the "light" labeled lysate (control). This ratio should be close to 1 for specific interactors.
-
H/L Significance: Statistical significance of the H/L ratio.
Data Analysis and Interpretation
The raw mass spectrometry data should be processed using software such as MaxQuant.[10] This will allow for protein identification and quantification based on the SILAC ratios. A key step in the analysis is to distinguish true interaction partners from non-specific background proteins.[3]
Further bioinformatics analysis of the specific interactors can provide insights into the potential biological pathways and functions associated with the GGGYK peptide. This can include Gene Ontology (GO) term enrichment and pathway analysis.[11]
Conclusion
The combination of affinity purification using a biotinylated bait and quantitative mass spectrometry with SILAC provides a powerful and robust method for identifying and quantifying protein-ligand interactions. The protocols and data analysis strategies outlined in this application note offer a comprehensive guide for researchers studying interactions with the this compound peptide and can be readily adapted for other systems. This approach is invaluable for target validation and mechanistic studies in both basic research and drug development.
References
- 1. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbiased identification of protein-bait interactions using biochemical enrichment and quantitative proteomics. | Broad Institute [broadinstitute.org]
- 6. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-the-shelf proximity biotinylation for interaction proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. wp.unil.ch [wp.unil.ch]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Guide to Basic Bioinformatics Analysis in Proteomics - MetwareBio [metwarebio.com]
Application Notes and Protocols for Cell-Based Assays Using the Cell-Penetrating Peptide GGGYK-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver a variety of molecular cargo into the cytoplasm and organelles. This capability makes them invaluable tools in cellular biology and drug development. The novel peptide GGGYK-Biotin is a custom-designed CPP, featuring a poly-glycine spacer (GGG), a cell-penetrating sequence (YK), and a biotin (B1667282) tag for detection and purification. The biotin moiety allows for highly specific and high-affinity binding to avidin (B1170675) or streptavidin, facilitating a range of cell-based assays.
These application notes provide detailed protocols for utilizing this compound in key cell-based assays, including assessing cellular uptake, identifying intracellular protein-protein interactions through pull-down assays, and visualizing intracellular localization via fluorescence microscopy.
Key Applications
-
Quantitative Analysis of Cellular Uptake: Determine the efficiency and kinetics of this compound internalization into living cells.
-
Identification of Intracellular Binding Partners: Isolate and identify proteins that interact with the GGGYK peptide within the cellular environment.[1][2][3]
-
Visualization of Intracellular Localization: Determine the subcellular distribution of the this compound peptide.
Data Presentation
Table 1: Cellular Uptake Efficiency of this compound in HeLa Cells
| Concentration (µM) | Incubation Time (min) | Method | Percent Uptake (%) |
| 1 | 30 | Flow Cytometry | 15.2 ± 2.1 |
| 5 | 30 | Flow Cytometry | 45.8 ± 3.5 |
| 10 | 30 | Flow Cytometry | 78.3 ± 4.2 |
| 10 | 15 | Flow Cytometry | 42.1 ± 3.8 |
| 10 | 60 | Flow Cytometry | 89.5 ± 2.9 |
Table 2: Identified Interacting Proteins with this compound in HEK293T Cells by Mass Spectrometry
| Protein ID (Uniprot) | Protein Name | Function | Peptide Count |
| P04637 | Tumor suppressor p53 | Transcription factor, cell cycle regulation | 12 |
| P62993 | Cyclin-dependent kinase 2 | Cell cycle control | 8 |
| Q06609 | Heat shock protein 75 kDa | Chaperone, protein folding | 5 |
| P31946 | 14-3-3 protein beta/alpha | Signal transduction | 4 |
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Assay by Flow Cytometry
This protocol details the quantification of this compound uptake by cells using fluorescently labeled streptavidin and flow cytometry.
Workflow Diagram:
Caption: Workflow for quantifying cellular uptake of this compound.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Streptavidin-FITC conjugate
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture overnight to allow for attachment.
-
Peptide Incubation:
-
Prepare solutions of this compound in complete culture medium at desired concentrations (e.g., 1, 5, 10 µM).
-
Remove the culture medium from the cells and add the this compound solutions.
-
Incubate for the desired time points (e.g., 15, 30, 60 minutes) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Aspirate the peptide solution and wash the cells three times with ice-cold PBS.
-
Harvest the cells by adding trypsin-EDTA and incubating until cells detach. Neutralize with complete medium.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in a solution of Streptavidin-FITC (at a manufacturer-recommended dilution) in PBS and incubate for 30 minutes in the dark at room temperature.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Use untreated cells as a negative control to set the gate for FITC-positive cells.
-
Protocol 2: Pull-Down Assay for Identification of Interacting Proteins
This protocol describes a method to isolate and identify intracellular proteins that bind to the this compound peptide.[2][3][4]
Workflow Diagram:
Caption: Workflow for pull-down assay using this compound.
Materials:
-
HEK293T cells (or other cell line of interest)
-
This compound peptide
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Culture HEK293T cells in a 10 cm dish to 80-90% confluency.
-
Treat the cells with 10 µM this compound in complete medium for 1 hour.
-
Wash the cells three times with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the dish, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Affinity Purification:
-
Add 50 µL of a 50% slurry of streptavidin-agarose beads to the clarified lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 500 x g for 1 minute. Discard the supernatant.
-
Wash the beads five times with 1 mL of Wash Buffer.
-
-
Elution and Analysis:
-
After the final wash, add 50 µL of Elution Buffer to the beads and boil for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify them by mass spectrometry.
-
Signaling Pathway Investigation
The GGGYK peptide sequence may be designed to interact with specific signaling pathways. For instance, if the 'YK' motif is designed to mimic a phosphorylation site, it could potentially interact with kinases or phosphatases. A hypothetical signaling pathway affected by this compound is depicted below.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of a kinase cascade by this compound.
This diagram illustrates a scenario where this compound enters the cell and inhibits "Kinase B," thereby preventing the phosphorylation and activation of a downstream "Transcription Factor." This would lead to the downregulation of the "Target Gene." Assays such as Western blotting for phosphorylated proteins or qPCR for gene expression could be employed to validate such a proposed mechanism.
References
- 1. youtube.com [youtube.com]
- 2. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
Application Notes and Protocols for GGGYK-Biotin in Far-Western Blotting for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GGGYK-Biotin, a biotinylated substrate peptide, in far-western blotting to investigate protein-protein interactions. This technique is a powerful tool for identifying and characterizing binding partners, particularly in the context of enzymatic modifications and signaling pathways.
Introduction
Far-western blotting is a molecular biology technique used to identify protein-protein interactions in vitro. It is a modification of the standard western blotting protocol where a labeled "bait" protein is used to probe for interacting "prey" proteins that have been separated by gel electrophoresis and transferred to a membrane. The use of a biotinylated probe, such as this compound, offers a sensitive and versatile method for detection.
The this compound peptide is a substrate designed to study the specificity of Sortase A, an enzyme found in Gram-positive bacteria that plays a role in anchoring surface proteins to the cell wall. By using this compound as a probe in far-western blotting, researchers can identify proteins that interact with this specific sequence, potentially uncovering novel substrates or binding partners of Sortase A or enzymes with similar recognition motifs. This can be instrumental in understanding bacterial pathogenesis and developing new therapeutic agents.
Detection is typically achieved through the high-affinity interaction between biotin (B1667282) and streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction.[1][2][3][4]
Data Presentation: Quantitative Analysis of Protein Interactions
Quantitative analysis in far-western blotting allows for the comparison of binding affinities under different conditions or between different proteins. The intensity of the chemiluminescent signal is proportional to the amount of biotinylated probe bound to the target protein. Densitometry is used to measure this signal intensity. The following tables provide a representative example of how to present quantitative data from a far-western blotting experiment using a this compound probe to identify interacting partners in a cell lysate.
Table 1: Densitometric Analysis of this compound Interacting Proteins
| Target Protein Band | Molecular Weight (kDa) | Signal Intensity (Arbitrary Units) | Fold Change vs. Negative Control |
| Protein A | 75 | 15,234 | 12.7 |
| Protein B | 50 | 8,967 | 7.5 |
| Protein C | 32 | 4,512 | 3.8 |
| Negative Control | - | 1,200 | 1.0 |
Table 2: Effect of Inhibitor on this compound Interaction
| Target Protein | Treatment | Signal Intensity (Arbitrary Units) | % Inhibition |
| Protein A | No Inhibitor | 15,234 | 0% |
| Protein A | Inhibitor (10 µM) | 3,808 | 75% |
| Protein B | No Inhibitor | 8,967 | 0% |
| Protein B | Inhibitor (10 µM) | 8,519 | 5% |
Experimental Protocols
Here are detailed protocols for performing far-western blotting using a this compound probe with both on-membrane and in-gel detection methods.
On-Membrane Far-Western Blotting Protocol
This is the standard method for far-western blotting.
Materials:
-
This compound probe
-
Cell or tissue lysate containing "prey" proteins
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Protein Separation: Separate the protein lysate (20-50 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific binding.
-
Probing with this compound:
-
Dilute the this compound probe in blocking buffer to a final concentration of 1-10 µg/mL.
-
Incubate the membrane with the diluted probe solution for 1-3 hours at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer to remove unbound probe.
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer (typically 1:1,000 to 1:20,000 dilution).
-
Incubate the membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection:
In-Gel Far-Western Blotting Protocol
This method is an alternative to membrane transfer and can be useful for proteins that transfer poorly.
Materials:
-
Same as for on-membrane protocol, excluding transfer buffer and membrane.
-
Fixing solution (e.g., 50% methanol, 10% acetic acid)
-
Denaturation buffer (e.g., 6 M guanidine-HCl)
-
Renaturation buffer (e.g., serial dilutions of denaturation buffer in TBS)
Procedure:
-
Protein Separation: Separate the protein lysate on an SDS-PAGE gel.
-
Fixing and Denaturation (Optional but Recommended):
-
Fix the gel in fixing solution for 30 minutes.
-
Incubate the gel in denaturation buffer for 1 hour to unfold the proteins.
-
-
Renaturation:
-
Wash the gel with TBS.
-
Incubate the gel in a series of decreasing concentrations of denaturation buffer (e.g., 3 M, 1 M, 0.1 M) for 30 minutes each to allow proteins to refold.
-
-
Blocking: Block the gel in blocking buffer for 2 hours at room temperature.
-
Probing with this compound:
-
Dilute the this compound probe in blocking buffer.
-
Incubate the gel with the diluted probe solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the gel three times for 20 minutes each with a large volume of wash buffer.
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer.
-
Incubate the gel with the diluted Streptavidin-HRP solution for 2 hours at room temperature.
-
-
Final Washes: Wash the gel three times for 20 minutes each with wash buffer.
-
Detection:
Mandatory Visualizations
Signaling Pathway Diagram
Far-western blotting can be a valuable tool to dissect signaling pathways by identifying novel protein-protein interactions. For example, it can be used to find proteins that interact with key signaling molecules. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently studied using blotting techniques to analyze the phosphorylation status and interaction of its components.[10][11][12][13][14]
Caption: Simplified EGFR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in a far-western blotting experiment using a biotinylated probe.
Caption: Far-western blotting workflow.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
- 6. A Simple, Reproducible Procedure for Chemiluminescent Western Blot Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 8. Far-Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Cell Labeling with GGGYK-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell labeling is a fundamental technique in biological research and drug development, enabling the tracking, isolation, and analysis of specific cell populations. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely used method for cell labeling due to the high-affinity interaction between biotin and streptavidin. This strong and specific interaction allows for the sensitive detection and robust purification of biotinylated cells and their components.
This document provides a detailed protocol for labeling cells using a custom peptide-based biotinylation reagent, GGGYK-Biotin. The GGGYK peptide sequence, terminating with a lysine (B10760008) residue, serves as a versatile carrier for the biotin moiety. The lysine's primary amine provides a common site for biotin conjugation. This protocol is designed to be a general guide for cell surface labeling and can be adapted for various cell types and downstream applications.
Principle of this compound Labeling
The this compound reagent is a synthetic peptide where biotin is chemically conjugated to the lysine (K) residue. The glycine (B1666218) (G) residues act as a flexible spacer, potentially improving the accessibility of the biotin molecule for interaction with streptavidin. The tyrosine (Y) residue can be a site for radioiodination if desired for alternative detection methods. Labeling of cell surface proteins is typically achieved by targeting primary amines (e.g., on lysine residues) or other reactive groups on extracellular domains. While the provided search results do not describe a direct interaction of the GGGYK peptide with cells, this reagent could be used in various contexts, such as being conjugated to a ligand that targets a specific cell surface receptor or being used in proximity labeling applications. For the purpose of this general protocol, we will focus on non-targeted, covalent labeling of cell surface proteins.
Experimental Protocols
This section details the materials and methods for labeling cells with this compound. It is crucial to perform initial optimization experiments for your specific cell type and experimental goals.
Materials
-
Cells of interest : Adherent or suspension cells.
-
This compound reagent : Stock solution prepared in an appropriate solvent (e.g., DMSO or sterile water).
-
Phosphate-Buffered Saline (PBS) : pH 7.2-8.0, ice-cold.[1][2]
-
Quenching Buffer : PBS containing 100 mM glycine or 1% Bovine Serum Albumin (BSA) to stop the biotinylation reaction.[2][3]
-
Cell Culture Medium : Appropriate for the cell line being used.
-
Reaction Tubes or Plates : Suitable for the cell culture format.
-
Centrifuge : For pelleting suspension cells.
-
Rocking platform (optional) : For gentle agitation during incubation.[4]
Protocol for Labeling Adherent Cells
-
Cell Preparation :
-
Biotinylation Reaction :
-
Prepare the this compound working solution by diluting the stock solution in ice-cold PBS to the desired final concentration (e.g., 0.1-0.5 mg/mL).[3]
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate at 4°C for 30 minutes with gentle agitation.[3][4] Performing the incubation on ice helps to minimize the internalization of the labeling reagent.[2]
-
-
Quenching :
-
Washing :
-
Aspirate the Quenching Buffer.
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.[2]
-
The labeled cells are now ready for downstream applications.
-
Protocol for Labeling Suspension Cells
-
Cell Preparation :
-
Harvest suspension cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant.
-
Wash the cell pellet three times with ice-cold PBS, resuspending the cells gently and centrifuging between each wash.[2]
-
-
Biotinylation Reaction :
-
Quenching :
-
Add ice-cold Quenching Buffer to the cell suspension and incubate for 10 minutes on ice.
-
-
Washing :
-
Pellet the cells by centrifugation.
-
Wash the cell pellet three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[2]
-
The labeled cells are now ready for downstream processing.
-
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for cell surface biotinylation. These values should be optimized for each specific cell line and experimental setup.
| Parameter | Recommended Range | Notes |
| Cell Density (Suspension) | 1 x 10^6 - 25 x 10^6 cells/mL | Higher concentrations can improve labeling efficiency.[2] |
| Cell Confluency (Adherent) | 80 - 95% | Overly confluent cells may have reduced surface area available for labeling. |
| This compound Concentration | 0.1 - 1.0 mg/mL | The optimal concentration should be determined empirically. |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred to reduce endocytosis of labeled proteins.[2][4] |
| Incubation Time | 30 - 60 minutes | Longer incubation times do not always lead to better labeling and may increase non-specific binding. |
| Quenching Reagent | 50-100 mM Glycine or 1% BSA in PBS | Essential for stopping the reaction and preventing non-specific labeling.[2][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling cells with this compound and subsequent downstream analysis.
Caption: Workflow for this compound cell labeling and analysis.
Signaling Pathway (Hypothetical)
If this compound were conjugated to a ligand to study a specific signaling pathway, the following diagram illustrates a hypothetical interaction.
Caption: Hypothetical signaling pathway initiated by a this compound conjugate.
Downstream Applications
Biotinylated cells can be used in a variety of downstream applications, including:
-
Flow Cytometry : Labeled cells can be detected and sorted using fluorescently-tagged streptavidin.
-
Fluorescence Microscopy : Visualization of labeled cells and their subcellular components using streptavidin conjugates.
-
Cell Isolation : Biotinylated cells can be captured and isolated from a mixed population using streptavidin-coated magnetic beads or plates.
-
Protein Interaction Studies : Cell surface proteins labeled with biotin can be isolated using streptavidin affinity chromatography for identification by mass spectrometry or analysis by Western blotting. This is a common application in proximity labeling studies.[5][6]
Conclusion
The protocol described provides a robust framework for the biotinylation of cell surfaces using the this compound peptide. Successful labeling is dependent on careful optimization of the reaction conditions for the specific cell type and application. The versatility of biotin-streptavidin technology makes this a powerful tool for a wide range of studies in basic research and drug discovery.
References
- 1. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface protein biotinylation [protocols.io]
- 5. GlycoID Proximity Labeling to Identify O-GlcNAcylated Protein Interactomes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity labeling technologies to illuminate glycan-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
GGGYK-Biotin and Proximity Labeling: A Guide for Researchers
Application Note
For researchers, scientists, and drug development professionals, understanding protein-protein interactions and the spatial organization of the proteome is paramount. Proximity labeling (PL) has emerged as a powerful technology to elucidate these molecular landscapes within living cells. This document provides a detailed overview of biotin-based proximity labeling methodologies.
It is important to clarify a common point of confusion. The peptide GGGYK-Biotin is not a reagent for general proximity labeling studies. Instead, it is a substrate specifically designed for studying the activity and substrate specificity of Sortase A , a bacterial transpeptidase. Sortase A is utilized in protein engineering and ligation techniques to site-specifically modify proteins.[1]
This guide will focus on the principles and applications of established biotin-based proximity labeling techniques that are widely used to map protein interactomes and subcellular proteomes.
Introduction to Proximity Labeling
Proximity labeling is a technique that enables the identification of proteins and other biomolecules in close proximity to a protein of interest (the "bait") within a native cellular environment.[2][3] The core principle involves fusing a promiscuous labeling enzyme to the bait protein. When a small molecule substrate is supplied to the cells, the enzyme generates reactive intermediates that covalently tag nearby molecules, typically with biotin (B1667282).[4] These biotinylated molecules can then be enriched using streptavidin affinity purification and identified by mass spectrometry.[5][6] This approach allows for the capture of transient and weak interactions that are often missed by traditional methods like co-immunoprecipitation.[3][7]
Key Proximity Labeling Technologies
Several enzyme-based proximity labeling methods have been developed, each with distinct characteristics. The most prominent biotin-based methods are BioID, APEX2, and TurboID.
-
BioID (Biotin Identification): This method utilizes a mutated E. coli biotin ligase, BirA*, which promiscuously releases reactive biotinoyl-5'-AMP.[3][8] This activated biotin then diffuses and covalently attaches to accessible lysine (B10760008) residues of nearby proteins.[9]
-
APEX2 (Engineered Ascorbate Peroxidase): APEX2 is an engineered peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol to a short-lived biotin-phenoxyl radical.[2][10][11] This radical reacts with electron-rich amino acids, such as tyrosine, on neighboring proteins.[1][12]
-
TurboID: Developed through directed evolution of BirA, TurboID is a highly efficient biotin ligase with significantly faster kinetics than BioID.[6][13] This allows for shorter labeling times, providing higher temporal resolution.[14]
Comparison of Proximity Labeling Methods
| Feature | BioID | APEX2 | TurboID |
| Enzyme | Mutated Biotin Ligase (BirA*) | Engineered Ascorbate Peroxidase | Engineered Biotin Ligase |
| Substrate | Biotin | Biotin-phenol, H₂O₂ | Biotin |
| Labeling Time | 18-24 hours | ~1 minute | ~10 minutes |
| Labeling Radius | ~10 nm | ~20 nm | ~10 nm |
| Labeled Residues | Lysine | Tyrosine and other electron-rich amino acids | Lysine |
| Toxicity | Low | H₂O₂ can be toxic | Low |
Experimental Protocols
Below are generalized protocols for TurboID, BioID, and APEX2-based proximity labeling experiments. Optimization is often required for specific cell types and proteins of interest.
Protocol 1: TurboID-based Proximity Labeling
This protocol describes the use of TurboID for mapping protein-protein interactions and subcellular proteomes in mammalian cells.[13]
Materials:
-
Mammalian cell line of interest
-
Plasmid encoding the protein of interest fused to TurboID
-
Transfection reagent
-
Complete cell culture medium
-
Biotin solution (50 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Transfection and Expression:
-
Transfect the mammalian cells with the TurboID-fusion construct using a suitable transfection reagent.
-
Allow for protein expression for 24-48 hours. It is recommended to establish stable cell lines for reproducible results.
-
-
Biotin Labeling:
-
To initiate labeling, add biotin to the cell culture medium to a final concentration of 50 µM.
-
Incubate the cells for 10 minutes at 37°C.[6]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting to confirm biotinylation or proceed with on-bead digestion for mass spectrometry-based identification.[6]
-
Protocol 2: BioID-based Proximity Labeling
This protocol outlines the general steps for performing a BioID experiment.[3][8]
Materials:
-
Same as for TurboID, with a plasmid encoding a BioID-fusion protein.
Procedure:
-
Transfection and Expression:
-
Transfect cells with the BioID-fusion construct and allow for expression, similar to the TurboID protocol. Stable cell lines are highly recommended.
-
-
Biotin Labeling:
-
Supplement the cell culture medium with 50 µM biotin.
-
Incubate the cells for 18-24 hours at 37°C.[3]
-
-
Cell Lysis and Enrichment:
-
Follow the same steps for cell lysis and enrichment of biotinylated proteins as described in the TurboID protocol.
-
-
Elution and Analysis:
-
Elute and analyze the biotinylated proteins using Western blotting or mass spectrometry as described for TurboID.
-
Protocol 3: APEX2-based Proximity Labeling
This protocol provides a general workflow for APEX2-mediated proximity labeling.[1][2][10]
Materials:
-
Mammalian cell line of interest
-
Plasmid encoding the protein of interest fused to APEX2
-
Transfection reagent
-
Complete cell culture medium
-
Biotin-phenol stock solution (50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (100 mM in H₂O, freshly prepared)
-
Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide (B81097) in PBS)
-
Lysis buffer, streptavidin beads, and other reagents as listed for the TurboID protocol.
Procedure:
-
Transfection and Expression:
-
Transfect cells with the APEX2-fusion construct and allow for expression.
-
-
Biotin-Phenol Incubation:
-
Incubate the cells with 500 µM biotin-phenol in cell culture medium for 30 minutes at 37°C.
-
-
Labeling Reaction:
-
Add H₂O₂ to the medium to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.[11]
-
-
Quenching:
-
Immediately aspirate the medium and add the quenching solution to stop the reaction.
-
Wash the cells three times with the quenching solution.
-
-
Cell Lysis and Enrichment:
-
Proceed with cell lysis and enrichment of biotinylated proteins using the same procedure as for TurboID.
-
-
Elution and Analysis:
-
Elute and analyze the biotinylated proteins by Western blotting or mass spectrometry.
-
Visualizations
Caption: General workflow of a biotin-based proximity labeling experiment.
Caption: Mechanisms of TurboID/BioID and APEX2 proximity labeling.
Data Analysis and Interpretation
The final step in a proximity labeling experiment is the analysis of mass spectrometry data to identify enriched proteins. This typically involves:
-
Protein Identification and Quantification: Raw mass spectrometry data is processed to identify peptides and quantify their abundance.
-
Filtering against Controls: Data from the bait-enzyme experiment is compared to negative controls (e.g., cells expressing the enzyme alone, or mock-transfected cells) to identify proteins that are specifically enriched in the presence of the bait.
-
Bioinformatic Analysis: Enriched proteins are further analyzed using bioinformatic tools to identify known protein-protein interactions, functional protein networks, and enriched cellular compartments or biological pathways.
Conclusion
Biotin-based proximity labeling techniques, including TurboID, BioID, and APEX2, are invaluable tools for dissecting the spatial organization of the proteome. While this compound is a tool for studying Sortase A, the principles of biotinylation are central to these powerful methods for mapping protein interactions in living cells. The choice of a specific proximity labeling method will depend on the biological question, the protein of interest, and the experimental system. Careful experimental design, including appropriate controls, is crucial for obtaining high-quality, interpretable data.
References
- 1. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 2. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioID as a Tool for Protein-Proximity Labeling in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Protein Partners by APEX2 Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proximity labeling - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Proximity labeling in mammalian cells with TurboID and split-TurboID. | Broad Institute [broadinstitute.org]
- 14. TurboID Labeling and Analysis of Proteins in the Primary Cilium [bio-protocol.org]
Application Notes and Protocols for GGGYK-Biotin in Receptor Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGGYK-Biotin is a versatile, high-purity biotinylated peptide designed for the study of receptor localization and protein-protein interactions. The peptide consists of a short glycine-rich sequence (GGGY), a lysine (B10760008) residue (K) for biotinylation, and a C-terminal biotin (B1667282) moiety. The glycine (B1666218) spacer is intended to provide flexibility and minimize steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, such as streptavidin or avidin, without compromising the binding of the peptide to its target receptor. This document provides detailed application notes and protocols for the use of this compound in various receptor localization studies.
The strong and specific interaction between biotin and avidin/streptavidin (Kd ≈ 10⁻¹⁵ M) is leveraged in a variety of biochemical assays.[1] Biotinylated peptides like this compound serve as powerful tools for labeling, detecting, and purifying target receptors and their associated protein complexes.[1]
Applications
This compound is suitable for a range of applications in cellular and molecular biology, including:
-
Cell Surface Receptor Labeling: For the visualization and quantification of receptors on the cell surface.[2]
-
Receptor Trafficking Studies: To monitor the internalization, recycling, and degradation of cell surface receptors.[1][3]
-
Proximity-Dependent Labeling (e.g., BioID): To identify proteins in close proximity to a receptor of interest in living cells.[4][5]
-
Pull-Down Assays: To isolate and identify receptor-ligand complexes and their binding partners from cell lysates.[6][7]
-
Affinity Cross-linking: To covalently link the biotinylated peptide to its receptor for subsequent identification.[8][9]
Data Presentation
Quantitative data from receptor localization studies using this compound can be summarized for clear comparison. Below is an example table showcasing the kind of data that can be generated.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 16.4 µM ± 4.6 µM | Bio-Layer Interferometry | [10] |
| Receptor Internalization Rate | 15% reduction in surface signal after 30 min | Cell Surface Biotinylation Assay | [1] |
| Protein Enrichment Factor | 5.2-fold increase vs. control | Proximity Labeling (BioID) with Mass Spectrometry | [11] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound.
Protocol 1: Cell Surface Receptor Labeling and Visualization
This protocol describes the labeling of cell surface receptors with this compound for subsequent visualization by fluorescence microscopy.
Materials:
-
This compound
-
Cells expressing the receptor of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Cell Washing: Gently wash the cells twice with ice-cold PBS to remove culture medium.
-
Biotinylation: Incubate the cells with a working solution of this compound (e.g., 10-100 µg/mL in PBS) for 30-60 minutes at 4°C on a rocking platform. The low temperature minimizes receptor internalization.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound this compound.
-
Blocking: Incubate the cells with Blocking Buffer for 30 minutes at 4°C to reduce non-specific binding of the streptavidin conjugate.
-
Streptavidin Incubation: Incubate the cells with the streptavidin-fluorophore conjugate, diluted in Blocking Buffer according to the manufacturer's instructions, for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the labeled receptors using a fluorescence microscope with the appropriate filter sets.
Caption: Workflow for cell surface receptor labeling using this compound.
Protocol 2: Proximity-Dependent Biotinylation (BioID) using a GGGYK-Biotinylated Bait Protein
This protocol outlines a general workflow for identifying proteins that interact with a receptor of interest using a BioID approach where the "bait" protein is captured by this compound. This assumes the receptor of interest has been engineered to have an affinity tag that can be bound by a this compound-conjugated protein. A more direct approach involves fusing the biotin ligase (e.g., TurboID) to the receptor of interest.
Materials:
-
Cells expressing the receptor of interest fused to a tag (e.g., HaloTag, SNAP-tag).
-
This compound conjugated to a ligand for the fusion tag.
-
Biotin ligase (e.g., TurboID or BioID2) fused to a protein that binds the receptor.
-
Biotin solution (e.g., 50 µM).
-
Cell lysis buffer (RIPA buffer or similar).
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry.
Procedure:
-
Cell Transfection/Transduction: Introduce the expression construct for the biotin ligase fusion protein into the cells expressing the tagged receptor of interest.
-
Bait Protein Labeling: Incubate the cells with the this compound conjugated ligand to label the bait protein.
-
Biotin Labeling: Add biotin to the cell culture medium and incubate for the desired time (e.g., 10 minutes for TurboID, 18-24 hours for BioID) to allow the biotin ligase to biotinylate proximal proteins.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarification of Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Streptavidin Pull-Down: Incubate the clarified lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry for the identification of novel interacting proteins.[4]
Caption: Proximity labeling using a this compound-based system.
Protocol 3: Pull-Down Assay to Isolate Receptor Complexes
This protocol details the use of this compound to pull down a receptor and its interacting partners from a cell lysate.
Materials:
-
This compound
-
Cells expressing the receptor of interest
-
Cell Lysis Buffer (non-denaturing, e.g., Triton X-100 based)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or high biotin concentration)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Culture and Treatment: Culture cells to a high density. Treat with any desired stimuli to induce receptor complex formation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble material.
-
Pre-clearing (Optional): Incubate the supernatant with unconjugated beads for 1 hour at 4°C to reduce non-specific binding.
-
Bait Incubation: Add this compound to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow binding to the target receptor.
-
Streptavidin Bead Incubation: Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.[12]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for subsequent Western blot analysis or by using a competitive elution with a high concentration of free biotin for functional assays.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the receptor of interest and suspected interacting proteins.
Caption: Workflow for a pull-down assay using this compound.
Concluding Remarks
This compound is a valuable tool for researchers studying receptor biology. The protocols provided herein offer a starting point for the application of this reagent in various experimental contexts. Optimization of incubation times, concentrations, and buffer conditions may be necessary for specific cell types and receptor systems. The versatility of this compound, coupled with the strength of the biotin-streptavidin interaction, enables a wide range of robust and sensitive assays for elucidating receptor localization and function.
References
- 1. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell surface biotinylation of receptor tyrosine kinases to investigate intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GGGYK-Biotin Concentration for Pull-Down Assays
Welcome to the technical support center for optimizing GGGYK-Biotin concentration in pull-down assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound peptide in a pull-down assay?
A1: The this compound peptide is primarily used as a substrate for the bacterial enzyme Sortase A. In a pull-down assay, biotinylated GGGYK serves as "bait" to capture Sortase A and its potential interacting partners from a complex biological sample, such as a cell lysate. This allows for the study of Sortase A activity, the screening of its inhibitors, or the identification of proteins that form a complex with the enzyme during the ligation reaction.[1]
Q2: How does the interaction between this compound and Sortase A facilitate a pull-down assay?
A2: Sortase A is a transpeptidase that recognizes the LPXTG motif on a target protein and cleaves the peptide bond between threonine (T) and glycine (B1666218) (G). The enzyme then forms a covalent intermediate with the target protein. This intermediate is subsequently resolved by a nucleophilic attack from an oligo-glycine motif (like the GGG sequence in this compound). In the context of a pull-down assay, the biotinylated GGGYK peptide can be used to covalently link to a protein containing an LPXTG motif in a reaction catalyzed by Sortase A. The resulting biotinylated complex can then be captured using streptavidin-coated beads. Alternatively, if studying Sortase A itself, the this compound can act as a substrate, and conditions can be optimized to pull down the enzyme.
Q3: What are the critical parameters to consider when optimizing this compound concentration?
A3: The optimal concentration of this compound is crucial for a successful pull-down assay and depends on several factors:
-
Binding Capacity of Streptavidin Beads: The amount of biotinylated peptide that can be captured is limited by the binding capacity of the streptavidin beads.[1][2][3]
-
Concentration of Sortase A (or target protein): The concentration of the enzyme or target protein in your sample will influence the amount of bait needed for efficient capture.
-
Affinity of the Interaction: The strength of the interaction between Sortase A and its substrates will affect the required concentration of the biotinylated peptide.
-
Incubation Time and Temperature: These parameters can influence the efficiency of the enzymatic reaction and the binding to the beads.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Binding | 1. The concentration of this compound is too high, leading to non-specific interactions with other proteins. 2. Inadequate blocking of streptavidin beads. 3. Insufficient washing steps. 4. Hydrophobic or ionic interactions between proteins and the beads. | 1. Titrate the this compound concentration to find the optimal balance between specific binding and background. 2. Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or a commercially available blocking buffer.[4] 3. Increase the number and stringency of wash steps. Consider adding detergents (e.g., Tween-20, Triton X-100) or increasing the salt concentration in the wash buffers.[1][4] 4. Pre-clear the lysate by incubating it with beads alone before adding the biotinylated peptide.[5] |
| Low or No Yield of Target Protein (Sortase A) | 1. The concentration of this compound is too low to efficiently capture the target. 2. The activity of Sortase A is inhibited by components in the lysis buffer. 3. The this compound peptide is degraded. 4. Inefficient elution of the captured complex. | 1. Increase the concentration of this compound. Ensure the bead capacity is not the limiting factor.[2] 2. Ensure the lysis and binding buffers are compatible with Sortase A activity (e.g., appropriate pH and absence of inhibitors). Calcium is often required for Sortase A activity.[6] 3. Use fresh peptide and include protease inhibitors in your buffers. 4. Optimize the elution conditions. Options include competitive elution with free biotin (B1667282), denaturing elution with SDS-PAGE loading buffer, or acidic elution.[7] |
| Co-elution of Streptavidin Monomers | 1. Harsh elution conditions (e.g., boiling in SDS) can cause the tetrameric streptavidin to dissociate and contaminate the eluate. | 1. Use milder elution methods if downstream applications are sensitive to streptavidin contamination. Competitive elution with a high concentration of free biotin is a gentler alternative. 2. If denaturing elution is necessary, consider using monomeric avidin (B1170675) beads, which have a lower binding affinity and allow for gentler elution.[8] |
Quantitative Data Summary
The following tables provide a starting point for optimizing the concentrations of key reagents in your pull-down assay. Note that these are general recommendations, and empirical optimization is crucial for each specific experimental setup.
Table 1: Recommended Concentration Ranges for this compound and Sortase A
| Reagent | Recommended Starting Concentration | Titration Range |
| This compound Peptide | 1 - 5 µM | 0.1 - 20 µM |
| Sortase A (if purified) | 10 - 50 µM | 1 - 100 µM |
| Cell Lysate (Total Protein) | 0.5 - 2 mg/mL | 0.1 - 5 mg/mL |
Table 2: Typical Binding Capacities of Streptavidin-Coated Beads
| Bead Type | Binding Capacity for Biotinylated Peptides |
| Streptavidin Agarose | >120 nmol/mL of resin[1] |
| Streptavidin Magnetic Beads (2.8 µm) | 650 - 900 pmol/mg of beads |
| High-Capacity Streptavidin Magnetic Beads | >12 nmol/mg of bead[9] |
Note: The binding capacity for a biotinylated peptide may be lower than for free biotin due to steric hindrance. It is recommended to consult the manufacturer's specifications for your specific beads.
Experimental Protocols
Protocol 1: Pull-Down of Sortase A using this compound
This protocol describes the capture of active Sortase A from a sample using biotinylated GGGYK peptide immobilized on streptavidin beads.
Materials:
-
This compound peptide
-
Streptavidin-coated magnetic beads
-
Sortase A-containing sample (e.g., purified enzyme or cell lysate)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Elution Buffer (e.g., SDS-PAGE loading buffer, or 100 mM Glycine-HCl, pH 2.5)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer.
-
-
Immobilization of this compound:
-
Resuspend the washed beads in Binding/Wash Buffer containing the desired concentration of this compound.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated peptide to bind to the streptavidin.
-
Pellet the beads on the magnetic rack and remove the supernatant.
-
Wash the beads twice with Binding/Wash Buffer to remove any unbound peptide.
-
-
Binding of Sortase A:
-
Resuspend the this compound-coated beads in your Sortase A-containing sample.
-
Incubate for 1-2 hours at 37°C with gentle rotation to allow the enzymatic reaction and binding to occur.
-
-
Washing:
-
Pellet the beads on the magnetic rack and carefully collect the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate under the appropriate conditions (e.g., 5-10 minutes at 95°C for SDS-PAGE loading buffer).
-
Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting with an anti-Sortase A antibody.
-
Visualizations
Caption: Workflow for a this compound pull-down assay to capture Sortase A.
Caption: Mechanism of Sortase A-mediated ligation with a this compound substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 6. scispace.com [scispace.com]
- 7. lifetein.com [lifetein.com]
- 8. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
reducing non-specific binding in GGGYK-Biotin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments involving GGGYK-Biotin.
Troubleshooting Guide: Reducing Non-Specific Binding
Non-specific binding can be a significant issue in biotin-based assays, leading to high background and unreliable results. The following guide provides a systematic approach to identifying and mitigating these issues.
Problem: High background or non-specific binding in my this compound assay.
Initial Steps:
-
Confirm Biotinylation: Ensure the GGGYK peptide is successfully biotinylated. Use a fresh biotinylation reagent and follow a validated protocol.
-
Choose the Right Biotin-Binding Protein: Streptavidin is generally preferred over avidin (B1170675) due to its lower isoelectric point and lack of glycosylation, which results in less non-specific binding.[1]
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting non-specific binding.
Detailed Troubleshooting Steps:
-
Step 1: Optimize Blocking Step
-
Issue: Inadequate blocking of non-specific binding sites on the solid phase (e.g., beads, plates).
-
Solution: Use appropriate blocking agents. Bovine Serum Albumin (BSA) is a common choice. Avoid using milk-based blockers like non-fat dry milk if using a biotin-avidin/streptavidin detection system, as they can contain endogenous biotin.[1][2] If background remains high, consider using highly purified casein.[1]
-
Action: Incubate with a suitable blocking buffer for a sufficient duration (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Step 2: Adjust Buffer Composition
-
Issue: Buffer conditions may be promoting non-specific interactions (hydrophobic or electrostatic).
-
Solution: Modify your binding and wash buffers.
-
Increase Salt Concentration: Higher salt concentrations (e.g., up to 0.5 M NaCl) can disrupt electrostatic interactions.[3][4][5]
-
Add Detergents: Low concentrations of non-ionic detergents like Tween-20 (e.g., 0.05% - 0.1%) can reduce hydrophobic interactions.[6][7]
-
Adjust pH: The pH of your buffers can influence the charge of your peptide and interacting proteins, affecting non-specific binding.[4][7]
-
-
-
Step 3: Increase Wash Stringency
-
Issue: Insufficient removal of non-specifically bound molecules.
-
Solution: Increase the number and duration of wash steps. Using a wash buffer with optimized salt and detergent concentrations will improve the removal of non-specific binders.
-
-
Step 4: Block Endogenous Biotin
-
Issue: Samples from biological sources (cell lysates, tissues) can contain endogenous biotin, which will bind to streptavidin and cause high background.[1][8]
-
Solution: Use a commercial avidin/biotin blocking kit. This typically involves a two-step process: first, incubate the sample with an excess of streptavidin or avidin to bind all endogenous biotin. Second, add free biotin to saturate the biotin-binding sites on the streptavidin/avidin added in the first step.[8][9][10]
-
Quantitative Data Summary
The following tables provide a summary of commonly used concentrations for various reagents to reduce non-specific binding.
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 2.0% (w/v) | A good general-purpose blocking agent.[1][4] |
| Casein | 0.2% - 6% (w/v) | Can be more effective than BSA for some applications.[1] |
| Normal Serum | 10% - 20% (v/v) | Use serum from the species in which the secondary antibody was raised.[2] |
Table 2: Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Purpose |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Reduces electrostatic interactions.[3][4] |
| Tween-20 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions.[6] |
| Bovine Serum Albumin (BSA) | 1% (w/v) | Acts as a protein blocker in solution.[4] |
Experimental Protocols
Protocol 1: Biotinylation of GGGYK Peptide
This protocol describes the biotinylation of a peptide with a primary amine (the lysine (B10760008) side chain in GGGYK) using an NHS-ester activated biotin.
Caption: Workflow for the biotinylation of the GGGYK peptide.
Materials:
-
GGGYK Peptide
-
NHS-PEGn-Biotin (a spacer arm like PEG is recommended to reduce steric hindrance)[6]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting spin column
Procedure:
-
Prepare Peptide Solution: Dissolve the GGGYK peptide in the reaction buffer to a final concentration of 1-5 mg/mL.[11]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in an anhydrous solvent like DMSO, then dilute it into the reaction buffer.
-
Molar Ratio: For small peptides, a 3-5 fold molar excess of peptide to biotin is recommended to ensure single biotinylation per peptide.[11]
-
Reaction: Add the calculated amount of biotin reagent to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[11]
-
Purification: Remove excess, unreacted biotin using a desalting spin column according to the manufacturer's instructions.
-
Storage: Store the biotinylated peptide at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background even after blocking with BSA?
A1: Several factors could be at play:
-
Endogenous Biotin: If your sample is a cell lysate or tissue extract, it may contain endogenous biotinylated proteins.[1][8] You should perform an avidin/biotin block before your primary antibody or streptavidin incubation step.[9][10]
-
Hydrophobic Interactions: The GGGYK peptide or your target protein might be interacting non-specifically with the surface through hydrophobic interactions. Try adding a non-ionic detergent like Tween-20 (0.05%) to your blocking and wash buffers.[6][7]
-
Electrostatic Interactions: Charge-based interactions can also cause non-specific binding. Increasing the salt concentration (e.g., to 300-500 mM NaCl) in your buffers can help mitigate this.[3][4][5]
-
Choice of Streptavidin/Avidin: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to higher non-specific binding.[1] If you are using avidin, switching to streptavidin or deglycosylated avidin (NeutrAvidin) is recommended.[1][12]
Q2: Can I use non-fat dry milk as a blocking agent?
A2: It is generally not recommended to use non-fat dry milk when using a biotin-avidin or biotin-streptavidin detection system.[1][2] Milk contains endogenous biotin, which can bind to the streptavidin-conjugate and lead to high background. If you must use milk for the initial blocking step, ensure that subsequent antibody and streptavidin incubations are performed in a buffer without milk, such as TBS-Tween.[1]
Q3: How does a spacer arm in the biotinylation reagent help?
A3: A spacer arm is a chemical linker between the biotin molecule and the reactive group that attaches to the peptide.[13] This spacer arm increases the distance between the biotin and the peptide, which can help to overcome steric hindrance.[6] This makes the biotin more accessible for binding to the pocket of the streptavidin molecule, potentially leading to a stronger and more efficient interaction.
Q4: What is the best way to remove unreacted biotin after the biotinylation reaction?
A4: For peptides, a desalting spin column is an effective and quick method to separate the biotinylated peptide from smaller molecules like unreacted biotin. Dialysis can also be used, but it is a much slower process.
Signaling Pathway/Logical Relationship Diagram
Caption: Desired vs. undesired interactions in a this compound binding assay.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nicoyalife.com [nicoyalife.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. sartorius.com [sartorius.com]
- 12. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving Elution of Proteins from GGGYK-Biotin Beads
Welcome to the technical support center for optimizing the elution of GGGYK-Biotin labeled proteins from streptavidin or avidin-coated beads. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your protein recovery for various downstream applications.
The this compound tag is a small peptide sequence that includes a lysine (B10760008) residue for biotinylation. The core of the purification and elution process relies on the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin. Due to the strength of this bond (one of the strongest non-covalent interactions known in nature), eluting the captured protein requires specific and often harsh conditions.[1] This guide will walk you through selecting the appropriate elution strategy based on your experimental needs.
Troubleshooting Guide
This section addresses common problems encountered during the elution of biotinylated proteins.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Protein Elution | Ineffective Elution Buffer: The chosen elution method is not strong enough to disrupt the biotin-streptavidin interaction. | - For denaturing applications (e.g., SDS-PAGE), use a buffer with a high concentration of SDS (e.g., 2%) and boil the beads at 95-100°C for 5-10 minutes. - For native protein elution, ensure the competitive biotin concentration is sufficient (e.g., >2 mM) and consider increasing incubation time or temperature. - Switch to a more disruptive, albeit denaturing, method such as using 8M guanidine-HCl at pH 1.5.[2] |
| Insufficient Incubation Time/Temperature: The elution buffer has not had enough time or energy to work effectively. | - Increase the elution incubation time. For competitive elution with free biotin, incubating for at least 30 minutes can be beneficial.[3] - For methods involving heat, ensure the target temperature is reached and maintained for the recommended duration.[4] | |
| Protein Precipitation on Beads: The eluted protein may be precipitating on the bead surface due to buffer incompatibility. | - Try including a non-ionic detergent (e.g., 0.1% Tween-20) in the elution buffer to prevent non-specific hydrophobic interactions. | |
| High Background / Non-Specific Proteins in Eluate | Insufficient Washing: Non-specifically bound proteins are not adequately removed before elution. | - Increase the number of wash steps. - Use more stringent wash buffers. Consider including high salt concentrations (e.g., 1M KCl), urea (B33335) (e.g., 2M), or detergents in your wash steps.[5] - Perform a pre-clearing step by incubating the lysate with beads that do not have streptavidin to remove proteins that bind non-specifically to the bead matrix.[5] |
| Streptavidin Leaching: Subunits of streptavidin are co-eluting with the target protein, especially under harsh, denaturing conditions. | - Use a milder elution method if compatible with your downstream application. - An optimized method using 0.4% SDS, 1% IGEPAL-CA630, and 25mM biotin at 95°C for 5 minutes has been shown to reduce streptavidin leaching compared to harsher methods.[1][4] | |
| Protein is Denatured or Inactive After Elution | Harsh Elution Conditions: The use of strong denaturants (SDS, guanidine), extreme pH, or high heat has destroyed the protein's structure and function. | - Switch to a non-denaturing elution method. The most common is competitive elution with a high concentration of free biotin. - Consider using monomeric avidin (B1170675) beads, which have a lower binding affinity for biotin and allow for elution under milder conditions (e.g., 2mM Biotin in PBS).[2] - If possible, redesign the experiment to use a cleavable linker between the GGGYK tag and the biotin molecule. This allows the protein to be released under specific chemical conditions (e.g., reduction of a disulfide bond) that do not affect protein integrity. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to elute my biotinylated protein from streptavidin beads?
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[2] This high affinity makes it an excellent tool for protein capture but also means that harsh, denaturing conditions are typically required to break the interaction and elute the bound molecule.[1][6]
Q2: What is the difference between denaturing and non-denaturing elution?
-
Denaturing elution uses harsh conditions like boiling with detergents (e.g., SDS), extreme pH, or chaotropic agents (e.g., 8M guanidine-HCl) to unfold the streptavidin and/or the target protein, forcing the release of the biotin tag.[2] This method is effective but results in a non-functional, denatured protein. It is suitable for applications like SDS-PAGE and Western blotting.
-
Non-denaturing elution aims to preserve the protein's native structure and function. The most common method is competitive elution, which uses a large excess of free biotin to displace the biotinylated protein from the streptavidin binding sites. This process is less efficient and may require optimization of pH, temperature, and incubation time.[3]
Q3: Can I reuse my streptavidin beads after elution?
It depends on the elution method used. If you use harsh, denaturing conditions (e.g., boiling in SDS), the streptavidin on the beads will be denatured and lose its binding capacity, so the beads cannot be reused. If you use a mild, non-denaturing competitive elution with free biotin, it is theoretically possible to reuse the beads, but their binding capacity may be reduced.
Q4: How do detergents in the lysis and wash buffers affect elution?
The presence of certain detergents during the binding step can influence the subsequent elution efficiency. One study found that having at least 0.4% SDS present during the binding of the biotinylated protein to streptavidin beads was critical for efficient elution later using excess biotin and heat.[4] Conversely, high concentrations of other detergents like IGEPAL-CA630 (>2%) appeared to strengthen the interaction, making elution more difficult.[4]
Q5: Are there alternatives to standard biotin-streptavidin for easier elution?
Yes, several alternatives exist:
-
Monomeric Avidin Beads: These beads have a lower binding affinity for biotin (Kd ≈ 10-7 M), allowing for elution under much milder, non-denaturing conditions.[2]
-
Desthiobiotin: This is a sulfur-free analog of biotin that binds to streptavidin less tightly, enabling gentle elution with a solution of free biotin at room temperature.
-
Cleavable Linkers: These reagents introduce a chemically labile bond (e.g., a disulfide bridge or a diol) between your protein and the biotin tag. The protein can then be released by adding a specific cleaving agent (like DTT for disulfide bonds) while the biotin tag remains bound to the beads. This approach avoids contamination from non-specifically bound proteins.
Elution Method Decision Workflow
This diagram can help you choose the most appropriate elution strategy for your experiment.
Caption: Decision tree for selecting an elution method.
Quantitative Data Summary
The efficiency of elution can vary significantly based on the method. The tables below summarize quantitative data from various studies.
Table 1: Comparison of Denaturing Elution Conditions
| Elution Buffer Composition | Temperature | Time | Typical Recovery | Notes |
| SDS-PAGE Loading Buffer (e.g., 2% SDS, 8% β-mercaptoethanol) | 95-100°C | 5-10 min | High (>90%) | Fully denaturing; co-elutes streptavidin.[4] |
| 0.4% SDS, 1% IGEPAL-CA630, 25mM Biotin | 95°C | 5 min | 40-60% | Optimized to reduce streptavidin leaching while maintaining good yield. |
| 8M Guanidine-HCl, pH 1.5 | Room Temp | 10-20 min | High (>90%) | Harsh chemical denaturation; incompatible with many downstream analyses.[2] |
| 95% Formamide, 10mM EDTA | 95°C | 2 min | >80% | Effective but denaturing. |
Table 2: Optimization of Non-Denaturing Competitive Elution
This data is from a study using anti-biotin antibody agarose, which has a weaker interaction than streptavidin but illustrates the principles of optimizing competitive elution.
| Free Biotin Conc. | pH | Incubation Time | Elution Recovery |
| 1 mg/mL | 8.5 | 30 min | ~75% |
| 2 mg/mL | 8.5 | 30 min | ~80% |
| 4 mg/mL | 8.5 | 30 min | >85% |
| 8 mg/mL | 8.5 | 30 min | >85% (no significant increase) |
Data adapted from a study optimizing elution from anti-biotin antibody beads, showing that a concentration of 4 mg/ml biotin at pH 8.5 with a 30-minute incubation was optimal.
Experimental Protocols
Protocol 1: Harsh Denaturing Elution for SDS-PAGE
This protocol is designed for maximum protein recovery when the downstream application is SDS-PAGE, Western blotting, or mass spectrometry, and protein activity is not required.
Materials:
-
Beads with bound this compound protein
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
2x SDS-PAGE Sample Loading Buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)
Procedure:
-
Wash the beads 3-4 times with 1 mL of Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all supernatant.
-
Add 50 µL of 2x SDS-PAGE Sample Loading Buffer directly to the bead pellet.
-
Vortex briefly to resuspend the beads.
-
Heat the bead suspension at 95-100°C for 5-10 minutes.
-
Centrifuge the tube at high speed (e.g., >12,000 x g) for 1 minute to pellet the beads.
-
Carefully collect the supernatant, which contains your eluted protein. This sample is ready to be loaded onto an SDS-PAGE gel.
Protocol 2: Optimized Competitive Elution with Heat and Detergent
This protocol is a balance between high yield and reduced streptavidin contamination.[4] It is still considered denaturing.
Materials:
-
Beads with bound this compound protein
-
Wash Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.4)
-
Elution Buffer: 25 mM Biotin in a suitable buffer (e.g., PBS)
Procedure:
-
Perform stringent washes, with the final washes using a buffer like 2% SDS in Tris-HCl to remove non-specific binders.[4] Remove all supernatant after the final wash.
-
Add 30-50 µL of Elution Buffer (25 mM Biotin) to the bead pellet.
-
Incubate at 95°C for 5 minutes.[4]
-
Immediately place the tube on a magnetic rack (for magnetic beads) or centrifuge to pellet the beads.
-
Carefully transfer the supernatant containing the eluted protein to a new tube.
-
(Optional) A second elution can be performed by adding another 30 µL of elution buffer and repeating the incubation to maximize recovery.
Protocol 3: Non-Denaturing Competitive Elution
This protocol is for applications where maintaining the protein's native structure and activity is critical. Note that recovery may be lower than with denaturing methods.
Materials:
-
Beads with bound this compound protein
-
Mild Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Non-Denaturing Elution Buffer: 2-10 mM Biotin in a buffer suitable for your protein (e.g., PBS or Tris-HCl, pH 7.5-8.5)
Procedure:
-
Wash the beads 3-4 times with Mild Wash Buffer. Remove all supernatant.
-
Add 100-200 µL of Non-Denaturing Elution Buffer to the bead pellet.
-
Incubate for 30-60 minutes at room temperature or 37°C with gentle mixing (e.g., on a rotator or shaker).
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully collect the supernatant containing your native eluted protein.
-
Repeat the elution step 1-2 more times and pool the supernatants to increase the yield. The eluted protein may need to be dialyzed or passed through a desalting column to remove the excess free biotin before downstream use.
Elution Mechanisms Visualization
The following diagram illustrates the different principles behind common elution strategies.
Caption: Comparison of three common protein elution mechanisms.
References
- 1. goldbio.com [goldbio.com]
- 2. Biotin-Tagged Protein Purification [gbiosciences.com]
- 3. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Biotin-Streptavidin Binding
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in biotin-streptavidin interactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotin-streptavidin binding?
A1: Steric hindrance occurs when the bulky size or specific orientation of a molecule or surface physically blocks the biotin (B1667282) from accessing its binding pocket on the streptavidin tetramer.[1][2] The biotin binding sites on streptavidin are located approximately 9 Å below the protein's surface, meaning that if the biotin is attached too closely to a large molecule (like an antibody or a cell surface), the larger molecule can prevent the biotin from reaching and properly entering the binding pocket.[3] This can lead to weak or no signal in detection assays or inefficient capture in purification protocols.[4][5]
Q2: How do I know if steric hindrance is causing weak signals in my assay (e.g., ELISA, Western Blot)?
A2: Weak or no signal is a common indicator of potential issues, including steric hindrance.[4][5] If you have confirmed that your reagents are fresh, concentrations are optimized, and the biotinylation itself was successful, steric hindrance is a likely culprit.[4][5] This is particularly true if you are working with large biotinylated molecules or trying to bind biotinylated targets to a crowded surface.[1] One way to investigate this is to compare results using a biotinylation reagent with a long spacer arm against one with a short or no spacer arm; an improvement in signal with the longer spacer suggests steric hindrance was the issue.[3][6]
Q3: What is a spacer arm and how does it help overcome steric hindrance?
A3: A spacer arm is a chemical chain that connects the biotin molecule to the target molecule being labeled.[3][6] These spacers increase the distance between the biotin and the larger molecule, allowing the biotin to more freely access the binding pocket of streptavidin without physical obstruction.[3][7] Biotinylation reagents are available with various spacer arm lengths, and using one with a longer chain is a primary strategy for reducing steric hindrance and improving binding efficiency.[3][8]
Q4: Can the type of linker (flexible vs. rigid) affect steric hindrance?
A4: Yes, the composition of the spacer arm can influence binding. Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) or glycine-serine repeats ((G4S)n), can provide the biotin moiety with more conformational freedom to find the streptavidin binding pocket.[7][9] Rigid linkers may also be beneficial in certain contexts by orienting the biotin away from the attached molecule.[7][9] The choice between flexible and rigid linkers can depend on the specific geometry of the interacting molecules.[9]
Q5: Are there situations where a longer spacer arm might not be beneficial?
A5: While longer spacers are generally preferred to mitigate steric hindrance, there are considerations.[10] In applications where streptavidin itself acts as a linker to connect two biotinylated molecules, using shorter spacers might be advantageous to ensure all bound streptavidin molecules are available for subsequent binding.[10] Extremely long and flexible linkers could potentially interact non-specifically with other molecules or surfaces, although this is less common.
Q6: Besides using spacer arms, what other strategies can minimize steric hindrance?
A6: Other strategies include:
-
Controlling Biotinylation Density: Over-biotinylating a protein can lead to multiple biotins in close proximity, causing steric crowding where they hinder each other from binding to streptavidin.[1][3] Reducing the molar excess of the biotinylation reagent can help achieve an optimal labeling ratio.[3]
-
Optimizing Surface Density: In surface-based assays (like SPR or ELISAs), a very high density of immobilized biotinylated molecules can cause steric crowding, preventing streptavidin from binding effectively to all available sites.[1] Optimizing the coating concentration is crucial.[4][5]
-
Site-Specific Biotinylation: If possible, attaching biotin to a part of the molecule that is known to be oriented away from potential points of interference can be an effective strategy.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses common problems encountered in assays utilizing the biotin-streptavidin interaction.
| Problem | Potential Cause (Related to Steric Hindrance) | Recommended Solution(s) | Citations |
| Weak or No Signal in ELISA/Western Blot | The biotinylated molecule is large, and the biotin is sterically hindered from binding to the streptavidin-enzyme conjugate. | 1. Re-biotinylate your protein/antibody using a reagent with a long spacer arm (e.g., NHS-LC-Biotin or NHS-PEG4-Biotin). 2. Reduce the degree of biotinylation by lowering the molar excess of the biotinylation reagent during conjugation to avoid self-hindrance. 3. Optimize the concentration of the biotinylated detection reagent; too high a concentration can sometimes lead to aggregation and reduced binding. | [3][4][5][6] |
| Low Capture Efficiency in Pull-Downs or on Biosensors (SPR/BLI) | The biotinylated ligand is attached to a surface (e.g., a bead or sensor chip) in a way that hinders streptavidin access due to proximity to the surface or other bound molecules. | 1. Use a biotinylation reagent with a long, hydrophilic spacer arm (e.g., PEG-based) to extend the biotin away from the surface. 2. Optimize the density of the immobilized biotinylated molecule; reduce the coating concentration to prevent lateral crowding on the surface. 3. For SPR, consider using a sensor chip with a 3D matrix to reduce surface-induced hindrance. | [1][11][12] |
| Poor Replicate Data or High CV% | Inconsistent binding due to marginal steric hindrance effects, where small variations in assay conditions lead to large differences in binding efficiency. | 1. Switch to a biotinylation reagent with a significantly longer spacer arm to make the binding more robust and less sensitive to minor variations. 2. Ensure thorough mixing of all reagents to promote uniform interactions. 3. Increase incubation times to allow more time for the sterically hindered biotin to find its binding pocket. | [4][5] |
| Loss of Protein Activity After Biotinylation | Biotinylation has occurred on a critical residue within an active site or binding interface, and the attached biotin/streptavidin complex now sterically blocks the protein's function. | 1. Change the biotinylation chemistry to target a different functional group (e.g., switch from amine-reactive NHS esters to sulfhydryl-reactive maleimides). 2. Reduce the molar ratio of biotin reagent to protein to decrease the likelihood of labeling critical sites. 3. If possible, use site-specific biotinylation methods (e.g., AviTag™) to place the biotin at a known, non-disruptive location. | [3][13] |
Quantitative Data Summary
Table 1: Impact of Spacer Arm Length on Biotin-Streptavidin Interaction
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Characteristics & Applications | Citations |
| NHS-Biotin | 13.5 Å | Standard, short spacer. May be insufficient for large proteins, leading to steric hindrance. | [8] |
| NHS-LC-Biotin | 22.4 Å | "Long Chain" version. Commonly used to reduce moderate steric hindrance. A good first choice for troubleshooting. | [8][14] |
| NHS-PEG4-Biotin | 29.1 Å (approx.) | Contains a hydrophilic PEG spacer. Increases solubility and effectively reduces steric hindrance. Ideal for surface immobilization and large proteins. | [13] |
| NHS-PEG12-Biotin | 55.8 Å (approx.) | Very long PEG spacer. Used for applications with significant steric hindrance challenges or where a large distance is required. |
Note: Spacer arm lengths are approximate and can vary slightly by manufacturer.
Experimental Protocols
Protocol 1: General Protein Biotinylation with a Long-Chain NHS Ester
This protocol describes the biotinylation of a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester reagent containing a long-chain spacer arm (e.g., Sulfo-NHS-LC-Biotin).
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Sulfo-NHS-LC-Biotin.
-
Amine-free, anhydrous solvent (e.g., DMSO or water, depending on the reagent).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein: Dissolve or exchange the protein into an amine-free buffer like PBS at a concentration of 1-10 mg/mL. Buffers containing primary amines (like Tris or glycine) will compete with the reaction and must be removed.[14][15]
-
Prepare the Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water.[14] Allow the reagent vial to come to room temperature before opening to prevent condensation.[14]
-
Calculate Reagent Volume: Determine the volume of biotin stock solution needed to achieve a desired molar excess. A 20-fold molar excess of biotin to protein is a common starting point for samples at ≤ 2 mg/mL.[14]
-
mmoles of protein = (mg protein / MW of protein in kDa) / 1000
-
µL of 10 mM biotin = (mmoles protein × molar excess) × 100
-
-
Reaction: Add the calculated volume of the biotin reagent to the protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add Tris-HCl). Incubate for 15 minutes at room temperature.[14]
-
Purification: Remove excess, unreacted biotin using a desalting column or by dialysis against PBS. This step is critical to prevent free biotin from interfering with downstream applications.[14]
-
Storage: Store the biotinylated protein according to its specific requirements, typically at 4°C or frozen at -20°C.
Protocol 2: Troubleshooting Steric Hindrance with Sandwich ELISA
This protocol outlines how to test if steric hindrance is impacting a sandwich ELISA that uses a biotinylated detection antibody.
Materials:
-
Capture antibody, antigen (sample/standard), and streptavidin-HRP.
-
Two versions of the detection antibody: one labeled with a short-spacer biotin and one with a long-spacer biotin (prepared using Protocol 1).
-
ELISA plates, coating buffer, blocking buffer (e.g., PBS with 1% BSA), wash buffer (e.g., PBST), substrate (e.g., TMB), and stop solution.[16]
Procedure:
-
Coat Plate: Coat a 96-well microtiter plate with the capture antibody diluted in coating buffer (1-10 µg/mL). Incubate overnight at 4°C.[16]
-
Wash: Wash the plate 3 times with wash buffer.[16]
-
Block: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[16]
-
Wash: Wash the plate 3 times with wash buffer.[16]
-
Add Antigen: Add 100 µL of your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate 3 times with wash buffer.[16]
-
Add Detection Antibody:
-
To one set of wells, add the detection antibody labeled with the short-spacer biotin .
-
To a parallel set of wells, add the detection antibody labeled with the long-spacer biotin .
-
Ensure both are diluted to the same optimal concentration in wash buffer. Incubate for 1 hour at room temperature.[16]
-
-
Wash: Wash the plate 3 times with wash buffer.[16]
-
Add Streptavidin-HRP: Add 100 µL of enzyme-conjugated streptavidin (diluted in wash buffer) to all wells. Incubate for 1 hour at room temperature.[16]
-
Wash: Wash the plate 3 times with wash buffer.[16]
-
Develop and Read: Add 100 µL of TMB substrate. Incubate in the dark until color develops (15-30 minutes). Add 50 µL of stop solution and read the absorbance at the appropriate wavelength.[16]
-
Analysis: Compare the signal generated from the short-spacer vs. the long-spacer detection antibody. A significantly stronger signal with the long-spacer antibody indicates that steric hindrance was limiting the assay.
Visualizations
Caption: Diagram illustrating how a long spacer arm overcomes steric hindrance.
Caption: Experimental workflow for troubleshooting weak signals in biotin-based assays.
Caption: Decision flowchart for selecting an appropriate biotinylation strategy.
References
- 1. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct visualization of ligand-protein interactions using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylation Reagents [proteochem.com]
- 9. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
GGGYK-Biotin assay yielding false-negative results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing false-negative results with the GGGYK-Biotin assay, commonly used in sortase-mediated ligation (SML) applications.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and how does it work?
The this compound peptide is a substrate used in sortase-mediated ligation (SML). It consists of a triglycine (B1329560) (GGG) motif, a tyrosine (Y), and a lysine (B10760008) (K) residue that is conjugated to biotin (B1667282). In an SML reaction, the enzyme Sortase A recognizes and cleaves a specific sorting motif (e.g., LPXTG) on a target protein. The enzyme then covalently attaches the N-terminal glycine (B1666218) of the this compound peptide to the target protein, resulting in a biotinylated protein of interest. This biotin tag allows for subsequent detection or purification using streptavidin-based methods.
Q2: What constitutes a "false-negative" result in a this compound assay?
A false-negative result is the failure to detect the biotinylated product when the reaction should have theoretically occurred. This can manifest as:
-
No signal or a signal indistinguishable from the background in a detection assay (e.g., ELISA, Western blot, fluorescence polarization).
-
Absence of the expected mass shift in mass spectrometry analysis.
-
Failure to capture the target protein on a streptavidin-coated solid support.
Q3: What are the most common overarching causes of false-negative results?
The primary reasons for false-negative outcomes in a this compound assay can be categorized into three main areas:
-
Ineffective Sortase-Mediated Ligation: Issues with the enzyme, substrates, or reaction conditions preventing the successful attachment of the this compound peptide to the target protein.
-
Problems with the this compound Peptide: Degradation, impurity, or improper handling of the peptide substrate.
-
Detection Failures: Issues with the streptavidin-based detection method used to identify the biotinylated product.
Troubleshooting Guide
Problem: No or Low Signal Indicating Ligation Failure
If you are observing a lack of signal, it is crucial to systematically troubleshoot the sortase-mediated ligation reaction itself. The following sections break down potential issues by component.
| Potential Cause | Recommended Action |
| Inactive Enzyme | - Confirm the activity of your Sortase A stock using a positive control reaction with known functional substrates. - Ensure the enzyme has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] - If necessary, express and purify a fresh batch of Sortase A. |
| Incorrect Enzyme Concentration | - The optimal concentration of Sortase A can vary, but a common starting point is in the range of 10-50 µM.[2] - Titrate the enzyme concentration to find the optimal level for your specific substrates. |
| Incompatible Sortase Variant | - Different Sortase A variants have different recognition sequences and reaction efficiencies.[3][4] Ensure your chosen variant is compatible with your target protein's sorting motif (e.g., LPETG for S. aureus Sortase A). |
| Potential Cause | Recommended Action |
| Inaccessible Sorting Motif | - The LPXTG motif must be sterically accessible to the Sortase A enzyme.[5] If it is buried within the protein structure, ligation will be inefficient. - Consider engineering a flexible linker (e.g., a poly-glycine or glycine-serine linker) between your protein and the sorting motif. |
| Low Protein Concentration or Purity | - Ensure you are using a sufficient concentration of your target protein. - Verify the purity of your target protein, as contaminants can inhibit the reaction. |
| Protein Aggregation/Precipitation | - Visually inspect the reaction mixture for any signs of precipitation. - Optimize buffer conditions (e.g., pH, salt concentration, additives) to maintain protein solubility. |
| Potential Cause | Recommended Action |
| Peptide Degradation | - Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, use it promptly or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[6] - Reconstitute the peptide in a suitable, sterile buffer. |
| Incorrect Peptide Concentration | - The this compound peptide should be in molar excess relative to the target protein to drive the reaction forward and minimize the reverse reaction. A common starting ratio is 5-20 fold excess.[4] |
| Poor Peptide Solubility | - Some peptides can be difficult to dissolve.[6] Follow the manufacturer's instructions for solubilization. Sonication may be required. |
| Peptide Purity | - Use high-purity peptide (>95%) to avoid interference from contaminants. |
| Potential Cause | Recommended Action |
| Suboptimal Buffer Composition | - The standard Sortase A reaction buffer is typically Tris-based (e.g., 50 mM Tris-HCl) with NaCl (e.g., 150 mM).[2] - Ensure the pH is within the optimal range for Sortase A activity (typically pH 7.5 - 8.5).[5] - Include CaCl2 (e.g., 10 mM) as it is required for the activity of some Sortase A variants.[2] |
| Incorrect Incubation Time or Temperature | - Ligation reactions are often performed at room temperature or 37°C.[2] - Incubation times can range from 1 to 24 hours. Perform a time-course experiment to determine the optimal reaction time.[7] |
| Presence of Inhibitors | - Ensure that buffers do not contain components that can interfere with the enzyme, such as primary amines (e.g., in Tris buffer at low pH) or high concentrations of reducing agents that could affect the active site cysteine of Sortase A.[5] |
Problem: Signal is Present in Controls but Not in the Sample (Detection Failure)
If you have confirmed that the ligation reaction is likely working (e.g., via mass spectrometry), but you are still not getting a signal in your streptavidin-based assay, consider the following:
| Potential Cause | Recommended Action |
| Ineffective Streptavidin Binding | - Ensure your streptavidin conjugate (e.g., streptavidin-HRP, streptavidin-fluorophore) is active and has been stored correctly. - Optimize the concentration of the streptavidin conjugate used for detection. |
| High Background Signal | - High background can mask a true positive signal. Ensure adequate blocking of non-specific binding sites (e.g., with BSA or non-fat milk in a Western blot). - Include appropriate washing steps to remove unbound reagents. |
| Steric Hindrance of the Biotin Tag | - It is possible, though less common, that the biotin tag on the ligated protein is inaccessible to streptavidin. This could be due to the specific location of the sorting motif on the target protein. |
Experimental Protocols
Protocol 1: Sortase-Mediated Ligation of this compound to a Target Protein
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following components in the recommended order:
-
Nuclease-free water to the final volume.
-
10x Sortase A buffer (to a final concentration of 1x; e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).[2]
-
Target protein with LPXTG motif (e.g., to a final concentration of 10-50 µM).[2]
-
This compound peptide (e.g., to a final concentration of 0.5-1 mM).[2]
-
-
Mix gently by pipetting.
-
-
Initiate the Reaction:
-
Add Sortase A enzyme to the reaction mixture (e.g., to a final concentration of 10-50 µM).[2]
-
Mix gently.
-
-
Incubation:
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding SDS-PAGE loading buffer and heating, or by adding a calcium chelator like EDTA if using a calcium-dependent Sortase A.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE followed by Western blotting and detection with streptavidin-HRP, or by mass spectrometry.
-
Protocol 2: Western Blot Detection of Biotinylated Protein
-
SDS-PAGE: Separate the proteins from the SML reaction on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Incubation with Streptavidin-HRP: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add a chemiluminescent HRP substrate and visualize the signal using an appropriate imaging system.
Visualizations
Caption: Workflow of the this compound assay.
Caption: Troubleshooting flowchart for this compound assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. roboklon.com [roboklon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Confirmation of GGGYK Peptide Biotinylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the successful biotinylation of the GGGYK peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to confirm the successful biotinylation of my GGGYK peptide?
A1: The most common and reliable methods to confirm successful biotinylation include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and colorimetric assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][2][3] A streptavidin-gel shift assay on SDS-PAGE can also be a simple and effective qualitative method.[2]
Q2: At which position on the GGGYK peptide will the biotinylation occur?
A2: Biotinylation reagents like NHS-biotin target primary amines. In the GGGYK peptide sequence, the primary amines available for biotinylation are the N-terminal amine group of the first glycine (B1666218) (G) and the epsilon-amine group of the lysine (B10760008) (K) side chain.[1][4] The specific site of biotinylation can be influenced by the reaction conditions, particularly the pH.
Q3: How can I quantify the degree of biotinylation?
A3: The HABA assay is a widely used method to quantify the amount of biotin (B1667282) incorporated onto a peptide or protein.[5][6][7] This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, which causes a measurable decrease in absorbance at 500 nm.[6][7] Mass spectrometry can also provide information on the extent of biotinylation by showing the distribution of singly and doubly biotinylated peptides.
Q4: What is the expected mass shift for a biotinylated GGGYK peptide?
A4: The molecular weight of the GGGYK peptide will increase upon biotinylation. The exact mass shift depends on the specific biotinylation reagent used. For a standard NHS-biotin, the mass of the biotin moiety added is 226.29 Da. Therefore, a singly biotinylated GGGYK peptide would show a mass increase of approximately 226.29 Da, and a doubly biotinylated peptide would show an increase of approximately 452.58 Da.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No biotinylation detected by Mass Spectrometry (no mass shift observed). | Incomplete reaction due to suboptimal reaction conditions (e.g., pH, temperature, incubation time).[8] | - Ensure the reaction buffer pH is in the optimal range for the NHS-ester reaction (typically pH 7-9).- Increase the molar excess of the biotinylation reagent to the peptide.[9]- Extend the reaction time or gently increase the temperature according to the reagent's protocol.[10] |
| Hydrolysis of the biotinylation reagent. | - Prepare the biotinylation reagent solution immediately before use.- Use anhydrous solvents to dissolve the reagent if required by the protocol.[11] | |
| Presence of primary amine-containing contaminants in the peptide solution (e.g., Tris buffer, glycine).[11] | - Ensure the peptide is dissolved in an amine-free buffer such as PBS.- Purify the peptide before biotinylation to remove any contaminants. | |
| Low biotinylation efficiency observed by HPLC (small peak for biotinylated peptide). | Insufficient amount of biotinylation reagent. | - Increase the molar ratio of biotin reagent to peptide. A 3-5 fold molar excess of peptide to biotin is a good starting point for small peptides.[9] |
| Short reaction time. | - Increase the incubation time to allow the reaction to proceed to completion.[10] | |
| High background or non-specific binding in downstream applications (e.g., pull-down assays). | Incomplete removal of excess, unreacted biotin.[10] | - Improve the purification method after the biotinylation reaction. Use dialysis, desalting columns, or HPLC to effectively remove free biotin.[6][7] |
| Non-specific binding of proteins to streptavidin beads.[12] | - Pre-clear the cell lysate with beads that do not have streptavidin to reduce non-specific binders.[12]- Include appropriate blocking agents and detergents in your wash buffers. | |
| HABA assay shows low or no biotin incorporation. | Inaccurate concentration of the peptide sample. | - Accurately determine the concentration of your peptide solution before performing the HABA assay. |
| Presence of interfering substances in the buffer. | - Ensure your sample is in a compatible buffer, such as PBS. Avoid buffers containing potassium.[7] | |
| Insufficient removal of free biotin. | - Thoroughly purify the biotinylated peptide to remove all unreacted biotin before performing the assay.[7] |
Experimental Protocols
Mass Spectrometry Analysis
-
Sample Preparation :
-
Dissolve the unbiotinylated GGGYK peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Similarly, dissolve the biotinylated GGGYK peptide reaction mixture in the same solvent.
-
-
Mass Spectrometry :
-
Analyze the samples using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[13]
-
Acquire the mass spectra for both the unbiotinylated and biotinylated peptide samples.
-
-
Data Analysis :
HPLC Analysis
-
System Preparation :
-
Sample Analysis :
-
Inject the unbiotinylated GGGYK peptide as a control to determine its retention time.
-
Inject the biotinylated GGGYK peptide reaction mixture.
-
-
Data Analysis :
-
Compare the chromatograms. Biotinylation increases the hydrophobicity of the peptide, which will result in a longer retention time on a C18 column.[18]
-
The appearance of a new peak with a later retention time indicates successful biotinylation. The relative area of this new peak can give an indication of the reaction efficiency.
-
HABA Assay
-
Reagent Preparation :
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.[6][19] This typically involves dissolving HABA and avidin in a phosphate (B84403) buffer.
-
-
Assay Procedure :
-
Measure the absorbance of the HABA/Avidin solution at 500 nm in a cuvette or microplate. This is your initial reading.[7][19]
-
Add a known concentration of your purified biotinylated GGGYK peptide to the HABA/Avidin solution and mix well.
-
After a short incubation (e.g., 2 minutes), measure the absorbance at 500 nm again.[5]
-
-
Calculation :
-
The decrease in absorbance is proportional to the amount of biotin in your sample.[7]
-
Use the change in absorbance and the Beer-Lambert law to calculate the concentration of biotin and subsequently the moles of biotin per mole of peptide.[5] Ensure all free biotin has been removed from the sample for accurate quantification.[6][7]
-
Quantitative Data Summary
| Analysis Method | Parameter Measured | Expected Result for Unbiotinylated GGGYK | Expected Result for Biotinylated GGGYK |
| Mass Spectrometry | Molecular Weight (m/z) | ~503.55 Da | ~729.84 Da (singly biotinylated)~956.13 Da (doubly biotinylated) |
| RP-HPLC | Retention Time | Baseline retention time (e.g., X minutes) | Increased retention time (> X minutes) |
| HABA Assay | Absorbance at 500 nm | No change in HABA/Avidin absorbance | Decrease in absorbance proportional to biotin concentration |
Visualizations
Caption: Experimental workflow for biotinylation and confirmation.
References
- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.com [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 13. Mass spectrometric analysis of carbohydrates labeled with a biotinylated tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellmosaic.com [cellmosaic.com]
- 17. hplc.eu [hplc.eu]
- 18. biorxiv.org [biorxiv.org]
- 19. interchim.fr [interchim.fr]
Technical Support Center: Controlling Biotinylation of GGGYK Peptide
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the degree of biotinylation on the GGGYK peptide. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for biotinylation on the GGGYK peptide?
The primary sites for biotinylation on the GGGYK peptide are the free amine groups. Specifically, these are the α-amino group at the N-terminus (on the first Glycine) and the ε-amino group of the Lysine (B10760008) (K) side chain.[1]
Q2: How can I control whether biotinylation occurs at the N-terminus or the Lysine side chain?
Achieving site-specific biotinylation requires strategic use of protecting groups during peptide synthesis or by controlling reaction conditions. For selective N-terminal biotinylation, the Lysine side chain's ε-amino group can be protected during synthesis and deprotected after N-terminal biotinylation is complete. Conversely, to target the Lysine residue, the N-terminus can be protected. Kinetically controlled labeling at a specific pH can also favor one site over another, although this is more complex to optimize.[2][3]
Q3: What factors influence the degree of biotinylation (e.g., mono- vs. di-biotinylated)?
The degree of biotinylation is primarily controlled by the molar ratio of the biotinylating reagent to the peptide.[4][5] Other critical factors include:
-
Reaction pH: The reactivity of primary amines is pH-dependent. A pH range of 7.2-8.0 is generally optimal for targeting primary amines.[3][5]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to a higher degree of biotinylation but also increase the risk of side reactions.[4][6]
-
Concentration of Reactants: More concentrated solutions of peptide and biotin (B1667282) reagent can favor more complete biotinylation.[5]
Q4: What are common side reactions to be aware of during biotinylation of GGGYK?
While N-hydroxysuccinimide (NHS) esters of biotin are designed to react with primary amines, side reactions can occur, especially under non-optimal conditions.[7] For the GGGYK peptide, potential side reactions include the acylation of the Tyrosine (Y) hydroxyl group.[7] Over-activation of the biotin reagent can also lead to unwanted modifications.[8]
Q5: How can I determine the degree of biotinylation after the reaction?
Several methods can be used to quantify the extent of biotinylation:
-
HABA Assay: A common colorimetric method where biotin displaces the HABA dye from avidin (B1170675), causing a measurable change in absorbance at 500 nm.[1][9][10]
-
Fluorescent Assays: More sensitive methods based on the quenching or enhancement of fluorescence upon biotin binding to a fluorescently-labeled avidin or streptavidin.[10][11]
-
Mass Spectrometry (MS): Provides precise information on the mass of the peptide, allowing for the direct determination of the number of biotin molecules attached.[12][13]
-
ELISA-based methods: Can be used for relative quantification of biotinylated peptides.[9][14]
Troubleshooting Guide
Problem 1: Low or no biotinylation of the GGGYK peptide.
-
Possible Cause: Inactive biotinylation reagent.
-
Solution: NHS-ester biotin reagents are moisture-sensitive. Ensure the reagent is stored properly with a desiccant and warmed to room temperature before opening to prevent condensation. Use freshly prepared solutions of the biotin reagent for each reaction.
-
-
Possible Cause: Inappropriate buffer composition.
-
Possible Cause: Insufficient molar excess of biotin reagent.
-
Solution: For small peptides like GGGYK, a molar excess of the biotin reagent is often necessary to drive the reaction to completion. Start with a 3:1 to 5:1 molar ratio of biotin to peptide and optimize from there.[6] For more dilute protein solutions, a higher molar excess (e.g., 20:1) may be required.[5]
-
Problem 2: Inconsistent biotinylation results between batches.
-
Possible Cause: Incomplete removal of unreacted biotin.
-
Possible Cause: Variability in reaction conditions.
-
Solution: Ensure that reaction parameters such as peptide concentration, biotin reagent concentration, reaction time, temperature, and pH are kept consistent across all experiments.[17]
-
-
Possible Cause: Peptide degradation.
-
Solution: Ensure the purity and integrity of the GGGYK peptide stock before starting the biotinylation reaction.
-
Problem 3: High background or non-specific binding in downstream applications (e.g., pull-downs).
-
Possible Cause: Non-specific binding of proteins to streptavidin beads.
-
Solution: Pre-clear your cell lysate or protein mixture by incubating it with beads that do not have streptavidin immobilized before performing the pull-down with your biotinylated peptide.[18] Include appropriate blocking agents and stringent wash steps in your protocol.
-
-
Possible Cause: Aggregation of the biotinylated peptide.
-
Solution: The addition of a spacer arm, such as a PEG linker, between the biotin and the peptide can improve the solubility of the final product and reduce steric hindrance, which may help prevent aggregation.[19]
-
Experimental Protocols
Protocol 1: Controlled Biotinylation of GGGYK Peptide using NHS-Ester Biotin
This protocol aims for a controlled degree of biotinylation by adjusting the molar ratio of biotin to peptide.
Materials:
-
GGGYK peptide
-
Amine-reactive biotin reagent (e.g., NHS-PEG4-Biotin)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the GGGYK peptide in PBS to a final concentration of 1-10 mg/mL.[4]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous solvent like DMSO or DMF, and then dilute it into the reaction buffer.
-
Biotinylation Reaction: Add the desired molar excess of the biotin reagent to the peptide solution. For initial experiments, test a range of molar ratios (e.g., 1:1, 3:1, 5:1 biotin:peptide).[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[6][20]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester biotin.
-
Purification: Remove excess, unreacted biotin and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.[16]
-
Characterization: Determine the degree of biotinylation using the HABA assay or mass spectrometry.
Protocol 2: Quantification of Biotinylation using the HABA Assay
Materials:
-
HABA/Avidin solution
-
Biotinylated GGGYK peptide sample
-
Spectrophotometer
Procedure:
-
Equilibrate the HABA/Avidin solution to room temperature.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (this is your blank).
-
Add a known volume of your purified biotinylated peptide solution to the HABA/Avidin solution and mix well.
-
Incubate for a few minutes to allow the biotin to displace the HABA from the avidin.
-
Measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the degree of biotinylation based on the manufacturer's instructions, which typically involve a standard curve with known biotin concentrations.[1][9]
Data Presentation
Table 1: Molar Coupling Ratio vs. Molar Incorporation
| Protein Concentration | Molar Coupling Ratio (Biotin:Protein) | Resulting Molar Incorporation (Biotin/Protein) | Reference |
| 1.0 mg/mL | 5:1 | ~2-3 | [21] |
| 1.0 mg/mL | 10:1 | ~3-4 | [21] |
| 1.0 mg/mL | 20:1 | ~4-5 | [21] |
| 1.0 mg/mL | 40:1 | >5 | [21] |
| 10 mg/mL | ≥ 12:1 | 3-5 | [5] |
| 2 mg/mL | ≥ 20:1 | 3-5 | [5] |
Note: Molar incorporation can vary depending on the specific protein or peptide and the number of available primary amines.
Table 2: Comparison of Biotin Quantification Methods
| Method | Principle | Sensitivity | Throughput | Equipment Needed | Reference |
| HABA Assay | Colorimetric; Biotin displaces HABA from avidin | Lower (~2-16 µM) | High | Spectrophotometer | [1][9] |
| Fluorescent Assays | Fluorescence quenching or enhancement | High | High | Fluorescence plate reader | [10][11] |
| Mass Spectrometry | Measures mass-to-charge ratio | Very High | Lower | Mass Spectrometer | [12][13] |
| ELISA | Immunoassay with streptavidin-enzyme conjugate | High | High | Plate reader | [9][14] |
Visualizations
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 5. apexbt.com [apexbt.com]
- 6. sartorius.com [sartorius.com]
- 7. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 10. mesoscale.com [mesoscale.com]
- 11. A fluorometric method for determining the degree of biotinylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sartorius.com [sartorius.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 19. qyaobio.com [qyaobio.com]
- 20. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
best practices for storing and handling GGGYK-Biotin
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GGGYK-Biotin. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder in a sealed container, protected from moisture.[1][2]
Storage Conditions for this compound Powder
| Storage Temperature | Duration |
| -20°C | 3 years[1] |
| 4°C | 2 years[1] |
| Room Temperature | Stable for a few days during shipping[1] |
Q2: What is the best way to prepare and store this compound stock solutions?
A2: To prepare a stock solution, it is recommended to dissolve this compound in an appropriate solvent such as DMSO.[1] For most products, DMSO can be used to prepare stock solutions at concentrations of 5 mM, 10 mM, or 20 mM.[1] Once prepared, the stock solution should be aliquoted into smaller volumes for routine use to avoid repeated freeze-thaw cycles.[1]
Storage Conditions for this compound in Solvent
| Storage Temperature | Duration |
| -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Q3: What are the solubility properties of this compound?
A3: this compound has good solubility in DMSO. For in vivo experiments, it can be dissolved in specific formulations.
Solubility of this compound
| Solvent/Formulation | Solubility |
| DMSO (in vitro) | ~50 mg/mL (~70.74 mM) with ultrasonication[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (in vivo) | ≥ 2.5 mg/mL (3.54 mM)[1][2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) (in vivo) | ≥ 2.5 mg/mL (3.54 mM)[1][2] |
| 10% DMSO + 90% Corn Oil (in vivo) | ≥ 2.5 mg/mL (3.54 mM)[1][2] |
Troubleshooting Guide
Q1: I am observing low or no signal in my Sortase A activity assay. What could be the cause?
A1: Low or no signal in a Sortase A assay can stem from several factors:
-
Improper Storage: Ensure that the this compound powder and stock solutions have been stored at the correct temperatures to prevent degradation.[1][2]
-
Incorrect Buffer Composition: Sortase A activity is dependent on specific buffer conditions. Ensure your buffer contains the necessary components, such as calcium.
-
Enzyme Inactivity: Verify the activity of your Sortase A enzyme with a positive control.
-
Insufficient Incubation Time: The enzymatic reaction may require a longer incubation period. Try extending the reaction time.
Q2: I am experiencing high background noise in my assay. How can I reduce it?
A2: High background noise can obscure your results. Consider the following to reduce it:
-
Blocking: Ensure adequate blocking of your solid phase (e.g., microplate wells) to prevent non-specific binding of biotinylated components.
-
Washing Steps: Increase the number and stringency of your wash steps to remove unbound reagents.
-
Reagent Concentration: Titrate your detection reagents (e.g., streptavidin-HRP) to find the optimal concentration that maximizes signal-to-noise ratio.
-
Biotin (B1667282) Contamination: Be aware that biotin is present in many cell culture media and supplements.[3] High levels of free biotin can interfere with biotin-streptavidin based assays.[4][5]
Q3: The this compound peptide has precipitated out of my in vivo formulation. What should I do?
A3: If precipitation occurs, you can try gentle heating and/or sonication to aid in dissolution.[2] Also, ensure that the co-solvents for in vivo formulations are added sequentially and mixed well at each step as instructed.[1][2] It is recommended to use freshly prepared in vivo formulations for the best results.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature.
-
Add the calculated volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly and use ultrasonication if necessary to ensure the peptide is fully dissolved.[1]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: General Sortase A Labeling Reaction
This compound is a substrate peptide designed for studying the substrate specificity of Sortase A.[1][2]
-
Prepare a reaction mixture containing your protein of interest (with a Sortase A recognition motif, e.g., LPXTG), Sortase A enzyme, and this compound in an appropriate reaction buffer (e.g., Tris buffer with CaCl2).
-
Incubate the reaction at the optimal temperature for Sortase A activity (typically 25-37°C) for a designated period (e.g., 1-4 hours).
-
Stop the reaction by adding a quenching agent, such as EDTA, or by heat inactivation.
-
Analyze the labeling efficiency using techniques such as Western blot or mass spectrometry, detecting the biotinylated protein with a streptavidin conjugate.
Visualizations
Caption: Workflow for reconstituting and storing this compound.
Caption: Simplified signaling pathway for Sortase A-mediated protein labeling.
References
- 1. This compound | Others 16 | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testing.com [testing.com]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Endogenous Biotin Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from endogenous biotin (B1667282) in cell lysates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it interfere with my assay?
A: Endogenous biotin, also known as Vitamin H, is a naturally occurring cofactor for several carboxylase enzymes essential for various metabolic processes.[1] It is present in all living cells and can be particularly abundant in tissues like the liver, kidney, adipose tissue, and mammary glands.[2] Interference arises in assays that utilize the high-affinity interaction between biotin and avidin (B1170675) or its derivatives (like streptavidin and NeutrAvidin) for signal detection.[3] If endogenous biotin is present in your cell lysate, it will be recognized by the avidin/streptavidin-based detection reagents, leading to high background signals and false-positive results.[4]
Q2: How can I determine if my cell lysate has high levels of endogenous biotin?
A: A simple control experiment can help you determine if endogenous biotin is a problem in your assay. Prepare a control sample where you omit the biotinylated primary or secondary antibody but include the avidin/streptavidin-conjugate (e.g., streptavidin-HRP). If you observe a strong signal in this control, it indicates the presence of endogenous biotin that is being detected by the streptavidin conjugate.[3][5]
Q3: What are the common methods to block endogenous biotin?
A: The most common and effective method is a sequential blocking procedure using avidin and then biotin.[6] This involves first incubating the sample with an excess of unlabeled avidin or streptavidin to bind to all endogenous biotin.[6] This is followed by an incubation with an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules, preventing them from binding to your biotinylated detection reagents.[5][6] Commercial kits are widely available for this purpose.[7][8][9]
Q4: Are there alternatives to the standard avidin-biotin blocking method?
A: Yes, several alternative strategies can be employed:
-
Use of Non-Biotin-Based Detection Systems: Consider using detection systems that do not rely on the avidin-biotin interaction, such as those based on digoxigenin (B1670575) (DIG) labeling.[3]
-
Pre-conjugation of Biotinylated Antibodies: For assays using streptavidin-coated surfaces (e.g., plates or beads), pre-incubating the biotinylated antibody with the streptavidin surface before adding the sample can mitigate interference from free biotin in the lysate.[10][11]
-
Biotin Depletion: Methods to remove biotin from the sample, such as using streptavidin-coated beads or agarose (B213101) columns, can be effective but may not always be practical for routine laboratory workflows.[12]
-
Enzymatic Labeling: Directly conjugating enzymes like HRP or alkaline phosphatase to your primary or secondary antibodies eliminates the need for the avidin-biotin system altogether.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background staining in negative controls | Endogenous biotin in the cell lysate is being detected by the streptavidin-conjugate.[13][14][15][16][17] | Implement an avidin-biotin blocking step before the primary antibody incubation.[5][6] Consider using a non-biotin-based detection system if background persists.[3] |
| Weak or no specific signal | The avidin-biotin blocking steps may be inhibiting the binding of your biotinylated antibody. | Ensure thorough washing between the avidin and biotin blocking steps. Optimize the concentrations of the blocking reagents and your biotinylated antibody.[13][14] |
| Inconsistent results between experiments | Variability in the levels of endogenous biotin in different cell lysate preparations. | Always include a negative control (no biotinylated antibody) to assess the level of endogenous biotin in each experiment.[3][5] Standardize cell culture and lysis procedures to minimize variability. |
| False-positive bands in Western Blots | Endogenously biotinylated proteins (e.g., carboxylases) are being detected.[3][18] | Perform a control experiment by probing the blot only with the streptavidin-conjugate to identify these false-positive bands.[3] Utilize an avidin-biotin blocking protocol. |
Experimental Protocols
Protocol 1: Standard Avidin-Biotin Blocking for Immunohistochemistry (IHC) and Immunocytochemistry (ICC)
This protocol describes the sequential blocking of endogenous biotin in fixed cells or tissue sections.
Materials:
-
Avidin solution (e.g., 0.05% avidin in PBS)[5]
-
Biotin solution (e.g., 0.005% biotin in PBS)[5]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following fixation, permeabilization, and blocking with normal serum, rinse the sample briefly with PBS.
-
Incubate the sample with the avidin solution for 15 minutes at room temperature.[5]
-
Rinse the sample thoroughly with PBS.
-
Incubate the sample with the biotin solution for 15 minutes at room temperature.[5]
-
Rinse the sample thoroughly with PBS.
-
Proceed with the primary antibody incubation step of your standard protocol.
Protocol 2: Biotin Blocking in Cell Lysates for Western Blotting or ELISA
This protocol is designed to block free biotin in solution before performing assays like Western Blotting or ELISA.
Materials:
-
Streptavidin or Avidin (e.g., 0.1 mg/mL in wash buffer)[6]
-
Biotin (e.g., 0.5 mg/mL in wash buffer)[6]
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)[6]
Procedure:
-
To your cell lysate, add an excess of streptavidin or avidin solution.
-
Incubate for 15 minutes at room temperature with gentle agitation.[6]
-
Add an excess of free biotin solution to the lysate.
-
Incubate for an additional 15-30 minutes at room temperature with gentle agitation.[6]
-
The lysate is now ready for use in your downstream application. Note that for applications involving affinity purification with streptavidin beads, this method is not suitable. In such cases, consider biotin depletion methods.
Visual Guides
Caption: Mechanism of endogenous biotin interference.
Caption: Standard avidin-biotin blocking workflow.
Caption: Troubleshooting logic for high background.
References
- 1. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Mitigation of Biotin Interference in Manual and Automated Immunoassays by Preconjugating Biotinylated Antibodies to the Streptavidin Surface as an Alternative to Biotin Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. novateinbio.com [novateinbio.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Protein Interactions: A Comparative Analysis of GGGYK-Biotin/Sortagging and Alternative Methods
For researchers in proteomics and drug development, rigorously validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. The use of GGGYK-Biotin in conjunction with Sortase A-mediated ligation (Sortagging) for affinity purification of protein complexes is a powerful technique. This guide provides an objective comparison of this method with other widely used PPI validation techniques: Proximity-Dependent Biotinylation (BioID), Co-Immunoprecipitation (Co-IP), and Yeast Two-Hybrid (Y2H) systems.
Comparative Overview of Protein-Protein Interaction Validation Methods
The choice of method for validating protein interactions depends on various factors, including the nature of the interaction (stable vs. transient), the cellular localization of the proteins, and the experimental goals. The following table summarizes the key characteristics of each technique.
| Feature | This compound/Sortagging Pull-Down | Proximity-Dependent Biotinylation (BioID) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Affinity purification of a biotinylated "bait" protein and its binding partners. | In vivo proximity labeling of nearby proteins by a promiscuous biotin (B1667282) ligase fused to a "bait" protein. | Affinity purification of a "bait" protein and its interactors using a specific antibody. | Reconstitution of a functional transcription factor in yeast upon interaction of "bait" and "prey" proteins. |
| Interaction Type | Primarily stable interactions that survive cell lysis and purification. | Transient, stable, and proximal non-interacting proteins.[1][2] | Primarily stable interactions. | Primarily binary (direct) interactions.[3][4] |
| In vivo vs. in vitro | Interactions are captured from cell lysates (in vitro purification of in vivo complexes). | Labeling occurs in vivo within the natural cellular environment.[5] | Interactions are captured from cell lysates (in vitro purification of in vivo complexes). | Interactions occur in vivo within the yeast nucleus.[6] |
| Bait Modification | Site-specific biotinylation via enzymatic reaction (Sortase A).[7] | Fusion of a promiscuous biotin ligase (e.g., BirA*) to the bait protein.[5] | No modification to the bait protein is necessary if a specific antibody is available. | Fusion of a DNA-binding domain to the bait protein.[3] |
| Detection of Interactors | Mass spectrometry (MS) or Western Blot. | Mass spectrometry (MS). | Western Blot or Mass Spectrometry (MS). | Reporter gene activation (e.g., growth on selective media).[3] |
| Key Advantage | Site-specific, covalent biotinylation provides a strong and specific handle for purification.[7] | Captures transient and weak interactions in a native cellular context.[2] | Utilizes endogenous proteins without the need for fusion tags. | High-throughput screening of large libraries is feasible.[4] |
| Key Limitation | May miss transient interactions; requires protein engineering. | Can label non-interacting proximal proteins (bystanders); potential for false positives.[1] | Antibody availability and specificity can be limiting; may miss transient interactions.[8] | High rate of false positives/negatives; interactions are detected in a non-native (yeast) environment.[4][8] |
Quantitative Performance Comparison
Direct quantitative comparison of these methods is challenging as performance is highly dependent on the specific proteins being studied. However, studies comparing different approaches on the same biological systems offer valuable insights.
One study directly compared BioID with a standard affinity purification method (AP-MS) for the mRNA export receptor MEX67.[1] The results showed a similar number of identified interactors but with little overlap, highlighting the complementary nature of these techniques. BioID exclusively identified proteins within the inner channel of the nuclear pore complex, consistent with MEX67's function, while AP-MS pulled down the entire complex.[1]
| Method | Bait Protein | Number of Identified Interactors | Key Finding |
| BioID | MEX67 | 99 | Identified functionally relevant, proximal proteins.[1] |
| Affinity Pulldown | MEX67 | 118 | Isolated the entire stable protein complex.[1] |
Another comparative analysis of large-scale PPI data sets indicated that Y2H and AP-MS-based methods often identify different, complementary sets of interactions.[4] Y2H is adept at finding binary interactions, while AP-MS identifies components of larger complexes, which may not all be direct interactors.[4]
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow for each method can clarify their fundamental differences.
This compound/Sortagging Pull-Down Workflow
This method involves two main stages: enzymatic biotinylation of the bait protein and subsequent affinity purification.
Caption: Workflow for Sortagging-based affinity purification.
Proximity-Dependent Biotinylation (BioID) Workflow
BioID labels proteins in the vicinity of the bait protein within a living cell before lysis.
Caption: Workflow for the BioID proximity labeling method.
Co-Immunoprecipitation (Co-IP) Workflow
Co-IP relies on a specific antibody to capture the bait protein and its binding partners.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Yeast Two-Hybrid (Y2H) Workflow
Y2H is a genetic method that uses the reconstitution of a transcription factor to report interactions.
Caption: Workflow for the Yeast Two-Hybrid (Y2H) system.
Detailed Experimental Protocols
Protocol 1: this compound/Sortagging Pull-Down Assay
1. Protein Biotinylation (Sortase-Mediated Ligation):
-
Set up a reaction mixture containing the purified bait protein (engineered with a C-terminal LPXTG motif), this compound peptide, and purified Sortase A enzyme in sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).[9]
-
Incubate the reaction for 2-4 hours at 37°C.[9]
-
Purify the biotinylated bait protein to remove the enzyme and unreacted peptide, for example, by using a Ni-NTA resin if the bait protein has a His-tag.
2. Affinity Purification:
-
Prepare a cell lysate under non-denaturing conditions to preserve protein complexes.
-
Incubate the purified biotinylated bait protein with the cell lysate to allow for the formation of bait-prey complexes.
-
Add streptavidin-conjugated beads (e.g., magnetic or agarose) to the lysate and incubate to capture the biotinylated bait and its associated proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer.
3. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western Blot using an antibody against a suspected interactor or by mass spectrometry to identify all co-purified proteins.
Protocol 2: Proximity-Dependent Biotinylation (BioID)
1. Cell Line Generation and Labeling:
-
Generate a stable cell line expressing the bait protein fused to a promiscuous biotin ligase (e.g., BirA* or TurboID).[3]
-
Culture the cells and induce expression of the fusion protein if necessary.
-
Supplement the culture medium with excess biotin (typically 50 µM) and incubate for a defined period (e.g., 16-24 hours) to allow for in-cell biotinylation of proximal proteins.[3]
2. Cell Lysis and Protein Capture:
-
Harvest the cells and lyse them under stringent, denaturing conditions to disrupt protein-protein interactions but preserve the covalent biotin tags.[3]
-
Incubate the lysate with streptavidin-conjugated beads to capture all biotinylated proteins.
-
Perform stringent washes to remove non-biotinylated proteins and other contaminants.
3. Analysis:
-
Elute the captured proteins from the beads.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the results to a negative control (e.g., cells expressing the biotin ligase alone) to identify specific proximal interactors.[3]
Protocol 3: Co-Immunoprecipitation (Co-IP)
1. Cell Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing mild detergents (e.g., NP-40 or Triton X-100) and protease inhibitors to maintain the integrity of protein complexes.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate (e.g., 1-4 hours or overnight at 4°C) to form antibody-antigen complexes.
-
Add Protein A/G-conjugated beads to the lysate and incubate to capture the immune complexes.
3. Elution and Analysis:
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bait protein and its interactors from the beads.
-
Analyze the eluted proteins by Western Blot or mass spectrometry.
Protocol 4: Yeast Two-Hybrid (Y2H)
1. Plasmid Construction:
-
Clone the cDNA of the "bait" protein into a vector that fuses it to a DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
-
Clone the cDNA of the potential "prey" protein (or a cDNA library) into a second vector that fuses it to the activation domain (AD) of the transcription factor.
2. Yeast Transformation and Mating:
-
Transform two different yeast haploid strains with the bait and prey plasmids, respectively.
-
Mate the two strains to create diploid yeast cells containing both plasmids.
3. Screening and Identification:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine) and/or containing a substrate for a colorimetric assay (e.g., X-gal).
-
Only yeast cells where the bait and prey proteins interact will reconstitute the transcription factor, activate the reporter genes, and thus grow on the selective media.[3]
-
Isolate plasmids from positive colonies and sequence the prey insert to identify the interacting protein.
Conclusion
The validation of protein-protein interactions is a multifaceted process, and no single method is universally superior. The this compound/Sortagging approach offers a refined affinity purification method with the advantage of site-specific biotinylation, leading to highly specific and efficient pull-downs. However, like other AP-MS methods, it is best suited for stable interactions. BioID provides a unique window into transient and proximal interactions within a native cellular environment but may identify non-interacting proteins. Co-IP remains a gold standard, especially for endogenous proteins, but is limited by antibody availability. Y2H is a powerful tool for large-scale screening of binary interactions but is prone to artifacts due to its non-native system.
Ultimately, a combination of these complementary approaches provides the most robust and comprehensive understanding of a protein's interactome.[1] Researchers should select their primary validation method based on the specific biological question and the nature of the proteins involved, and ideally, confirm key findings with an orthogonal technique.
References
- 1. Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Two-Hybrid (Y2H) vs. AP-MS in Protein Interaction Studies [omicsempower.com]
- 3. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjur.ca [cjur.ca]
- 5. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortase A mediated site-specific immobilization for identification of protein interactions in affinity purification-mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein–protein interactions: switch from classical methods to proteomics and bioinformatics-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Guide to GGGYK-Biotin and its Non-Biotinylated Control in Biochemical Applications
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biotinylated peptide GGGYK-Biotin and its non-biotinylated counterpart. We delve into their respective roles in experimental workflows, supported by data and protocols, to aid in the design and interpretation of your research.
The strategic appendage of a biotin (B1667282) molecule to the GGGYK peptide transforms it into a versatile tool for a multitude of molecular biology applications. This biotinylated version, this compound, serves as a powerful probe for studying protein-protein interactions, enzymatic activities, and for the detection and purification of target molecules. In contrast, the non-biotinylated GGGYK peptide is an indispensable negative control, crucial for validating the specificity of the observed biochemical interactions.
Principle of Application: Sortase-Mediated Ligation
A primary application for the this compound peptide is in a technique known as Sortase-Mediated Ligation (SML). Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes and cleaves the LPXTG motif on a target protein. It then covalently attaches an N-terminal oligo-glycine (GGG) containing nucleophile, such as the this compound peptide. This process results in the site-specific biotinylation of the target protein.
The non-biotinylated GGGYK peptide is used in parallel experiments to ensure that any downstream effects are a direct result of the biotin modification and not due to the presence of the GGGYK peptide linker itself.
Comparative Experimental Data
To illustrate the utility of this compound and its control, consider a hypothetical experiment designed to study the interaction between a protein of interest (POI) and its binding partner.
Table 1: Quantitative Comparison of this compound and Non-Biotinylated GGGYK in a Pull-Down Assay
| Experimental Condition | Protein of Interest (POI) | Binding Partner | Signal Intensity (Arbitrary Units) | Interpretation |
| This compound + POI | Present | Present | 15,800 | Strong interaction detected between POI and its binding partner. |
| Non-Biotinylated GGGYK + POI | Present | Present | 50 | No significant interaction detected, confirming the specificity of the biotin-streptavidin interaction. |
| This compound (No POI) | Absent | Present | 30 | Background signal, indicating minimal non-specific binding to the beads. |
Experimental Protocols
Protocol 1: Site-Specific Biotinylation of a Protein of Interest (POI) using Sortase-Mediated Ligation (SML)
Materials:
-
Protein of Interest (POI) with a C-terminal LPETG motif
-
Sortase A (SrtA) enzyme
-
This compound peptide
-
Non-biotinylated GGGYK peptide (for control reaction)
-
SML Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching Buffer (e.g., 1 M glycine)
Procedure:
-
Set up the SML reaction by combining the POI, SrtA, and either this compound or non-biotinylated GGGYK in SML buffer. A typical molar ratio is 1:1:10 (SrtA:POI:Peptide).
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding the quenching buffer.
-
Purify the biotinylated POI (or control POI) using a suitable chromatography method (e.g., size-exclusion or affinity chromatography if the POI has a purification tag).
-
Confirm biotinylation via Western blot using streptavidin-HRP.
Protocol 2: Pull-Down Assay to Detect Protein-Protein Interactions
Materials:
-
Biotinylated POI (from Protocol 1)
-
Control POI (ligated with non-biotinylated GGGYK)
-
Cell lysate containing the putative binding partner
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Incubate the streptavidin-coated magnetic beads with the biotinylated POI or the control POI for 1 hour at 4°C to immobilize the protein.
-
Wash the beads three times with Wash Buffer to remove any unbound protein.
-
Add the cell lysate to the beads and incubate for 2 hours at 4°C to allow for protein-protein interaction.
-
Wash the beads five times with Wash Buffer to remove non-specific binders.
-
Elute the bound proteins by adding Elution Buffer and heating at 95°C for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blot using an antibody against the putative binding partner.
Visualizing the Workflow and Pathways
To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.
Caption: Comparative workflow of this compound versus its non-biotinylated control.
Caption: Workflow of Sortase-Mediated Ligation (SML) using this compound.
GGGYK-Biotin vs. GGGAK-Biotin: A Comparative Analysis for Cellular and Molecular Research
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and performance of GGGYK-Biotin and its mutated counterpart, GGGAK-Biotin. This document provides a detailed comparison, supported by hypothetical experimental data, to aid in the selection of the appropriate peptide for specific research applications.
In the realm of molecular biology and drug development, biotinylated peptides serve as powerful tools for a variety of applications, including immunoassays, pull-down assays, and cellular imaging. The specificity and high affinity of the biotin-avidin interaction allow for robust detection and purification of target molecules.[1][2][3][4] This guide presents a comparative analysis of two such peptides: this compound and a mutated version, GGGAK-Biotin. The substitution of a tyrosine (Y) residue with an alanine (B10760859) (A) can potentially influence the peptide's physicochemical properties and its interaction with biological systems. While the core biotin-avidin binding is unlikely to be significantly affected, alterations in peptide flexibility, hydrophobicity, and susceptibility to post-translational modifications may impact experimental outcomes.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key performance metrics for this compound and GGGAK-Biotin. These values are based on hypothetical, yet plausible, experimental outcomes derived from established principles of peptide chemistry and cell biology.
| Parameter | This compound | GGGAK-Biotin | Method |
| Binding Affinity to Streptavidin (Kd) | ~1.5 x 10-15 M | ~1.6 x 10-15 M | Surface Plasmon Resonance (SPR) |
| Serum Stability (t1/2) | ~4.5 hours | ~5.2 hours | HPLC Analysis after Incubation in Human Serum |
| Cellular Uptake Efficiency (HeLa cells) | 100% (Reference) | ~92% | Flow Cytometry |
| Non-specific Binding (Cell Lysate) | ~8% | ~6% | Western Blot of Pull-down Eluate |
Table 1: Summary of a comparative performance analysis of this compound and GGGAK-Biotin.
Key Differences and Considerations
The substitution of tyrosine with alanine introduces subtle but potentially significant changes:
-
Structural Impact : Tyrosine, with its bulky and aromatic side chain, can engage in pi-stacking and hydrogen bonding interactions, which may influence the peptide's conformation and its interaction with cellular proteins. Alanine, having a small and non-polar side chain, is less likely to participate in such interactions, potentially leading to a more flexible peptide backbone.
-
Post-Translational Modifications : Tyrosine residues can be phosphorylated by kinases, a common mechanism in cell signaling. The this compound peptide could, therefore, be a substrate for tyrosine kinases, which might be a desirable feature in certain experimental contexts. The GGGAK-Biotin peptide lacks this potential phosphorylation site.
-
Hydrophobicity : The change from a moderately hydrophobic tyrosine to a more hydrophobic alanine could slightly alter the peptide's interaction with cellular membranes and proteins, potentially influencing its cellular uptake and non-specific binding characteristics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the determination of the binding affinity of biotinylated peptides to streptavidin.
Materials:
-
Biotinylated peptides (this compound, GGGAK-Biotin)
-
Streptavidin-coated sensor chip
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Prepare a series of dilutions of each biotinylated peptide in the running buffer (e.g., ranging from 1 nM to 100 nM).
-
Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between different peptide injections according to the manufacturer's instructions.
-
Analyze the resulting sensorgrams to calculate the association (kon) and dissociation (koff) rate constants, and subsequently the dissociation constant (Kd).
Serum Stability Assay
This protocol assesses the stability of the biotinylated peptides in a biological fluid.
Materials:
-
Biotinylated peptides
-
Human serum
-
HPLC system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Incubate a known concentration of each peptide in human serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Precipitate serum proteins by adding an equal volume of 10% TFA in ACN.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Calculate the half-life (t1/2) of the peptide in serum.
Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the internalization of biotinylated peptides into cultured cells.
Materials:
-
HeLa cells
-
Biotinylated peptides
-
Streptavidin conjugated to a fluorescent dye (e.g., FITC)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.
-
Incubate the cells with a defined concentration of each biotinylated peptide for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells three times with cold PBS to remove unbound peptide.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Incubate the cells with FITC-conjugated streptavidin to label the internalized biotinylated peptides.
-
Wash the cells again with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a hypothetical signaling pathway involving these peptides.
Caption: Experimental workflow for comparing this compound and GGGAK-Biotin.
Caption: Hypothetical signaling pathway involving this compound phosphorylation.
Conclusion
Both this compound and GGGAK-Biotin are effective tools for applications leveraging the biotin-avidin interaction. The choice between them will depend on the specific experimental goals. This compound offers the potential for studying tyrosine kinase-mediated signaling pathways. In contrast, GGGAK-Biotin, lacking the reactive tyrosine residue, may exhibit slightly higher stability and lower non-specific binding, making it a suitable control or a preferred choice for assays where potential phosphorylation is undesirable. Researchers should carefully consider the subtle differences outlined in this guide to select the optimal peptide for their studies.
References
Comparative Guide: Fluorescently Labeled GGGYK Peptide vs. GGGYK-Biotin Assay
For researchers studying the interactions and functions of the GGGYK peptide, selecting the appropriate assay methodology is critical for generating reliable and meaningful data. The two predominant approaches involve either directly labeling the peptide with a fluorophore or tagging it with biotin (B1667282) for indirect detection. This guide provides an objective comparison of these two assay systems, complete with performance characteristics, detailed experimental protocols, and workflow visualizations to aid researchers in making an informed decision.
The GGGYK peptide sequence, particularly the Lysine (B10760008) (K) residue, often serves as a site for conjugation or enzymatic modification. For instance, similar oligo-glycine peptides are used as substrates for enzymatic ligation reactions, and the di-glycine remnant on a lysine is a hallmark of ubiquitination, making this peptide sequence relevant in studies of protein modification and binding.[1][2]
Principle of Detection
Fluorescently Labeled GGGYK Peptide Assay: This is a direct detection method. The GGGYK peptide is covalently conjugated to a fluorescent dye (e.g., FITC, Cy3, Alexa Fluor).[3] The binding or modification of this peptide is then measured by a change in fluorescence intensity, polarization, or through techniques like FRET (Förster Resonance Energy Transfer).[4][5] Detection is immediate and requires only a fluorescence reader.
GGGYK-Biotin Assay: This is an indirect detection method that leverages the exceptionally strong and specific interaction between biotin and streptavidin (or avidin).[6] The GGGYK peptide is first biotinylated. After the primary interaction (e.g., binding to a target protein), the complex is detected using streptavidin conjugated to a reporter molecule, typically a fluorescent dye or an enzyme like HRP (Horseradish Peroxidase).[7][8] This multi-step process introduces an amplification potential.
Comparison of Assay Characteristics
The choice between a direct fluorescent assay and an indirect biotin-based assay depends on the specific experimental goals, required sensitivity, and tolerance for potential artifacts.
| Feature | Fluorescently Labeled GGGYK Assay | This compound Assay | Rationale & Citations |
| Workflow | Simpler, fewer steps. | More complex, requires additional incubation and wash steps for streptavidin binding. | Fluorescent assays involve direct measurement after the primary reaction[9], while biotin assays require a secondary detection step.[7][10] |
| Detection | Direct | Indirect | Direct detection uses the inherent signal of the fluorophore.[11] Indirect detection relies on a labeled secondary molecule (streptavidin) binding to the biotin tag.[8] |
| Signal Amplification | Generally lower, 1:1 signal ratio. | High potential for amplification. | Each biotin can be bound by a streptavidin molecule, which can be conjugated to multiple fluorophores or an enzyme that generates a strong signal.[8] |
| Sensitivity | High, but dependent on fluorophore brightness and detector sensitivity. | Potentially higher due to signal amplification. | The amplification step can significantly increase the signal-to-noise ratio, allowing for the detection of lower-abundance interactions.[8] |
| Potential for Steric Hindrance | The fluorophore itself (can be bulky) may interfere with peptide binding. | The biotin tag is small, but the large streptavidin molecule (~53 kDa) in the detection step can cause steric hindrance. | The choice of linker length and attachment site is critical for both methods to minimize interference.[6] |
| Versatility | Excellent for real-time kinetics, fluorescence polarization, FRET, and microscopy.[5][9][12] | Excellent for endpoint assays like ELISA, Western blot, pull-downs, and surface immobilization (e.g., microarrays).[6][8] | The strong biotin-streptavidin bond is ideal for capturing and immobilizing molecules.[6] Direct fluorescence is suited for dynamic measurements in solution.[9] |
| Background Signal | Potential for high background from autofluorescent compounds in the sample. | Lower intrinsic background, but potential for non-specific binding of streptavidin. | Proper blocking is crucial in biotin-streptavidin systems. Endogenous biotin in some cell lysates can also be a source of background. |
| Cost | Cost of custom fluorescent peptide synthesis can be high. | Biotinylation reagents are generally less expensive, but fluorescently labeled streptavidin adds to the cost. | The overall cost depends on the scale and specific reagents chosen. |
Experimental Workflows & Visualizations
The following diagrams illustrate the typical workflows for a plate-based binding assay using each method.
Caption: Workflow for a direct fluorescently labeled GGGYK peptide binding assay.
Caption: Workflow for an indirect this compound peptide binding assay.
Experimental Protocols
The following are generalized protocols for a 96-well plate-based binding assay. Concentrations and incubation times should be optimized for each specific system.
Protocol 1: Fluorescently Labeled GGGYK Peptide Binding Assay
This protocol is adapted from standard fluorescence-based interaction assays.[9][13][14]
Materials:
-
Fluorescently labeled GGGYK peptide (e.g., GGGYK-FITC)
-
Target protein
-
Assay Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., Assay Buffer with 1% BSA)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Protein Immobilization: Pipette 100 µL of the target protein (e.g., 1-10 µg/mL in PBS) into the wells of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Assay Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Discard the blocking buffer and wash the wells three times with 200 µL of Assay Buffer.
-
Peptide Incubation: Add 100 µL of the fluorescent GGGYK peptide, diluted to the desired concentration in Assay Buffer, to each well. Include wells with no target protein as a background control.
-
Binding Reaction: Incubate for 1 hour at room temperature, protected from light.
-
Final Wash: Discard the peptide solution and wash the wells five times with 200 µL of Assay Buffer to remove all unbound peptide.
-
Detection: Add 100 µL of Assay Buffer to each well. Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em ~485/520 nm for FITC).
Protocol 2: this compound Binding Assay
This protocol is based on standard biotin-streptavidin detection systems, such as those used in ELISAs or glycan binding assays.[7][10]
Materials:
-
Biotinylated GGGYK peptide (this compound)
-
Target protein
-
Assay Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., Assay Buffer with 1% BSA)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Cy5)
-
96-well clear or black microplate
-
Fluorescence plate reader
Procedure:
-
Protein Immobilization, Washing, and Blocking: Follow steps 1-4 from Protocol 1.
-
Peptide Incubation: Add 100 µL of the this compound peptide, diluted to the desired concentration in Assay Buffer, to each well.
-
Binding Reaction: Incubate for 1 hour at room temperature.
-
Washing: Discard the peptide solution and wash the wells three times with 200 µL of Assay Buffer.
-
Streptavidin Incubation: Add 100 µL of fluorescently labeled streptavidin (e.g., 1-5 µg/mL in Assay Buffer) to each well.
-
Secondary Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Discard the streptavidin solution and wash the wells five times with 200 µL of Assay Buffer to remove all unbound streptavidin.
-
Detection: Add 100 µL of Assay Buffer to each well. Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the streptavidin conjugate's fluorophore (e.g., Ex/Em ~650/670 nm for Cy5).
Conclusion
-
Choose a Fluorescently Labeled GGGYK Assay for simpler, faster workflows, real-time kinetic analysis, or when using techniques like fluorescence polarization. This direct method is advantageous when trying to minimize the number of reagents and potential steric hindrance from a large detection complex.[11]
-
Choose a this compound Assay when maximum sensitivity is required, for endpoint assays, or when the peptide needs to be captured or immobilized.[6] The signal amplification inherent in the biotin-streptavidin system can be crucial for detecting low-affinity or low-abundance interactions, though the workflow is longer and requires careful optimization to minimize non-specific binding.[8]
References
- 1. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Level Immunoaffinity Enrichment Enhances Ubiquitination Site Identification on Individual Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Labeling | Fluorescent Labeling | labeled peptides [biosyn.com]
- 5. genscript.com [genscript.com]
- 6. qyaobio.com [qyaobio.com]
- 7. youtube.com [youtube.com]
- 8. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycan Binding Assay with Biotin-tagged Sample + MAWE | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 11. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 13. Direct Glycan Binding Assay for Fluorescent Labeled Sample | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 14. assets.fishersci.com [assets.fishersci.com]
Orthogonal Validation of GGGYK-Biotin Pull-Down Results: A Comparative Guide
In the quest to elucidate protein-protein interactions (PPIs), the biotin (B1667282) pull-down assay stands as a powerful and widely used technique. The high affinity between biotin and streptavidin allows for efficient isolation of a biotinylated "bait" protein along with its interacting "prey" proteins.[1][2] The use of a GGGYK-Biotin peptide provides a flexible and specific means of labeling the protein of interest.[3] However, to ensure the biological relevance of putative interactions identified through this method, orthogonal validation using independent experimental approaches is crucial. This guide provides a comparative overview of key orthogonal methods for validating this compound pull-down results, complete with experimental protocols and data presentation formats for researchers, scientists, and drug development professionals.
Alternative Validation Methods: A Head-to-Head Comparison
Several robust techniques can be employed to confirm the findings of a this compound pull-down experiment. The most common and reliable methods include Co-Immunoprecipitation (Co-IP), Western Blotting, and Mass Spectrometry (MS). Each method offers distinct advantages and provides a different layer of evidence to substantiate the initial pull-down findings.
| Method | Principle | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | Utilizes an antibody to precipitate a target protein ("bait") from a cell lysate, thereby co-precipitating its interacting partners ("prey").[4][5][6][7] | - Validates interactions within a more physiological cellular context. - Can capture transient or weak interactions. - Does not rely on a biotin tag, providing true orthogonality. | - Dependent on the availability of a high-quality antibody specific to the bait protein. - Can be prone to non-specific binding to the antibody or beads. - Optimization of lysis and wash conditions is critical.[8] |
| Western Blotting | Detects the presence of a specific protein in a complex mixture by using antibodies against the protein of interest.[9][10][11] | - Confirms the identity and presence of a specific prey protein in the pull-down eluate. - Relatively straightforward and widely accessible technique. - Can provide semi-quantitative information about the interaction. | - Only confirms the presence of expected interactors. - Does not identify novel binding partners. - Requires a specific antibody for each prey protein to be validated. |
| Mass Spectrometry (MS) | Identifies proteins by determining the mass-to-charge ratio of their constituent peptides.[12][13][14][15][16] | - Enables unbiased identification of all interacting proteins in a sample. - Can discover novel and unexpected binding partners. - Provides high-confidence protein identification. | - Requires specialized equipment and expertise. - Can be susceptible to contamination with non-specific binders. - Data analysis can be complex. |
Experimental Workflows and Signaling Pathways
To effectively validate this compound pull-down results, a logical experimental workflow should be followed. This typically involves performing the pull-down, followed by analysis of the eluate using one or more of the orthogonal methods described above.
Figure 1: Experimental workflow for this compound pull-down and subsequent orthogonal validation.
The GGGYK peptide itself is often used as a linker for biotinylation via sortase-mediated ligation.[3] The glycine-rich nature of the "GGG" portion provides flexibility, while the lysine (B10760008) ("K") serves as the attachment site for biotin. The functional relevance of the interaction will depend on the "bait" protein to which the this compound tag is attached. For instance, if the bait protein is a component of a known signaling pathway, the pull-down and its validation will help to identify other proteins involved in that pathway. An example of a signaling pathway that could be investigated is the G protein-coupled receptor (GPCR) signaling cascade, which is involved in a vast array of cellular processes.[17]
Figure 2: A simplified G protein-coupled receptor (GPCR) signaling pathway that could be investigated using a GPCR as the this compound labeled bait protein.
Detailed Experimental Protocols
This compound Pull-Down Assay
Materials:
-
Cell lysate containing the prey protein(s)
-
Purified this compound labeled bait protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5 or high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer.
-
Bait Immobilization: Incubate the washed beads with the this compound labeled bait protein for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.
-
Lysate Incubation: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (at least five times) with Binding/Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using the Elution Buffer. The eluate can now be used for downstream analysis.
Orthogonal Validation Protocols
Materials:
-
Cell lysate
-
Antibody specific to the bait protein
-
Protein A/G-conjugated magnetic beads or agarose resin
-
IP Lysis Buffer (non-denaturing, e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with protease inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with Wash Buffer.
-
Elution: Elute the immunoprecipitated proteins using Elution Buffer.
Materials:
-
Eluate from pull-down or Co-IP
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the prey protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate the proteins in the eluate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Procedure:
-
Sample Preparation: The eluate from the pull-down is typically run briefly on an SDS-PAGE gel to concentrate the proteins and remove interfering substances. The protein band is then excised.
-
In-gel Digestion: The proteins in the gel slice are destained, reduced, alkylated, and then digested with a protease (e.g., trypsin) overnight.
-
Peptide Extraction: The resulting peptides are extracted from the gel.
-
LC-MS/MS Analysis: The extracted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample.
Data Presentation
To facilitate easy comparison and interpretation of results, quantitative data from these experiments should be summarized in clearly structured tables.
Table 1: Comparison of Identified Proteins from this compound Pull-Down and Orthogonal Methods
| Protein ID | This compound Pull-Down (Spectral Counts/Intensity) | Co-IP (Western Blot Band Intensity) | Mass Spectrometry (Spectral Counts/Intensity) | Validation Status |
| Prey Protein A | 150 | +++ | 120 | Confirmed |
| Prey Protein B | 85 | + | 75 | Confirmed |
| Non-specific Binder X | 20 | - | 15 | Not Confirmed |
| Novel Interactor Y | 50 | Not Tested | 45 | Candidate for further validation |
Note: "+" indicates the relative intensity of the Western blot band. Spectral counts or intensity values from mass spectrometry provide a semi-quantitative measure of protein abundance.
By systematically applying these orthogonal validation techniques and presenting the data in a clear and comparative manner, researchers can significantly increase the confidence in their this compound pull-down results and gain deeper insights into the intricate networks of protein-protein interactions.
References
- 1. bioclone.net [bioclone.net]
- 2. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 10. bio-rad.com [bio-rad.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 14. appliedbiomics.com [appliedbiomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 17. Mitogenic signaling pathways induced by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity in Site-Specific Biotinylation: The Case of GGGYK-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GGGYK-Biotin peptide, utilized in Sortase-Mediated Ligation (SML), with alternative site-specific biotinylation technologies. We delve into the potential for cross-reactivity and non-specific binding, offering supporting data and detailed experimental protocols to empower researchers in selecting the most appropriate method for their applications.
Introduction to this compound and Site-Specific Labeling
This compound is a synthetic peptide used as a nucleophile in Sortase A (SrtA)-mediated protein ligation. This enzymatic method allows for the site-specific attachment of biotin (B1667282) to a target protein engineered with a C-terminal SrtA recognition motif (e.g., LPXTG). The oligo-glycine (GGG) portion of the peptide acts as the reactive nucleophile, while the biotin molecule provides the affinity handle for detection, purification, or immobilization.
The specificity of this reaction is a significant advantage over traditional chemical biotinylation methods, which randomly label accessible residues like lysines or cysteines. However, potential for non-specific interactions, or "cross-reactivity," can arise from both the peptide sequence and the biotin moiety itself, leading to background signal and potential misinterpretation of results.
Comparison of Site-Specific Biotinylation Methods
The choice of a biotinylation strategy depends on factors such as the desired specificity, the nature of the target protein, and the experimental context. Here, we compare Sortase-Mediated Ligation using this compound with two other prominent site-specific enzymatic and chemical ligation technologies: AviTag™ and HaloTag®.
| Feature | Sortase-Mediated Ligation (this compound) | AviTag™ Biotinylation | HaloTag® System |
| Mechanism | Enzymatic ligation via Sortase A transpeptidase.[1][2][3][4] | Enzymatic biotinylation via Biotin Ligase (BirA).[5][6][7][8] | Covalent bond formation between HaloTag® fusion protein and a synthetic ligand.[9][10][11] |
| Recognition Site | C-terminal LPXTG motif on target protein; N-terminal GGG on biotin-peptide.[2] | 15-amino acid AviTag™ sequence (GLNDIFEAQKIEWHE) fused to target protein.[7][8] | HaloTag® protein (33 kDa) fused to target protein.[9] |
| Specificity | High. Reaction is specific to the LPXTG motif and N-terminal glycine.[1][2] | Very High. BirA is highly specific for the AviTag™ sequence.[7][12] | Very High. The ligand-tag reaction is a specific, covalent interaction.[9][11] |
| Potential for Peptide Cross-Reactivity | Low to Moderate. The GGGYK peptide could exhibit non-specific, low-affinity interactions with other proteins.[13][14][15] | Low. The AviTag™ itself is generally considered inert, though fusion tags can sometimes interfere with protein function. | N/A (Tag is a full protein). Potential for steric hindrance from the tag itself. |
| Potential for Biotin-Related Interference | High. Susceptible to interference from endogenous free biotin in biological samples.[16][17][18][19] | High. Susceptible to interference from endogenous free biotin.[16][17][18][19] | High (when using a biotin ligand). Susceptible to interference from endogenous free biotin.[16][17][18][19] |
| Tag Size | Minimal (LPXTG motif is short). | Small (15 amino acids).[12] | Large (33 kDa protein).[9] |
| In Vivo Labeling | Yes, has been demonstrated on living cells.[4] | Yes, well-established for in vivo and cell-surface labeling.[5][7] | Yes, well-established for intracellular and cell-surface labeling.[10] |
Visualizing the Workflows
To better understand the mechanics of each biotinylation method, the following diagrams illustrate the key steps involved.
Caption: Workflow for Sortase-Mediated Ligation (SML) with this compound.
Caption: Workflow for AviTag™ enzymatic biotinylation.
Caption: Workflow for the HaloTag® labeling system.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the level of non-specific binding or cross-reactivity of a biotinylated protein, a series of standard immunoassays can be performed. Below are detailed protocols for a comparative analysis.
Protocol 1: Western Blot Analysis for Non-Specific Binding
This protocol aims to detect if the biotinylated protein of interest (POI) binds to unintended proteins in a complex mixture, such as a cell lysate.
Methodology:
-
Prepare Lysates: Culture and lyse a relevant cell line that does not express your POI. Determine the total protein concentration of the clarified lysate.
-
Electrophoresis and Transfer: Separate 20-30 µg of the cell lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Incubation with Biotinylated Proteins:
-
Lane 1 (Test): Incubate the membrane with your this compound-labeled POI at a concentration of 1-2 µg/mL in blocking buffer overnight at 4°C.
-
Lane 2 (Alternative Method): Incubate a separate membrane with your POI biotinylated via an alternative method (e.g., AviTag™) at the same molar concentration.
-
Lane 3 (Negative Control): Incubate a third membrane with blocking buffer alone (no biotinylated protein).
-
-
Washing: Wash the membranes three times for 10 minutes each with TBS-T.
-
Streptavidin-HRP Incubation: Incubate the membranes with a streptavidin-HRP conjugate (diluted according to manufacturer's instructions) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blots.
Interpretation:
-
High Specificity: A clean lane with no visible bands indicates minimal non-specific binding of your biotinylated POI to other proteins in the lysate.
-
Cross-Reactivity: The presence of bands in the test lane indicates that your biotinylated POI is binding to off-target proteins. The pattern and intensity of these bands can be compared between this compound and the alternative method to assess relative specificity.
Protocol 2: ELISA-Based Cross-Reactivity Assay
This protocol quantifies the non-specific binding of a biotinylated protein to a panel of irrelevant proteins.
Methodology:
-
Plate Coating:
-
Coat separate wells of a 96-well high-binding microplate with a panel of irrelevant proteins (e.g., BSA, Casein, Cytochrome C) and your specific target antigen (positive control). Coat at 5-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Leave some wells uncoated (buffer only) as a background control.
-
-
Blocking: Wash the plate three times with PBS-T and block all wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) for 1-2 hours at room temperature.
-
Incubation with Biotinylated Proteins:
-
Wash the plate as before.
-
Add serial dilutions of your biotinylated proteins (this compound POI and the alternative) to the wells, starting at a high concentration (e.g., 10 µg/mL). Incubate for 2 hours at room temperature.
-
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate to all wells. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add a colorimetric substrate (e.g., TMB), and stop the reaction with stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Interpretation:
-
A strong signal in the positive control wells and low signal (near background) in the irrelevant protein wells indicates high specificity.
-
A significant signal in the wells coated with irrelevant proteins suggests cross-reactivity. The magnitude of this signal relative to the positive control provides a quantitative measure of non-specific binding, which can be compared across different biotinylation methods.
Protocol 3: Pull-Down Assay with Control Matrix
This protocol assesses whether the biotinylated protein non-specifically binds to the affinity matrix used for pull-downs (e.g., agarose (B213101) or magnetic beads).
Methodology:
-
Prepare Beads:
-
Take two aliquots of streptavidin-coated beads.
-
Test Beads: Incubate one aliquot with your biotinylated POI (this compound or alternative) to capture the protein.
-
Control Beads: Incubate the second aliquot with an irrelevant biotinylated protein or buffer alone.
-
-
Incubation with Lysate: Wash the beads to remove unbound protein. Incubate both sets of beads with a cell lysate from a source known not to contain the specific interactor of your POI. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluates by SDS-PAGE and silver staining or Coomassie blue staining.
Interpretation:
-
Clean Control: The control beads should show minimal protein bands, representing the background binding to the matrix itself.
-
Non-Specific Binding: The test beads will show a prominent band for your biotinylated POI. Any additional bands represent proteins from the lysate that have bound non-specifically to either your POI or the complex. Comparing the band patterns between the this compound method and its alternative can reveal differences in their propensity to pull down non-specific interactors.
Conclusion
Site-specific biotinylation is a powerful tool for modern biological research. While Sortase-Mediated Ligation with this compound offers high specificity, it is crucial for researchers to be aware of potential sources of non-specific binding from both the peptide component and the biotin tag. Alternative methods like AviTag™ and HaloTag® provide excellent, highly specific options that may be better suited for certain applications, particularly where peptide-mediated interactions are a concern or when the larger tag size is not a hindrance.
By employing the comparative experimental protocols outlined in this guide, researchers can rigorously assess the cross-reactivity of their biotinylated reagents, ensuring the generation of clean, reliable, and reproducible data. This critical validation step is essential for the integrity of downstream applications in drug development, diagnostics, and fundamental research.
References
- 1. Sortase-mediated protein ligation: a new method for protein engineering. | Sigma-Aldrich [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotinylation - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Science behind Avi-tag: Understanding Biotinylation Mechanisms - Creative BioMart [creativebiomart.net]
- 9. Halotag | Proteintech Group [ptglab.com]
- 10. HaloTag Protein-Mediated Specific Labeling of Living Cells with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. AviTag™ Technology, protein biotinylation | GeneCopoeia™ [genecopoeia.com]
- 13. Peptide antigens, homologies and potential cross reactivity [innovagen.com]
- 14. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Affinity and Specificity for Binding to Glycosaminoglycans Can Be Tuned by Adapting Peptide Length and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. cyprusjmedsci.com [cyprusjmedsci.com]
- 18. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Spacer Arms in GGGYK-Biotin Synthesis for Enhanced Research Applications
For researchers, scientists, and drug development professionals, the synthesis of high-quality biotinylated peptides is crucial for a multitude of applications, from immunoassays to sophisticated drug targeting mechanisms. The choice of a spacer arm in the synthesis of GGGYK-Biotin, a commonly used substrate peptide, can significantly impact the final product's yield, purity, solubility, and functionality. This guide provides an objective comparison of different spacer arms, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for your research needs.
The Critical Role of Spacer Arms in Biotinylation
Biotinylation is the process of attaching biotin (B1667282) to a molecule, such as a peptide. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is harnessed in numerous biotechnological applications. However, steric hindrance can impede this interaction when the biotin molecule is too close to the peptide backbone. Spacer arms are chemical linkers inserted between the biotin and the peptide to alleviate this steric hindrance, thereby improving the binding efficiency to streptavidin-coated surfaces or conjugates.[1][2] Furthermore, the nature of the spacer arm can influence the overall physicochemical properties of the biotinylated peptide, such as its solubility.[1][3]
This guide focuses on two of the most prevalently used spacer arms in solid-phase peptide synthesis (SPPS): a short, hydrophobic alkyl chain, 6-aminohexanoic acid (Ahx), and a longer, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker.
Performance Comparison of Spacer Arms
The selection of a spacer arm should be guided by the specific requirements of the downstream application. A key trade-off exists between the hydrophobicity and length of the spacer. While longer spacers can be more effective at reducing steric hindrance, they can also introduce challenges in synthesis and purification.
| Spacer Arm | Structure | Length (approx.) | Key Characteristics | Typical Synthesis Yield | Typical Purity (Post-HPLC) | Solubility |
| None | Biotin directly on Lys | ~5 Å | Prone to significant steric hindrance, potentially leading to lower binding affinity. | High | High | Dependent on peptide sequence |
| Ahx | Biotin-NH-(CH₂)₅-CO- | ~10 Å | Hydrophobic; provides sufficient spacing for many applications; may decrease solubility of the final peptide.[3] | Good to High | High | Moderate |
| PEG4 | Biotin-NH-(CH₂CH₂O)₄-CH₂CH₂-CO- | ~25 Å | Hydrophilic; significantly improves solubility of the final peptide; effectively minimizes steric hindrance.[1][4] | Good | Good to High | High |
Experimental Protocols
The following protocols outline the solid-phase synthesis of this compound with different spacer arms using a standard Fmoc/tBu strategy. Biotinylation is achieved by coupling a pre-functionalized Fmoc-Lys(Biotin-spacer)-OH amino acid derivative during the synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Lys(Boc)-OH (for control)
-
Fmoc-Lys(Biotin)-OH
-
Fmoc-Lys(Ahx-Biotin)-OH
-
Fmoc-Lys(PEG4-Biotin)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage and Deprotection Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC grade water and acetonitrile (B52724) with 0.1% TFA for purification
Synthesis Workflow
The synthesis of this compound with different spacers follows the same general solid-phase peptide synthesis (SPPS) workflow, with the key difference being the specific Fmoc-Lys(Biotin-spacer)-OH derivative used.
Detailed Synthesis Steps:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For the lysine (B10760008) position, couple the respective Fmoc-Lys(Biotin-spacer)-OH derivative (or Fmoc-Lys(Biotin)-OH for no spacer, Fmoc-Lys(Ahx-Biotin)-OH for the Ahx spacer, and Fmoc-Lys(PEG4-Biotin)-OH for the PEG4 spacer).
-
Dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids (Tyr(tBu), Gly, Gly, Gly) according to the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet. Dissolve the peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and purify by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry.
Impact of Spacer Arms on Synthesis and Purification
Ahx Spacer: The synthesis of this compound with an Ahx spacer generally proceeds with good yields. The hydrophobic nature of the Ahx linker does not typically interfere with the coupling or cleavage steps. However, the final peptide may have reduced solubility in aqueous buffers compared to its non-biotinylated counterpart, which should be considered during HPLC purification and subsequent applications.[3]
PEG Spacer: The use of a PEG spacer can significantly enhance the solubility of the this compound peptide.[1][4] This improved solubility can be advantageous during purification, potentially leading to better peak shapes and resolution in HPLC. The longer, flexible PEG chain effectively minimizes steric hindrance between the biotin and the peptide.[2][6]
Visualizing the Chemical Structures
The choice of spacer arm directly impacts the molecular structure and, consequently, the presentation of the biotin moiety.
Conclusion
The selection of a spacer arm for this compound synthesis is a critical decision that influences the physicochemical properties and biological activity of the final product. For applications where solubility is a concern and maximum accessibility of the biotin moiety is required, a hydrophilic PEG spacer is highly recommended. For many standard applications, the more economical Ahx spacer provides a sufficient linker to overcome steric hindrance. Direct biotinylation without a spacer should be approached with caution, as it may lead to suboptimal performance in binding assays. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions for the successful synthesis of this compound tailored to their specific research objectives.
References
- 1. teo.elte.hu [teo.elte.hu]
- 2. Biotinylation - Biosyntan GmbH [biosyntan.de]
- 3. lifetein.com [lifetein.com]
- 4. Biotinylation Reagents [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
Quantitative Comparison of Binding Affinity to Biotinylated Molecules
The following guide provides a quantitative comparison of the binding affinity of various molecules to biotin (B1667282), presented in the context of the GGGYK-Biotin peptide. The analysis focuses on the interaction with the biotin moiety, which is the primary determinant of binding to avidin (B1170675) and streptavidin proteins. This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation: Binding Affinity of Biotin and its Analogs
The binding of biotin to streptavidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ mol/L).[1][2] This high affinity makes the biotin-streptavidin system a widely used tool in molecular biology and bionanotechnology.[1] The following table summarizes the binding affinities of various ligands to avidin and streptavidin.
| Ligand | Binding Partner | Method | Affinity Metric | Value | Reference |
| d-Biotin | Streptavidin | Competitive Enzyme Immunoassay | IC50 | 11.5 pM | [3] |
| Biotin | Streptavidin | Dissociation Constant (Kd) | ≈10⁻¹⁴ M | [1][2][4] | |
| Biotin | Avidin | Association Constant (Ka) | 10¹⁵ M⁻¹ | [5] | |
| Biotin Analogues (14 total) | Avidin | Molecular Dynamics (MD) simulations | Binding Free Energy | Varies | [6][7] |
| Monomeric Streptavidin | Biotin | Dissociation Constant (Kd) | 10⁻⁷ - 10⁻⁸ M | [1] | |
| Traptavidin (mutant streptavidin) | Biotin | Dissociation Rate | >10-fold slower than wild-type | [1][8] | |
| BSA-c-biotin | Streptavidin | Competitive Enzyme Immunoassay | Avidity Index | 17.6 | [3] |
| IgG-biotin | Streptavidin | Competitive Enzyme Immunoassay | Avidity Index | 6.6 | [3] |
| d-Biotin | Anti-biotin Monoclonal Antibody | Competitive Enzyme Immunoassay | Affinity Index | 0.001 | [3] |
Note: The avidity index is relative to the streptavidin-d-biotin interaction, which is set to 100.[3]
Experimental Protocols
Several biophysical and biochemical methods are available to determine the binding affinities between a biological target and its ligands.[9]
1. Competitive Enzyme Immunoassay
This method was used to study the binding of biotinylated macromolecular ligands and d-biotin to an anti-biotin monoclonal antibody and to streptavidin.[3]
-
Principle: A solid-phase biotinylated molecule (e.g., BSA-c-biotin) competes with biotin or biotinylated macromolecular ligands in solution for binding to a receptor (streptavidin or anti-biotin antibody). The concentration of the free ligand required to inhibit 50% of the receptor binding to the solid-phase ligand (IC50) is determined.
-
Protocol Outline:
-
Coat a microplate with a biotinylated protein (e.g., BSA-c-biotin).
-
Prepare a series of dilutions of the competitor ligand (d-biotin or other biotinylated molecules).
-
Add the streptavidin or anti-biotin antibody to the wells along with the competitor ligand dilutions.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add an enzyme-conjugated secondary antibody that binds to the primary receptor (streptavidin or anti-biotin antibody).
-
Add a substrate for the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).
-
Measure the signal and plot it against the competitor ligand concentration to determine the IC50.
-
2. Microscale Thermophoresis (MST)
MST is a versatile method for quantifying protein interactions with low sample consumption.[9]
-
Principle: MST measures the change in fluorescence of a labeled molecule as a temperature gradient is applied. This change in fluorescence is dependent on the binding state of the molecule.
-
Protocol Outline:
-
Label one of the binding partners with a fluorophore (e.g., spiperone-Cy5).
-
Prepare a series of dilutions of the unlabeled binding partner.
-
Mix the labeled and unlabeled partners and incubate to reach binding equilibrium.
-
Load the samples into capillaries.
-
Measure the thermophoretic movement using an MST instrument.
-
The dissociation constant (Kd) is determined by fitting the changes in thermophoresis to a binding curve.[9]
-
3. Single-Molecule Fluorescence Microscopy
This technique allows for the measurement of binding kinetics at the single-molecule level.[10]
-
Principle: The binding and unbinding of individual fluorescently labeled molecules to a surface-immobilized partner are observed in real-time using total internal reflection fluorescence (TIRF) microscopy.
-
Protocol Outline:
-
Immobilize one binding partner (e.g., biotin) on a glass surface.
-
Label the other binding partner (e.g., neutravidin, a variant of avidin) with a fluorescent dye.
-
Introduce the labeled protein to the surface and monitor its binding using TIRF microscopy.
-
The kinetics of binding and unbinding are evaluated by counting the number of bound molecules over time.
-
Visualizations
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive enzyme immunoassay to determine binding affinity.
Signaling Pathway: Proximity Labeling using Biotin Ligase
Caption: Proximity labeling to identify interaction partners of a glycan-binding protein.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bangslabs.com [bangslabs.com]
- 6. projects.h-its.org [projects.h-its.org]
- 7. Ranking ligand binding affinities with avidin: a molecular dynamics-based interaction energy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin-avidin binding kinetics measured by single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of GGGYK-Biotin Based Assays
For researchers, scientists, and drug development professionals, the reproducibility of an assay is paramount for generating reliable and comparable data. This guide provides a comprehensive comparison of GGGYK-Biotin based assays, primarily used for studying the activity of enzymes like Sortase A, with alternative methodologies. We will delve into the experimental protocols, present comparative data, and visualize the underlying principles and workflows to aid in the selection of the most appropriate assay for your research needs.
This compound Based Assays: An Overview
This compound is a synthetic peptide substrate frequently employed in the study of Sortase A, a bacterial transpeptidase. The assay principle hinges on the enzymatic modification of this peptide, followed by detection using the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin). The inherent strength and specificity of the biotin-streptavidin bond are foundational to the design of these assays, contributing to their potential for high sensitivity and specificity.
Experimental Workflow: this compound Pull-Down Assay
A common application of this compound is in pull-down assays to identify or characterize proteins that interact with the peptide or the enzyme acting upon it.
Reproducibility of Biotin-Based Assays
| Metric | Description | Generally Acceptable %CV |
| Intra-Assay Precision | Variation within a single assay run. | < 10%[1][2] |
| Inter-Assay Precision | Variation between different assay runs. | < 15%[1][2] |
It is important to note that these are general guidelines, and the acceptable %CV can vary depending on the specific application and regulatory requirements.
Comparison with Alternative Assay Formats
Several alternative methods exist for measuring the activity of enzymes like Sortase A, each with its own set of advantages and limitations.
| Assay Format | Principle | Advantages | Disadvantages |
| This compound Based Assay | Enzymatic reaction followed by biotin-streptavidin detection. | High affinity and specificity of biotin-streptavidin interaction. Versatile for various readouts (e.g., pull-down, ELISA). | Indirect detection. Potential for steric hindrance. Susceptible to interference from endogenous biotin. |
| Fluorogenic (FRET) Assay | Cleavage of a FRET-labeled peptide substrate leads to an increase in fluorescence. | Homogeneous (no-wash) format. Real-time monitoring of enzyme activity. High sensitivity. | Requires a fluorescently labeled substrate. Potential for quenching by colored compounds. |
| LC-MS Based Assay | Direct measurement of substrate and product formation by mass spectrometry. | High specificity and accuracy. Can provide detailed information on reaction products. Label-free options are available. | Requires specialized and expensive equipment. Lower throughput compared to plate-based assays. |
| Fluorescence Polarization (FP) Assay | Change in the polarization of fluorescent light upon enzymatic modification of a fluorescently labeled substrate. | Homogeneous format. Amenable to high-throughput screening. | Requires a fluorescently labeled substrate. Sensitive to changes in viscosity and temperature. |
| AlphaLISA Assay | Proximity-based assay where enzymatic activity brings donor and acceptor beads together, generating a chemiluminescent signal. | Homogeneous, no-wash format. High sensitivity and wide dynamic range. | Requires specific antibody pairs or tagged substrates. Proprietary technology. |
Experimental Protocols
This compound Based Sortase A Activity Assay (ELISA Format)
Objective: To quantify Sortase A activity by detecting the biotinylated product captured on a streptavidin-coated plate.
Materials:
-
Sortase A enzyme
-
This compound substrate
-
Triglycine nucleophile
-
Streptavidin-coated 96-well plate
-
Primary antibody against the GGGYK peptide
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
Procedure:
-
Prepare serial dilutions of Sortase A in assay buffer.
-
In a separate plate or tube, mix the Sortase A dilutions with a fixed concentration of this compound and triglycine.
-
Incubate the reaction mixture at the optimal temperature and time for the enzyme.
-
Stop the reaction (e.g., by adding a denaturing agent or a specific inhibitor).
-
Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate to allow the biotinylated product to bind.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add the primary antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
Fluorogenic (FRET) Sortase A Assay
Objective: To measure Sortase A activity through the cleavage of a FRET-labeled peptide substrate.
Materials:
-
Sortase A enzyme
-
FRET-labeled Sortase A substrate (e.g., Abz-LPETG-Dnp)
-
Triglycine nucleophile
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of Sortase A in assay buffer.
-
In the wells of a 96-well black microplate, add the FRET-labeled substrate and triglycine.
-
Initiate the reaction by adding the Sortase A dilutions to the wells.
-
Immediately place the plate in a fluorometer and measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore pair.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
Conclusion
The choice of assay for determining the activity of enzymes like Sortase A depends on a variety of factors including the specific research question, available equipment, desired throughput, and budget. This compound based assays, leveraging the robust biotin-streptavidin interaction, offer a versatile and sensitive platform. However, for high-throughput screening and real-time kinetics, homogeneous assays such as FRET or Fluorescence Polarization may be more suitable. For applications demanding the highest accuracy and detailed product characterization, LC-MS based methods are unparalleled. By understanding the principles, workflows, and inherent trade-offs of each method, researchers can make an informed decision to ensure the generation of reproducible and high-quality data.
References
GGGYK-Biotin as a substrate compared to other known kinase substrates
GGGYK-Biotin: A Substrate for Sortase A, Not a Kinase
Initial research indicates that this compound is primarily utilized as a substrate for Sortase A, a transpeptidase enzyme, rather than a substrate for kinases.[1][2] This distinction is critical for researchers in selecting appropriate tools for their experimental needs. While the use of biotin (B1667282) is prevalent in kinase assays, it is typically incorporated into different molecules to facilitate detection of kinase activity.
This compound as a Sortase A Substrate
This compound is a synthetic peptide designed to study the substrate specificity of Sortase A.[1] Sortase A is an enzyme that plays a role in covalently linking proteins to the cell wall in Gram-positive bacteria. In biotechnology, it has been repurposed as a tool for protein engineering, allowing for the site-specific ligation of proteins with other molecules, such as biotin.[2] The "GGGYK" sequence is recognized by Sortase A, which then cleaves the peptide and ligates the C-terminus of the target protein to the N-terminal glycine (B1666218) of the this compound peptide.
The Role of Biotin in Kinase Assays
While this compound itself is not a direct kinase substrate, biotin plays a crucial role in various kinase assay methodologies. These methods leverage the high-affinity interaction between biotin and streptavidin for the detection and quantification of kinase activity.[3]
Common approaches include:
-
Biotinylated Peptide Substrates: In this method, a known kinase substrate peptide is synthesized with a biotin tag. The kinase reaction is performed with this biotinylated substrate and ATP. After the reaction, the phosphorylated biotinylated peptide can be captured on a streptavidin-coated surface, and the amount of incorporated phosphate (B84403) (often using radioactive ATP) is measured to determine kinase activity.[4]
-
ATP-Biotin Analogs: This technique utilizes an ATP analog where the gamma-phosphate is linked to a biotin molecule (ATP-biotin).[5][6] A kinase transfers this biotinylated phosphate group to its substrate. The biotinylated substrate can then be detected using streptavidin-conjugated reporters.[5][6] This method allows for non-radioactive detection of kinase activity.
Comparison of Methodologies
Due to the fundamental difference in the enzymatic targets of this compound (Sortase A) and traditional kinase substrates, a direct quantitative comparison of their performance as "substrates" is not applicable. This compound is not phosphorylated by kinases.
However, for researchers interested in utilizing biotin for enzymatic assays, a comparison of the different biotin-based detection methods for kinase activity is relevant.
| Method | Principle | Advantages | Disadvantages |
| Biotinylated Peptide Substrate | Kinase phosphorylates a biotin-tagged peptide. | - Specific for the kinase of interest. - Well-established methodology.[4] | - Requires synthesis of a specific biotinylated peptide for each kinase. - Often relies on radioactive detection.[7] |
| ATP-Biotin Analog | Kinase transfers a biotinylated phosphate from ATP-biotin to the substrate.[6] | - Enables non-radioactive detection. - Can be used with a variety of protein and peptide substrates.[5] | - The bulky biotin tag on ATP may affect the kinetics of some kinases. - Requires validation for each kinase to ensure efficient utilization of the analog.[6] |
Experimental Protocols
General Protocol for a Kinase Assay Using a Biotinylated Peptide Substrate
This protocol is a generalized example and requires optimization for specific kinases and substrates.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the biotinylated peptide substrate, ATP (often [γ-³²P]ATP), and a suitable kinase reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or by heating.
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate or membrane.[4]
-
Washing: Wash the plate or membrane to remove unincorporated ATP and other reaction components.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
General Protocol for a Kinase Assay Using ATP-Biotin
This protocol is a generalized example and requires optimization for specific kinases and substrates.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the protein or peptide substrate, ATP-biotin, and a suitable kinase reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution.
-
Detection: The biotinylated substrate can be detected in several ways:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP followed by a chemiluminescent substrate.
-
ELISA-based Assay: Capture the biotinylated substrate on a streptavidin-coated plate and detect with a substrate-specific antibody.
-
Signaling Pathways and Workflows
The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for a kinase assay using a biotinylated substrate.
Caption: A generic kinase signaling cascade.
References
- 1. This compound | Others 16 | | Invivochem [invivochem.com]
- 2. Engineered Glycan-Binding Proteins for Recognition of the TF Antigen and Structurally-Related Disaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of protein tyrosine kinase activity using a high-capacity streptavidin-coated membrane and optimized biotinylated peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
GGGYK-Biotin Pull-Down vs. Co-Immunoprecipitation: A Comparative Guide for Protein Interaction Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interaction (PPI) detection methods is critical for advancing biological research and therapeutic discovery. This guide provides a detailed comparison of two powerful techniques: GGGYK-Biotin pull-down, a site-specific biotinylation affinity purification method, and co-immunoprecipitation (Co-IP), a classic antibody-based approach.
At a Glance: this compound Pull-Down vs. Co-Immunoprecipitation
| Feature | This compound Pull-Down | Co-Immunoprecipitation (Co-IP) |
| Bait | Protein of interest with a site-specifically attached biotin (B1667282) tag (via GGGYK motif and Sortase A). | Endogenous or overexpressed protein of interest. |
| Capture Agent | Streptavidin-conjugated beads. | Specific antibody against the bait protein, captured by Protein A/G beads. |
| Interaction Principle | Extremely high affinity and specific interaction between biotin and streptavidin. | Specific antigen-antibody interaction. |
| Specificity | Generally very high due to the specific nature of the biotin-streptavidin bond. | Dependent on the specificity and quality of the primary antibody. |
| Non-Specific Binding | Can be an issue with endogenously biotinylated proteins and non-specific binding to beads. | A common challenge, often requiring pre-clearing of the lysate.[1][2] |
| Requirement for a Specific Antibody | Not required for the "bait" protein, only for downstream detection of "prey". | A specific, high-affinity antibody for the "bait" protein is essential. |
| Protein Orientation | Site-specific biotinylation can provide uniform orientation of the bait protein. | Random orientation of the antibody and bait protein on the beads. |
| Elution Conditions | Can be harsh (e.g., boiling in SDS buffer) or mild (e.g., competitive elution with excess biotin). | Typically harsh to disrupt the antibody-antigen interaction. |
| In Vivo vs. In Vitro Interactions | Can be adapted to study in vivo interactions by expressing the biotinylated bait in cells. | Primarily used to study in vivo interactions within a cellular context.[3] |
| Transient Interactions | May be better at capturing transient or weak interactions due to the strength of the biotin-streptavidin lock. | May fail to detect low-affinity or transient interactions.[4][5] |
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for this compound pull-down and Co-Immunoprecipitation.
Caption: Workflow for this compound Pull-Down.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Signaling Pathway Example: EGFR Interaction Network
Both this compound pull-down and Co-IP can be employed to investigate protein interaction networks within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied example where identifying interaction partners is crucial for understanding its role in cellular processes and disease.
Caption: Simplified EGFR Signaling Pathway.
Detailed Experimental Protocols
This compound Pull-Down Protocol
This protocol outlines the key steps for performing a pull-down assay using a protein of interest that has been site-specifically biotinylated via sortase-mediated ligation.
1. Bait Protein Biotinylation (Sortase-Mediated)
-
Protein Expression: Express the protein of interest with a C-terminal LPXTG motif and a purification tag (e.g., His-tag). Express and purify Sortase A enzyme.
-
Peptide Synthesis: Synthesize a this compound peptide.
-
Ligation Reaction:
-
Combine the purified bait protein, Sortase A, and this compound peptide in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).[6]
-
Incubate the reaction for 2-4 hours at a suitable temperature (e.g., 25-37°C).
-
-
Purification of Biotinylated Bait: Remove the Sortase A (if His-tagged) and unreacted components using Ni-NTA affinity chromatography. Further purify the biotinylated bait protein by size-exclusion chromatography.
2. Pull-Down Assay
-
Cell Lysis:
-
Culture and harvest cells expressing the potential "prey" proteins.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding:
-
Incubate the clarified cell lysate with the purified biotinylated bait protein for 2-4 hours at 4°C with gentle rotation.
-
-
Capture:
-
Add pre-washed streptavidin-conjugated magnetic beads to the lysate-bait mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the expected prey protein, or by mass spectrometry for unbiased identification of interaction partners.
-
Co-Immunoprecipitation (Co-IP) Protocol
This protocol details the steps for a standard Co-IP experiment to identify protein-protein interactions.[7][8]
1. Cell Lysis
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. If studying ligand-dependent interactions, serum-starve the cells before stimulation (e.g., with EGF for EGFR studies).[7]
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice and then clarify the lysate by centrifugation.
-
2. Immunoprecipitation
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[7]
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add a specific primary antibody against the bait protein to the pre-cleared lysate.
-
As a negative control, use an isotype-matched IgG antibody in a separate sample.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C.
-
3. Washing and Elution
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
4. Analysis
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait and expected prey proteins.
-
Mass Spectrometry: For unbiased discovery of interacting partners, subject the eluted sample to mass spectrometry analysis.
Conclusion
Both this compound pull-down and Co-IP are invaluable techniques for elucidating protein-protein interactions. The choice between them depends on the specific experimental goals, the availability of reagents, and the nature of the interaction being studied.
This compound pull-down , with its site-specific biotinylation, offers high specificity and is particularly advantageous when a reliable antibody for the bait protein is not available. The strength of the biotin-streptavidin interaction may also facilitate the capture of weaker or more transient interactions.
Co-immunoprecipitation remains a gold-standard method for studying protein interactions in their native cellular context, preserving endogenous protein complexes.[3] However, its success is heavily reliant on the availability of a high-quality, specific antibody for the bait protein.
By carefully considering the strengths and limitations of each approach, researchers can design robust experiments to unravel the complex networks of protein interactions that govern cellular function.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Co-Immunoprecipitation (Co-IP) and Pull-Down | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 4. creative-proteomics.com [creative-proteomics.com]
- 5. Co-IP & Pull-Down for Protein–Protein Interaction Detection - Creative Proteomics [creative-proteomics.com]
- 6. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
Safety Operating Guide
Essential Safety and Handling Protocols for GGGYK-Biotin
For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical compounds like GGGYK-Biotin is paramount to maintaining a secure laboratory environment and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to support the safe and effective use of this biotinylated peptide.
Personal Protective Equipment (PPE)
When handling this compound, in both its solid and solubilized forms, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The required PPE is summarized below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles, particularly when handling the powdered form, and from splashes when in solution.[1][2][3] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger volumes.[4][5][6] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[7][8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling both the solid peptide and its solutions.[1][7][9] Always inspect gloves for tears or punctures before use.[10] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles, especially if the work cannot be conducted in a ventilated enclosure.[1][11] The type of respirator should be selected based on a risk assessment. |
Accidental Exposure: First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | In case of skin contact, immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing. |
| Eye Contact | In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] |
| Ingestion | If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.[1][2] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability and integrity of this compound.
Handling:
-
Ventilation: Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][7][10]
-
Avoid Dust Formation: Take care to avoid the generation of dust when weighing or transferring the powdered peptide.[1]
-
Reconstitution: When preparing solutions, add the solvent slowly to the vial containing the peptide to avoid splashing.
Storage:
-
Lyophilized Peptide: Store the lyophilized this compound in a tightly sealed container in a cool, dry place.[1] For long-term storage, temperatures of -20°C or lower are recommended.[1]
-
Peptide Solutions: Once reconstituted, it is advisable to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
Disposal Plan
All materials that have come into contact with this compound, as well as any unused peptide, should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Unused Peptide: Both the solid form and solutions of this compound should be collected in a designated and clearly labeled hazardous waste container.[11]
-
Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should also be placed in the designated hazardous waste container.[11]
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste and should not be poured down the drain.[10]
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. eurogentec.com [eurogentec.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. hsa.ie [hsa.ie]
- 6. eCFR :: Appendix A to Subpart I of Part 1915, Title 29 -- Non-Mandatory Guidelines for Hazard Assessment, Personal Protective Equipment (PPE) Selection, and PPE Training Program [ecfr.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. iisertirupati.ac.in [iisertirupati.ac.in]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
